Ac-Ala-OH
Description
Structure
2D Structure
Propriétés
IUPAC Name |
(2S)-2-acetamidopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c1-3(5(8)9)6-4(2)7/h3H,1-2H3,(H,6,7)(H,8,9)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHDTJVBEPMMGL-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50861704 | |
| Record name | N-Acetylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50861704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | N-Acetyl-L-alanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000766 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
97-69-8, 110294-55-8 | |
| Record name | N-Acetyl-L-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sudismase [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110294558 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetylalanine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02518 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-Acetylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50861704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-acetamidopropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.366 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-ACETYLALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26C4VY6Z0M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-Acetyl-L-alanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000766 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Chemical Properties of N-Acetyl-L-alanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetyl-L-alanine is a derivative of the endogenous amino acid L-alanine, characterized by the N-acetylation of its primary amine. While occurring naturally as a human metabolite, it has garnered significant interest in various scientific disciplines due to its involvement in metabolic pathways and potential therapeutic applications. This technical guide provides a comprehensive overview of the core chemical properties of N-Acetyl-L-alanine, including its physicochemical characteristics, spectroscopic data, and detailed experimental protocols for its synthesis and analysis. Furthermore, this document elucidates its biological relevance, particularly its role in the metabolic pathway associated with Phenylketonuria (PKU), and presents this information through detailed diagrams and structured data for enhanced clarity and practical application in a research and development setting.
Chemical and Physical Properties
N-Acetyl-L-alanine is a white crystalline solid that is soluble in water. Its chemical structure consists of an L-alanine core with an acetyl group attached to the nitrogen atom. This modification alters its polarity and chemical reactivity compared to its parent amino acid.
Quantitative Data Summary
The key physicochemical properties of N-Acetyl-L-alanine are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₉NO₃ | [1][2] |
| Molecular Weight | 131.13 g/mol | [1][2] |
| CAS Number | 97-69-8 | [1][3] |
| Melting Point | 125 °C | [3] |
| Solubility in Water | Soluble | |
| Appearance | White crystalline solid | |
| pKa (Carboxylic Acid) | ~3.7 |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of N-Acetyl-L-alanine. Below is a summary of its characteristic nuclear magnetic resonance (NMR) data.
¹H NMR Spectroscopy
-
Solvent: D₂O
-
Chemical Shifts (δ) in ppm:
-
~1.4 (d, 3H, CH₃ of alanine)
-
~2.0 (s, 3H, CH₃ of acetyl group)
-
~4.3 (q, 1H, α-proton of alanine)
-
¹³C NMR Spectroscopy
-
Solvent: D₂O
-
Chemical Shifts (δ) in ppm:
-
~17.0 (CH₃ of alanine)
-
~22.5 (CH₃ of acetyl group)
-
~51.0 (α-carbon of alanine)
-
~174.0 (C=O of acetyl group)
-
~177.0 (C=O of carboxylic acid)
-
Experimental Protocols
This section provides detailed methodologies for the synthesis of N-Acetyl-L-alanine and the determination of its key physicochemical properties.
Synthesis of N-Acetyl-L-alanine
This protocol describes the synthesis of N-Acetyl-L-alanine from L-alanine and acetic anhydride (B1165640).
Materials:
-
L-alanine
-
Acetic anhydride
-
Glacial acetic acid
-
Deionized water
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-alanine (1 equivalent) in glacial acetic acid.
-
Acetylation: Cool the solution in an ice bath. Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours.
-
Work-up: Slowly add deionized water to the reaction mixture to quench the excess acetic anhydride.
-
Crystallization: Cool the solution in an ice bath to induce crystallization of the N-Acetyl-L-alanine.
-
Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the crystals with a small amount of cold deionized water and then dry under vacuum. The product can be further purified by recrystallization from water or an ethanol/water mixture.[4]
-
Characterization: Confirm the identity and purity of the synthesized N-Acetyl-L-alanine using techniques such as NMR spectroscopy and melting point determination.[5]
Caption: Workflow for the synthesis of N-Acetyl-L-alanine.
Determination of Melting Point
The melting point of N-Acetyl-L-alanine can be determined using a standard capillary melting point apparatus.
Methodology:
-
Sample Preparation: A small amount of dry, powdered N-Acetyl-L-alanine is packed into a capillary tube.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature range over which the sample melts is recorded as the melting point.
Determination of Aqueous Solubility
The shake-flask method can be used to determine the aqueous solubility of N-Acetyl-L-alanine.
Methodology:
-
Equilibration: An excess amount of N-Acetyl-L-alanine is added to a known volume of deionized water in a sealed flask. The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of N-Acetyl-L-alanine in the clear supernatant is determined using a suitable analytical method, such as HPLC or quantitative NMR.
Biological Role and Signaling Pathway
N-Acetyl-L-alanine is a metabolite that can be formed from L-alanine. Its presence is particularly noted in the metabolic disorder Phenylketonuria (PKU).[6][7]
N-Acetyl-L-alanine in Phenylketonuria (PKU)
Phenylketonuria is an inborn error of metabolism caused by a deficiency in the enzyme phenylalanine hydroxylase (PAH).[6][8] This enzyme is responsible for converting phenylalanine to tyrosine. In individuals with PKU, the accumulation of phenylalanine leads to the activation of alternative metabolic pathways. One such pathway involves the transamination of phenylalanine to phenylpyruvate. Concurrently, the excess of other amino acids, such as L-alanine, can lead to their N-acetylation. While the direct enzymatic pathway for N-acetylation of L-alanine in PKU is not fully elucidated, it is recognized as a metabolic byproduct in this condition.[7]
Caption: Metabolic fate of L-alanine in the context of Phenylketonuria.
Conclusion
N-Acetyl-L-alanine is a chemically stable and biologically relevant molecule. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and professionals engaged in its study and application. A thorough understanding of its chemical properties, synthesis, and biological context is paramount for its effective utilization in drug development and metabolic research. The provided experimental methodologies offer practical starting points for laboratory work, while the summarized data and pathway diagrams serve as quick and accessible references.
References
- 1. N-Acetyl-L-alanine | C5H9NO3 | CID 88064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. L-Alanine, N-acetyl- [webbook.nist.gov]
- 3. N-Acetyl-L-alanine | 97-69-8 | FA10869 | Biosynth [biosynth.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Phenylketonuria: An Inborn Error of Phenylalanine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. metabolicas.sjdhospitalbarcelona.org [metabolicas.sjdhospitalbarcelona.org]
- 8. emedicine.medscape.com [emedicine.medscape.com]
An In-depth Technical Guide to N-Acetyl-L-alanine (Ac-Ala-OH)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-acetyl-L-alanine (Ac-Ala-OH) is the N-acetylated derivative of the proteinogenic amino acid L-alanine. It is an endogenous metabolite found in various organisms, playing a role in amino acid metabolism. This technical guide provides a comprehensive overview of the chemical structure, formula, and properties of this compound. Detailed experimental protocols for its synthesis and characterization are presented, along with a summary of its known biological significance, particularly its role as a substrate for the enzyme aminoacylase (B1246476) 1.
Chemical Structure and Properties
N-acetyl-L-alanine is formally derived from L-alanine by the substitution of an acetyl group for one of the hydrogens on the amino group.[1]
-
IUPAC Name: (2S)-2-acetamidopropanoic acid[1]
-
Synonyms: this compound, N-Acetylalanine, L-N-Acetylalanine[1][2]
-
CAS Number: 97-69-8[1]
Molecular Formula and Weight
The chemical formula and molecular weight of N-acetyl-L-alanine are summarized in the table below.
| Property | Value |
| Molecular Formula | C5H9NO3[1] |
| Molecular Weight | 131.13 g/mol [3] |
| Exact Mass | 131.058243 g/mol |
Physicochemical Properties
Key physicochemical properties of N-acetyl-L-alanine are provided in the following table.
| Property | Value |
| Appearance | White to off-white powder or crystal |
| Melting Point | 125 °C[3] |
| Solubility | Soluble in water. Soluble in DMSO at 26 mg/mL (198.27 mM).[4] |
| Storage Temperature | 2-8°C |
Experimental Protocols
Synthesis of N-Acetyl-L-alanine
The following protocol describes the synthesis of N-acetyl-L-alanine from L-alanine and acetic anhydride (B1165640).
Materials:
-
L-alanine
-
Acetic anhydride
-
Glacial acetic acid
-
Deionized water
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
Dissolution: In a round-bottom flask, dissolve L-alanine in glacial acetic acid. The molar ratio of L-alanine to acetic acid should be approximately 1:4 to 1:7.[5]
-
Heating: Gently heat the mixture to between 40°C and 70°C with continuous stirring until the L-alanine is completely dissolved.[5]
-
Acetylation: Slowly add acetic anhydride to the solution. A slight molar excess of acetic anhydride (1.0 to 1.4 equivalents relative to L-alanine) is recommended.[5] Maintain the reaction temperature between 40°C and 70°C.[5]
-
Reaction: Continue stirring the reaction mixture at the same temperature for 1 to 4 hours to ensure the reaction proceeds to completion.[5]
-
Solvent Removal: After the reaction is complete, remove the acetic acid by distillation under reduced pressure.[5]
-
Crystallization: To the resulting residue, add deionized water (1 to 3 times the initial mass of L-alanine) and stir.[5] Cool the mixture in an ice bath to induce crystallization of the N-acetyl-L-alanine.
-
Isolation and Drying: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold deionized water and dry them under vacuum.
Characterization of N-Acetyl-L-alanine
The identity and purity of the synthesized N-acetyl-L-alanine can be confirmed using various spectroscopic techniques.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (600 MHz, H₂O): δ 1.31-1.32 (d, 3H), 2.00 (s, 3H), 4.09-4.14 (m, 1H).[1]
-
¹³C NMR (125 MHz, H₂O): δ 20.06-20.10, 24.58-24.63, 53.60-53.70, 175.99, 182.93.[1]
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum of N-acetyl-L-alanine will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Wavenumber (cm⁻¹) |
| O-H stretch (Carboxylic Acid) | 3300 - 2500 (broad) |
| N-H stretch (Amide) | 3400 - 3200 |
| C-H stretch (Aliphatic) | 3000 - 2850 |
| C=O stretch (Carboxylic Acid) | 1725 - 1700 |
| C=O stretch (Amide I) | ~1650 |
| N-H bend (Amide II) | ~1550 |
2.2.3. Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight of N-acetyl-L-alanine. The exact mass can be determined using high-resolution mass spectrometry.
Biological Significance
N-acetyl-L-alanine is a human and Saccharomyces cerevisiae metabolite.[1] Its primary biological role is within the metabolism of amino acids.
Metabolic Pathway of N-Acetyl-L-alanine
N-acetylated amino acids, including N-acetyl-L-alanine, are formed through the N-acetylation of amino acids. This process can be a detoxification mechanism for excess amino acids. The reverse reaction, the deacetylation of N-acetyl-L-alanine to yield L-alanine and acetate, is catalyzed by the enzyme aminoacylase 1 (ACY1).[6][7] This allows for the recycling of L-alanine for protein synthesis or other metabolic processes.[6]
Deficiency in aminoacylase 1 is a rare inborn error of metabolism that leads to an accumulation and increased urinary excretion of N-acetylated amino acids.[8]
Caption: Metabolic context of N-Acetyl-L-alanine (this compound).
Experimental Workflow for Synthesis and Characterization
The following diagram outlines the general workflow for the synthesis and subsequent characterization of N-acetyl-L-alanine.
Caption: Experimental workflow for this compound synthesis.
References
- 1. N-Acetyl-L-alanine | C5H9NO3 | CID 88064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. N-Acetyl-L-alanine | 97-69-8 | FA10869 | Biosynth [biosynth.com]
- 4. selleckchem.com [selleckchem.com]
- 5. DE19546533A1 - Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids - Google Patents [patents.google.com]
- 6. ACY1 | Rupa Health [rupahealth.com]
- 7. Aminoacylase 1 (ACY-1) Mediates the Proliferation and Migration of Neuroblastoma Cells in Humans Through the ERK/Transforming Growth Factor β (TGF-β) Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ACY1 gene: MedlinePlus Genetics [medlineplus.gov]
Technical Guide: N-Acetyl-L-alanine (Ac-Ala-OH)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Acetyl-L-alanine (Ac-Ala-OH), a key acetylated amino acid. This document outlines its fundamental physicochemical properties, detailed experimental protocols for its synthesis and analysis, and its role in biological systems.
Core Physicochemical Data
N-Acetyl-L-alanine is a derivative of the amino acid L-alanine where the amino group is acetylated. This modification alters its chemical properties and biological activity.
| Property | Value | Citations |
| Molecular Formula | C₅H₉NO₃ | [1][2][3] |
| Molecular Weight | 131.13 g/mol | [1][3] |
| CAS Number | 97-69-8 | [1][2][4] |
| Appearance | White to off-white crystalline powder | [3] |
| IUPAC Name | (2S)-2-acetamidopropanoic acid | [1] |
| Synonyms | This compound, N-Acetylalanine, L-N-Acetylalanine | [1][2] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and quantification of N-acetylated alanine (B10760859) derivatives, which are foundational for research and development applications.
Synthesis of N-Acetyl-L-alanine Methylamide
This protocol describes a common method for the synthesis of an N-acetylated alanine derivative, N-acetyl-L-alanine methylamide, using a carbodiimide-mediated coupling reaction. This method is widely used for its efficiency in forming amide bonds while minimizing racemization.[1]
Materials:
-
N-Acetyl-L-alanine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Methylamine (B109427) hydrochloride
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and methanol (B129727) for elution
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve N-acetyl-L-alanine (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. Stir the mixture at room temperature until all solids have dissolved.[1]
-
Amine Preparation: In a separate flask, dissolve methylamine hydrochloride (1.2 equivalents) in a minimal amount of DCM and add DIPEA (2.5 equivalents). Stir for 5 minutes.[1]
-
Coupling Reaction: Add the methylamine/DIPEA solution to the N-acetyl-L-alanine/HOBt solution. Cool the mixture to 0°C in an ice bath. Slowly add EDC (1.2 equivalents) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 8 hours.[1]
-
Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[1]
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate/methanol as the eluent to yield the pure N-acetyl-L-alanine methylamide.[1]
-
Characterization: Confirm the identity and purity of the final product using techniques such as NMR spectroscopy and mass spectrometry.[1]
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the quantification of N-acetylated amino acids using reverse-phase HPLC (RP-HPLC).
Apparatus and Reagents:
-
HPLC system with UV detector
-
C18 analytical column
-
N-Acetyl-L-alanine reference standard
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Trifluoroacetic acid (TFA)
-
Methanol
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Standard Solution Preparation: Prepare a stock solution of the N-Acetyl-L-alanine reference standard in Mobile Phase A. From the stock solution, prepare a series of working standards by serial dilution to construct a calibration curve.
-
Sample Preparation:
-
For biological fluids, precipitate proteins by adding cold methanol, vortex, and centrifuge.
-
Collect the supernatant, evaporate to dryness under nitrogen, and reconstitute in Mobile Phase A.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18, e.g., 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient elution with Mobile Phase A and B
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210-220 nm
-
Injection Volume: 10-20 µL
-
-
Quantification: The concentration of N-Acetyl-L-alanine in the sample is determined by comparing its peak area to the calibration curve generated from the reference standards.
Signaling Pathways and Workflows
N-acetylation is a common post-translational modification that plays a significant role in regulating protein function, stability, and cellular signaling.[5][6]
General N-Acyl Amino Acid Signaling Pathway
N-acyl amino acids (NAAs) are a class of lipid signaling molecules that can interact with various cellular targets to elicit a biological response.[7] The general pathway involves their biosynthesis, interaction with receptors, and subsequent degradation.
Caption: Generalized pathway of N-acyl amino acid biosynthesis, signaling, and degradation.
Experimental Workflow for HPLC Analysis
The following diagram illustrates a typical workflow for the quantitative analysis of this compound from a biological sample using HPLC.
Caption: Standard workflow for the quantitative analysis of this compound by RP-HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. N-Terminal Acetylation of Cellular Proteins Creates Specific Degradation Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. N-Acetylation Analysis: A Key Post-Translational Modification - Creative Proteomics Blog [creative-proteomics.com]
- 6. N-Terminal AcetylScan® Proteomics | Cell Signaling Technology [cellsignal.com]
- 7. benchchem.com [benchchem.com]
Synthesis of N-Acetyl-L-alanine from L-alanine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary methodologies for the synthesis of N-Acetyl-L-alanine from its parent amino acid, L-alanine. N-Acetyl-L-alanine is a crucial molecule in various biochemical and pharmaceutical applications, serving as a key intermediate in peptide synthesis and as a derivative with modified physicochemical properties. This document details established chemical and enzymatic synthesis routes, presenting quantitative data, step-by-step experimental protocols, and visual workflows to facilitate understanding and replication.
Overview of Synthetic Approaches
The acetylation of the primary amine group of L-alanine is the core transformation in the synthesis of N-Acetyl-L-alanine. This can be achieved through several methods, with the most common being chemical acetylation using acylating agents like acetic anhydride (B1165640) or acetyl chloride, and enzymatic acetylation, which offers high specificity and milder reaction conditions. The choice of method often depends on the desired scale, purity requirements, and economic considerations.
Chemical Synthesis of N-Acetyl-L-alanine
Chemical N-acetylation of L-alanine is a robust and widely employed method. The two primary reagents used for this purpose are acetic anhydride and acetyl chloride.
Acetylation using Acetic Anhydride
Acetic anhydride is a commonly used and effective reagent for the N-acetylation of amino acids. The reaction is typically carried out in an aqueous medium or in glacial acetic acid. Acetic anhydride is generally preferred over acetyl chloride due to its less aggressive nature and the formation of the less corrosive byproduct, acetic acid.
Reaction Scheme:
Acetylation using Acetyl Chloride
Acetyl chloride is a more reactive acylating agent than acetic anhydride, which can lead to faster reaction times. However, its high reactivity and the liberation of corrosive hydrogen chloride (HCl) gas necessitate careful handling and reaction control.[1] The reaction is typically performed under basic conditions to neutralize the HCl produced.
Reaction Scheme:
Enzymatic Synthesis of N-Acetyl-L-alanine
Enzymatic synthesis offers a green and highly specific alternative to chemical methods for producing N-Acetyl-L-alanine. This approach utilizes N-acetyltransferases, which catalyze the transfer of an acetyl group from a donor molecule, typically acetyl-coenzyme A (acetyl-CoA), to the amino group of L-alanine.[2][3] This method is particularly advantageous for producing enantiomerically pure N-Acetyl-L-alanine under mild reaction conditions.
Reaction Scheme:
Quantitative Data Summary
The following table summarizes key quantitative data for the different synthetic methods for N-Acetyl-L-alanine.
| Parameter | Acetic Anhydride Method | Acetyl Chloride Method | Enzymatic Method |
| Typical Yield | 78-98%[4][5] | High (Specific data for L-alanine is limited, but generally high for amines) | High (Substrate and enzyme dependent) |
| Purity | 98.7-99%[4] | High (Requires careful purification) | Very high (enantiomerically pure) |
| Reaction Time | 1-4 hours[5] | Generally faster than acetic anhydride | Varies (enzyme and substrate concentration dependent) |
| Key Reagents | L-alanine, Acetic Anhydride | L-alanine, Acetyl Chloride, Base | L-alanine, Acetyl-CoA, N-acetyltransferase |
| Byproducts | Acetic acid | Hydrogen chloride | Coenzyme A |
| Reaction Conditions | 40-70°C[5] | Room temperature or cooled | Typically 25-37°C, neutral pH |
Experimental Protocols
Protocol for N-Acetylation of L-alanine with Acetic Anhydride in Acetic Acid
This protocol is adapted from a general method for the N-acetylation of amino acids.[5]
Materials:
-
L-alanine
-
Glacial acetic acid
-
Acetic anhydride
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, mix L-alanine and glacial acetic acid in a molar ratio of 1:5.
-
Heat the mixture to 50-60°C with stirring for 1-2 hours to ensure dissolution.
-
Over a period of 1-2 hours, slowly add 1.2 molar equivalents of acetic anhydride to the reaction mixture.
-
Maintain the temperature at 50-60°C and continue stirring for an additional 2 hours after the addition is complete.
-
Remove the acetic acid by distillation under reduced pressure.
-
To the resulting residue, add deionized water (approximately 2 times the initial mass of L-alanine) and stir to induce crystallization.
-
Cool the mixture in an ice bath to complete the crystallization process.
-
Collect the crystalline N-Acetyl-L-alanine by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum.
Protocol for N-Acetylation of L-alanine with Acetyl Chloride in Aqueous Basic Medium
This protocol is based on a general method for the acetylation of amines in an aqueous environment.[1]
Materials:
-
L-alanine
-
Sodium bicarbonate (NaHCO₃)
-
Acetyl chloride
-
Deionized water
-
Hydrochloric acid (HCl) for acidification
Procedure:
-
Dissolve L-alanine in a sufficient amount of deionized water containing 2.5 molar equivalents of sodium bicarbonate.
-
Cool the solution to 0-5°C in an ice bath with vigorous stirring.
-
Slowly add 1.1 molar equivalents of acetyl chloride dropwise to the cooled solution, ensuring the temperature remains below 10°C.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 1 hour.
-
Carefully acidify the reaction mixture to a pH of approximately 2-3 with dilute hydrochloric acid to precipitate the product.
-
Cool the mixture in an ice bath to ensure complete precipitation.
-
Collect the N-Acetyl-L-alanine by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Protocol for Enzymatic Synthesis of N-Acetyl-L-alanine
This protocol outlines a general procedure for the enzymatic synthesis of N-Acetyl-L-alanine.
Materials:
-
L-alanine
-
Acetyl-coenzyme A (Acetyl-CoA)
-
N-acetyltransferase (e.g., from E. coli)[2]
-
Phosphate (B84403) buffer (pH 7.5)
-
Centrifugal filters for enzyme removal
Procedure:
-
In a temperature-controlled reaction vessel, prepare a solution of L-alanine and Acetyl-CoA in phosphate buffer (pH 7.5).
-
Initiate the reaction by adding a purified N-acetyltransferase enzyme.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (typically 25-37°C) with gentle agitation.
-
Monitor the progress of the reaction by a suitable analytical method, such as HPLC, to determine the formation of N-Acetyl-L-alanine.
-
Once the reaction has reached completion or equilibrium, terminate the reaction by removing the enzyme using a centrifugal filter.
-
The resulting solution containing N-Acetyl-L-alanine can be further purified by chromatography if necessary, followed by lyophilization to obtain the solid product.
Mandatory Visualizations
The following diagrams illustrate the workflows for the synthesis of N-Acetyl-L-alanine.
Caption: Workflow for Chemical Synthesis of N-Acetyl-L-alanine.
Caption: Workflow for Enzymatic Synthesis of N-Acetyl-L-alanine.
References
- 1. ias.ac.in [ias.ac.in]
- 2. benchchem.com [benchchem.com]
- 3. Ribosomal-protein-alanine N-acetyltransferase - Wikipedia [en.wikipedia.org]
- 4. DE19546533A1 - Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids - Google Patents [patents.google.com]
- 5. CN101723772A - Method for preparing N-acetylamino acid - Google Patents [patents.google.com]
The Biological Role of N-Acetyl-L-alanine (Ac-Ala-OH): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetyl-L-alanine (Ac-Ala-OH) is an N-acetylated derivative of the amino acid L-alanine, increasingly recognized for its diverse roles in biological systems.[1] This technical guide provides a comprehensive overview of the core functions of this compound, with a focus on its involvement in metabolic regulation, its implications in disease states such as aminoacylase (B1246476) 1 deficiency and uremia, and its emerging role as an immunomodulatory molecule. This document synthesizes current knowledge, presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways to support further research and therapeutic development.
Core Biological Functions and Metabolic Significance
N-Acetyl-L-alanine is a human and microbial metabolite, playing a role in protein metabolism and cellular homeostasis.[1] Its synthesis and degradation are tightly regulated by specific enzymes, and its concentration in biological fluids can serve as a biomarker for certain physiological and pathological conditions.
Metabolic Pathway of this compound
The metabolism of this compound involves two primary enzymatic steps: synthesis via N-acetylation and degradation through deacetylation.
-
Synthesis: this compound is formed through the action of ribosomal-protein-alanine N-acetyltransferase (EC 2.3.1.128) . This enzyme catalyzes the transfer of an acetyl group from acetyl-CoA to the N-terminal alanine (B10760859) residue of proteins.[2][3] N-acetylated amino acids like this compound can then be released from these proteins during proteolysis by N-acylpeptide hydrolases.[2]
-
Degradation: The primary enzyme responsible for the breakdown of this compound is aminoacylase 1 (ACY1) . This cytosolic, zinc-binding enzyme catalyzes the hydrolysis of the N-acetyl group from a variety of N-acetylated L-amino acids, yielding L-alanine and acetate.[2] This process is crucial for the recycling of amino acids.
This compound in Disease States
Alterations in the metabolic pathway of this compound are associated with specific human diseases, highlighting its clinical relevance.
Aminoacylase 1 (ACY1) Deficiency
Aminoacylase 1 deficiency is a rare, autosomal recessive inborn error of metabolism caused by mutations in the ACY1 gene.[4] The resulting deficiency in the ACY1 enzyme leads to the accumulation and subsequent urinary excretion of various N-acetylated amino acids, including this compound.[5]
Clinical presentation is highly variable, ranging from asymptomatic individuals to patients with severe neurological symptoms such as psychomotor delay, seizures, and hypotonia.[4] The diagnosis is typically made through urinary organic acid analysis by gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy, which reveals elevated levels of N-acetylated amino acids.[5]
| Analyte | Reference Value (Urine) |
| N-Acetyl-L-alanine | ≤10.00 mmol/mol creatinine |
| N-acetylglycine | ≤15.00 mmol/mol creatinine |
| N-acetylglutamic acid | ≤20.00 mmol/mol creatinine |
| N-acetylmethionine | ≤5.00 mmol/mol creatinine |
Table 1: Reference values for N-acetylated amino acids in urine for the diagnosis of Aminoacylase-1 Deficiency.
Uremic Toxin in Chronic Kidney Disease
Immunomodulatory Functions of this compound
Recent research has uncovered a novel role for this compound in the regulation of the immune system, particularly in the context of infectious diseases and autoimmune disorders.
Inhibition of Natural Killer (NK) Cell Function
A study investigating the metabolic landscape of HIV infection found that plasma levels of this compound were significantly elevated in HIV-positive individuals.[8][9] This study demonstrated that this compound inhibits the production of the pro-inflammatory cytokine interferon-gamma (IFN-γ) by natural killer (NK) cells in response to Mycobacterium tuberculosis (Mtb) infection.[8][9] The proposed mechanism involves the downregulation of redox-sensitive transcription factors such as NF-κB and AP-1.[8] It is also hypothesized that this compound may compete with L-alanine for cellular uptake, thereby impacting T-cell activation, which is dependent on extracellular alanine.[4][8]
Association with Guillain-Barré Syndrome
A Mendelian randomization study has suggested a potential causal link between genetically predicted levels of this compound and Guillain-Barré syndrome (GBS). The study proposed that this compound may mediate the effects of certain immune cell traits on GBS risk, further implicating it in autoimmune pathology.
Experimental Protocols
This section provides detailed methodologies for the quantification of this compound in biological samples and for assessing the activity of related enzymes.
Quantification of this compound in Urine by GC-MS
This protocol is adapted from established methods for the analysis of N-acetylated amino acids in urine.[5]
-
Sample Preparation:
-
To 100 µL of urine, add an internal standard.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex and centrifuge at 15,000 x g for 10 minutes.
-
Collect the supernatant and dry completely under a stream of nitrogen gas.
-
-
Derivatization:
-
Perform a two-step derivatization:
-
First, methoximation using methoxyamine hydrochloride in pyridine (B92270) to protect carbonyl groups.
-
Second, silylation using a reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylsilyl (B98337) chloride (TMCS) to increase volatility.
-
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a GC-MS system.
-
Use a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Employ a temperature gradient for optimal separation.
-
Perform mass spectrometry in selected ion monitoring (SIM) mode for quantification of characteristic ions of derivatized this compound.
-
N-Acetyltransferase Activity Assay (Fluorometric)
This protocol is a general method for measuring N-acetyltransferase activity and can be adapted for alanine-containing substrates.[5][10]
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Prepare stock solutions of Acetyl-CoA and an alanine-containing peptide substrate.
-
Prepare a fluorescent probe that reacts with the product Coenzyme A (e.g., ThioGlo4).
-
-
Assay Procedure:
-
In a 96-well microplate, combine the reaction buffer, the N-acetyltransferase enzyme source (e.g., cell lysate), the fluorescent probe, and Acetyl-CoA.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the alanine-containing peptide substrate.
-
Measure the increase in fluorescence intensity kinetically over time using a microplate reader. The rate of fluorescence increase is proportional to the enzyme activity.
-
Measurement of IFN-γ Production by NK Cells
This protocol outlines the steps to assess the effect of this compound on IFN-γ secretion by NK cells.[11]
-
Cell Culture:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors and purify NK cells.
-
Culture the NK cells in a suitable medium, optionally with cytokines such as IL-12 and IL-18 to stimulate IFN-γ production.
-
-
Treatment with this compound:
-
Treat the cultured NK cells with varying concentrations of this compound. Include a vehicle control (e.g., medium alone).
-
Incubate for a specified period (e.g., 18-24 hours).
-
-
Quantification of IFN-γ:
-
Collect the cell culture supernatants.
-
Measure the concentration of IFN-γ in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Alternatively, intracellular IFN-γ can be measured by flow cytometry after treating the cells with a protein transport inhibitor (e.g., Brefeldin A) during the final hours of culture.
-
Conclusion and Future Directions
N-Acetyl-L-alanine is a multifaceted metabolite with significant implications in human health and disease. Its role as a biomarker for Aminoacylase 1 deficiency is well-established, and its classification as a uremic toxin underscores its importance in nephrology. The recent discovery of its immunomodulatory functions opens up new avenues for research into the interplay between metabolism and immunity, and for the development of novel therapeutic strategies for infectious and autoimmune diseases.
Future research should focus on obtaining more precise quantitative data on this compound levels in various disease states, elucidating the detailed molecular mechanisms of its immunomodulatory effects, and determining the kinetic parameters of the enzymes involved in its metabolism. Such studies will be crucial for fully understanding the biological significance of this compound and for harnessing this knowledge for clinical applications.
References
- 1. N-Acetyl-L-alanine | C5H9NO3 | CID 88064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for N-Acetyl-L-alanine (HMDB0000766) [hmdb.ca]
- 3. Ribosomal-protein-alanine N-acetyltransferase - Wikipedia [en.wikipedia.org]
- 4. ccsp.hms.harvard.edu [ccsp.hms.harvard.edu]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. An Enlarged Profile of Uremic Solutes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amino acid metabolism in uremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HIV-Differentiated Metabolite N-Acetyl-L-Alanine Dysregulates Human Natural Killer Cell Responses to Mycobacterium tuberculosis Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HIV-Differentiated Metabolite N-Acetyl-L-Alanine Dysregulates Human Natural Killer Cell Responses to Mycobacterium tuberculosis Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Screening for Active Compounds Targeting Human Natural Killer Cell Activation Identifying Daphnetin as an Enhancer for IFN-γ Production and Direct Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
N-Acetyl-L-alanine: A Comprehensive Technical Guide for Researchers
An In-depth Examination of the Synthesis, Metabolism, and Biological Significance of an Endogenous N-Acylated Amino Acid
Abstract
N-Acetyl-L-alanine (NAAL) is an endogenous N-acetylated derivative of the nonessential amino acid L-alanine. While L-alanine is one of the 20 proteinogenic amino acids readily synthesized by the human body, N-Acetyl-L-alanine represents a modified form with distinct biochemical properties and physiological roles. This technical guide provides a comprehensive overview of N-Acetyl-L-alanine, including its physicochemical properties, metabolic pathways, detailed experimental protocols for its synthesis and analysis, and its emerging biological significance. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this metabolite.
Introduction
N-Acetyl-L-alanine is formally classified as an N-acyl-L-alpha-amino acid[1]. It is not a nonessential amino acid in the traditional sense but rather a metabolic product of L-alanine. The acetylation of amino acids is a widespread and highly conserved biological process, with an estimated 85% of all human proteins being acetylated at their N-terminus[1]. These modifications can protect proteins from degradation and modulate their function[1]. N-Acetyl-L-alanine is formed either through the direct action of N-acetyltransferases or via the breakdown of N-acetylated proteins[1]. As an endogenous metabolite, it has been identified in various organisms, including humans, and is detected in biofluids such as urine[1]. Its presence and concentration are linked to certain metabolic states and diseases, making it a molecule of growing interest in biomedical research.
Physicochemical Properties
A thorough understanding of the physicochemical properties of N-Acetyl-L-alanine is essential for its study and application in research and development. Key quantitative data are summarized in Table 1.
Table 1: Physicochemical Properties of N-Acetyl-L-alanine
| Property | Value | Reference |
| IUPAC Name | (2S)-2-acetamidopropanoic acid | [1] |
| Molecular Formula | C₅H₉NO₃ | [2] |
| Molecular Weight | 131.13 g/mol | [2] |
| CAS Number | 97-69-8 | [2] |
| Melting Point | 125 °C | [2] |
| Physical State | Solid, white to off-white powder | |
| Water Solubility | Data not readily available | |
| pKa (Carboxylic Acid) | ~3.7 | |
| Predicted logP | -0.9 |
Metabolism and Biological Role
The metabolism of N-Acetyl-L-alanine is intrinsically linked to the broader processes of protein synthesis, modification, and degradation.
Biosynthesis and Degradation
N-Acetyl-L-alanine is synthesized and degraded through several enzymatic pathways.
-
Biosynthesis:
-
N-Acetyltransferases (NATs): These enzymes catalyze the transfer of an acetyl group from acetyl-CoA to the N-terminal amino group of proteins and peptides. N-Acetyl-L-alanine can be generated when the N-terminal amino acid is alanine[1].
-
Reverse action of Aminoacylase (B1246476) I (ACY1): Under certain conditions, ACY1 can catalyze the synthesis of N-acetylated amino acids from an amino acid and a carboxylate[1].
-
-
Degradation:
-
Aminoacylase I (ACY1): This enzyme is a key hydrolase that specifically acts on N-acyl-L-amino acids, breaking them down into a free L-amino acid (L-alanine) and a carboxylate (acetate)[1]. This is the primary pathway for the catabolism of N-Acetyl-L-alanine.
-
N-acylpeptide hydrolases: These enzymes can release N-acetylated amino acids from peptides that are products of proteolytic degradation[1].
-
Biological Significance
While research is ongoing, several biological roles and associations for N-Acetyl-L-alanine have been identified:
-
Metabolic Byproduct: It is considered a product of protein metabolism and turnover[1].
-
Aminoacylase I Deficiency: In individuals with this rare genetic disorder, the inability to hydrolyze N-acetylated amino acids leads to their accumulation and excretion in the urine. This can be associated with neurological symptoms, convulsions, and hearing loss[1].
-
Uremic Toxin: N-Acetyl-L-alanine is classified as a uremic toxin, a molecule that accumulates in the body due to kidney failure and can contribute to the pathophysiology of uremia[1].
-
Immune System Modulation: Recent studies suggest a potential role in the immune system. Genetically predicted levels of N-Acetyl-L-alanine have been found to mediate the association between certain T-cell markers and Guillain-Barré syndrome[3][4]. It has also been shown to inhibit the glycolytic activity of Natural Killer (NK) cells in the context of Mycobacterium tuberculosis infection[4].
Metabolic Pathway Diagram
Experimental Protocols
This section provides detailed methodologies for the synthesis and analysis of N-Acetyl-L-alanine.
Laboratory Synthesis of N-Acetyl-L-alanine
This protocol describes the synthesis of N-Acetyl-L-alanine from L-alanine using acetic anhydride (B1165640).
-
Materials:
-
L-alanine
-
Glacial Acetic Acid
-
Acetic Anhydride
-
Deionized Water
-
Ice bath
-
Round-bottom flask with magnetic stirrer
-
Heating mantle with temperature control
-
Büchner funnel and filter flask
-
-
Procedure:
-
In a round-bottom flask, dissolve L-alanine in glacial acetic acid with stirring. Gentle warming may be required to achieve complete dissolution.
-
Cool the solution in an ice bath.
-
Slowly add a molar excess (e.g., 1.5 equivalents) of acetic anhydride to the cooled solution while stirring. Maintain the temperature below 10°C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture in an ice bath to induce crystallization of the product.
-
Collect the white crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold deionized water.
-
Dry the product under vacuum to a constant weight.
-
-
Expected Yield: 75-85%
-
Purity: >98% after recrystallization
Quantitative Analysis by HPLC
This protocol outlines a reverse-phase HPLC (RP-HPLC) method for the quantification of N-Acetyl-L-alanine in biological samples.
-
Materials and Equipment:
-
HPLC system with UV detector, gradient pump, and autosampler
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
N-Acetyl-L-alanine reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Methanol (B129727) (for protein precipitation)
-
Centrifuge
-
Syringe filters (0.22 µm)
-
-
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Standard Curve Preparation:
-
Prepare a 1 mg/mL stock solution of N-Acetyl-L-alanine in Mobile Phase A.
-
Perform serial dilutions to create working standards ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation (from plasma or serum):
-
To 100 µL of sample, add 300 µL of cold methanol to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at 210 nm
-
Gradient:
-
0-5 min: 5% B
-
5-15 min: Linear gradient to 50% B
-
15-20 min: 50% B
-
20-22 min: Linear gradient to 5% B
-
22-30 min: 5% B (re-equilibration)
-
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Determine the concentration of N-Acetyl-L-alanine in the samples by interpolating their peak areas from the calibration curve.
-
-
Signaling Pathways
While direct evidence for N-Acetyl-L-alanine modulating specific signaling pathways is still emerging, the parent amino acid, L-alanine, has been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis[5][6]. L-alanine metabolism can alter the AMP/ATP ratio, leading to AMPK activation[5][6]. Given that N-Acetyl-L-alanine is readily converted to L-alanine, it is plausible that it could indirectly influence AMPK signaling. Further research is required to elucidate the direct effects of N-Acetyl-L-alanine on this and other pathways, such as mTOR or MAPK signaling, which are known to be influenced by nutrient availability and cellular stress.
Conclusion
N-Acetyl-L-alanine is an important endogenous metabolite that provides a window into the dynamics of protein metabolism and cellular acetylation processes. While not a classical nonessential amino acid, its metabolic relationship with L-alanine is clear. Its accumulation in certain disease states, such as aminoacylase I deficiency and chronic kidney disease, underscores its clinical relevance. Furthermore, emerging evidence of its role in immunomodulation suggests new avenues for research and potential therapeutic applications. The experimental protocols provided in this guide offer a foundation for researchers to synthesize and accurately quantify N-Acetyl-L-alanine, facilitating further investigation into its biological functions and its potential as a biomarker or therapeutic target.
References
- 1. Human Metabolome Database: Showing metabocard for N-Acetyl-L-alanine (HMDB0000766) [hmdb.ca]
- 2. N-Acetyl-L-alanine | 97-69-8 | FA10869 | Biosynth [biosynth.com]
- 3. Genetically predicted N-Acetyl-L-Alanine mediates the association between CD3 on activated and secreting Tregs and Guillain-Barre syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Genetically predicted N-Acetyl-L-Alanine mediates the association between CD3 on activated and secreting Tregs and Guillain-Barre syndrome [frontiersin.org]
- 5. l-Alanine activates hepatic AMP-activated protein kinase and modulates systemic glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. l-Alanine activates hepatic AMP-activated protein kinase and modulates systemic glucose metabolism – Molecular Metabolism [molecularmetabolism.com]
An In-depth Technical Guide on the Role of N-acetyl-L-alanine (Ac-Ala-OH) in Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of N-Terminal Modification
In the realm of peptide science and therapeutic development, the modification of peptide termini is a critical strategy to enhance their pharmacological properties. The N-terminus of a peptide, with its free primary amine, is a primary site for enzymatic degradation by aminopeptidases, which can significantly limit the in vivo half-life and therapeutic efficacy of peptide-based drugs. N-terminal acetylation, the introduction of an acetyl group, is a widely employed and effective method to cap this reactive site. This modification mimics a natural post-translational modification and can profoundly influence a peptide's stability, conformation, and biological activity.[1]
N-acetyl-L-alanine (Ac-Ala-OH) is a key building block utilized for this purpose in solid-phase peptide synthesis (SPPS). This guide provides a comprehensive technical overview of the role and application of this compound in peptide synthesis, detailing experimental protocols, presenting quantitative data, and illustrating key concepts through diagrams.
The Core Role of this compound in Peptide Synthesis
The primary function of this compound is to serve as a capping agent for the N-terminus of a synthetic peptide. This seemingly simple modification has several profound implications for the resulting peptide:
-
Enhanced Proteolytic Stability: The acetylation of the N-terminal amine effectively blocks its recognition by exopeptidases, particularly aminopeptidases, which are ubiquitous in biological systems.[1] This steric hindrance prevents the enzymatic cleavage of the N-terminal amino acid, thereby significantly increasing the peptide's resistance to degradation and extending its circulatory half-life.[1][2]
-
Neutralization of N-Terminal Charge: At physiological pH, the N-terminal amine is typically protonated, carrying a positive charge. The introduction of an acetyl group via this compound neutralizes this charge. This alteration in the overall charge of the peptide can influence its solubility, membrane permeability, and interaction with biological targets.
-
Mimicry of Natural Proteins: A significant portion of eukaryotic proteins are naturally N-terminally acetylated. The use of this compound in synthetic peptides can therefore result in molecules that more closely mimic the structure of native proteins, which can be advantageous for their biological function and immunogenicity profile.
-
Influence on Conformation and Bioactivity: The N-terminal cap can influence the overall conformation of the peptide. This can have a direct impact on its binding affinity to receptors or enzymes. While in some cases, the removal of the N-terminal charge may reduce binding affinity if electrostatic interactions are critical, in other instances, the increased stability and altered conformation can lead to enhanced biological activity.[3]
Quantitative Data on the Impact of N-Terminal Acetylation
The decision to acetylate a peptide is often driven by the desired improvement in its stability and pharmacokinetic profile. The following tables summarize key quantitative data that underscores the benefits of N-terminal acetylation.
Table 1: Enhanced Stability of N-Terminally Acetylated Peptides in Human Plasma/Serum
| Peptide Sequence | Modification | Half-life in Human Serum/Plasma | Fold Increase in Half-life |
| Lfc (antimicrobial peptide) | Non-acetylated | 0.5 hours | - |
| Ac-Lfc | N-terminally acetylated | 1.5 hours | 3 |
| Calcitermin | Non-acetylated | 18 ± 3 min | - |
| Ac-Calcitermin (L1) | N-terminally acetylated | 135 min (predicted) | ~7.5 |
Data compiled from multiple sources demonstrating the significant increase in peptide stability upon N-terminal acetylation.[4][5][6]
Table 2: Purity of Synthesized N-Acetylated Peptides
| Peptide Sequence | Synthesis Method | Purity |
| Ac-RRWQWR-NH2 | Automated Microwave SPPS | 72% |
| Non-acetylated RRWQWR-NH2 | Automated Microwave SPPS | 78% |
| Ac-Ala-Gly-NH2 | Manual SPPS | >95% |
| Ac-Ala-Phe-NH2 | Manual SPPS | >95% |
This table provides examples of the high purity achievable for N-terminally acetylated peptides synthesized via solid-phase methods.[4][7]
Table 3: Mass Spectrometry Data for N-Acetylated Peptides
| Peptide Sequence | Theoretical Mass (Da) | Observed Mass (Da) |
| Ac-Ala-Gly-NH2 | 201.20 | 201.21 |
| Ac-Ala-Phe-NH2 | 277.31 | 277.32 |
Mass spectrometry is a critical tool for confirming the successful synthesis and acetylation of the target peptide.[7] The observed mass should closely match the theoretical mass, accounting for the addition of the acetyl group (42.04 Da).
Experimental Protocols
The following section provides detailed methodologies for the incorporation of this compound in solid-phase peptide synthesis using the Fmoc/tBu strategy.
General Solid-Phase Peptide Synthesis (SPPS) Workflow
The synthesis of an N-terminally acetylated peptide using this compound follows the standard SPPS cycle, with the acetylation step performed after the final amino acid has been coupled and its Fmoc protecting group has been removed.
Detailed Protocol for N-Terminal Acetylation with this compound
This protocol outlines the manual synthesis steps for the N-terminal acetylation of a resin-bound peptide.
Materials:
-
Peptide-resin with a free N-terminal amine
-
N-acetyl-L-alanine (this compound) (3 equivalents)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Preparation: Following the final Fmoc deprotection of the last amino acid in the sequence, thoroughly wash the peptide-resin with DMF (5-7 times) to remove all traces of piperidine.
-
Activation of this compound: In a separate vessel, dissolve this compound (3 eq.), HBTU/HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow the solution to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated this compound solution to the washed peptide-resin. Agitate the reaction vessel at room temperature for 2-4 hours.
-
Monitoring the Reaction: The completion of the coupling reaction can be monitored using a Kaiser test. A negative test (the beads remain colorless or yellow) indicates that the free amines have been successfully acetylated.
-
Washing: After the reaction is complete, drain the solution and wash the resin extensively with DMF (3-5 times), followed by DCM (3 times), and finally methanol (3 times) to remove excess reagents and byproducts.
-
Drying: Dry the resin under vacuum.
-
Cleavage and Deprotection: Proceed with the standard protocol for cleaving the acetylated peptide from the resin and removing side-chain protecting groups (e.g., using a TFA-based cocktail).
-
Purification and Analysis: Purify the crude peptide using reverse-phase HPLC and characterize the final product by mass spectrometry to confirm its identity and purity.[7]
Mechanism of Protection and Impact on Peptide Properties
The strategic use of this compound directly counteracts the primary mechanism of enzymatic degradation in vivo and influences other key peptide characteristics.
Protection from Enzymatic Degradation
Aminopeptidases are exopeptidases that sequentially cleave amino acids from the N-terminus of peptides. The free N-terminal amine is a crucial recognition site for these enzymes. N-terminal acetylation with this compound blocks this recognition site, rendering the peptide resistant to aminopeptidase (B13392206) activity.
Logical Relationships: The Multifaceted Impact of N-Terminal Acetylation
The introduction of an acetyl group at the N-terminus initiates a cascade of changes in the physicochemical properties of the peptide, which in turn affect its biological performance.
Conclusion
N-acetyl-L-alanine is an indispensable tool in modern peptide synthesis, providing a straightforward and effective method for N-terminal acetylation. The strategic use of this compound as a capping agent significantly enhances the proteolytic stability of synthetic peptides, a critical factor for the development of peptide-based therapeutics. The resulting modifications to the peptide's physicochemical properties, including charge neutralization and conformational changes, can be leveraged to fine-tune its biological activity and pharmacokinetic profile. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to effectively implement N-terminal acetylation using this compound in their peptide synthesis workflows, ultimately contributing to the development of more robust and efficacious peptide candidates.
References
- 1. Untitled Document [ucl.ac.uk]
- 2. resources.qiagenbioinformatics.com [resources.qiagenbioinformatics.com]
- 3. The effect of N-terminal acetylation on the structure of an N-terminal tropomyosin peptide and alpha alpha-tropomyosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Profiling of N-Acetylated Protein Termini Provides In-depth Insights into the N-terminal Nature of the Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Khan Academy [khanacademy.org]
- 6. How to Enrich Acetylated Peptides Before Mass Spectrometry? | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Mass spectral analysis of acetylated peptides: Implications in proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to N-Acetylated Amino Acids in Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetylated amino acids (NAAAs) are a class of metabolites formed by the addition of an acetyl group, typically from acetyl-CoA, to the amino group of an amino acid. This modification significantly alters the physicochemical properties of the parent amino acid, impacting its function and metabolic fate. Once considered mere detoxification products, NAAAs are now recognized as crucial players in a variety of physiological and pathological processes, including neurotransmission, myelin synthesis, energy homeostasis, and the regulation of metabolic pathways like the urea (B33335) cycle. Their presence and concentration can serve as important biomarkers for neuronal health and various metabolic disorders. This guide provides a comprehensive overview of the biosynthesis, degradation, and multifaceted roles of key NAAAs, alongside detailed methodologies for their analysis.
Biosynthesis and Degradation
The metabolism of NAAAs is characterized by a balance between synthesis, catalyzed by N-acetyltransferases (NATs), and degradation, mediated by hydrolases.
Biosynthesis: The primary route for NAAA formation is the enzymatic transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the α-amino group of an amino acid. This reaction is catalyzed by a diverse family of N-acetyltransferase enzymes. While N-terminal acetylation of proteins is a well-known phenomenon, the direct acetylation of free amino acids is also a significant metabolic pathway. For instance, the enzyme N-acetyltransferase-8-like (NAT8L) is responsible for synthesizing N-acetylaspartate (NAA) in neuronal mitochondria[1]. Similarly, N-acetylglutamate synthase (NAGS), a mitochondrial enzyme primarily found in the liver and small intestine, catalyzes the formation of N-acetylglutamate (NAG) from glutamate (B1630785) and acetyl-CoA.
Degradation: The breakdown of NAAAs occurs through hydrolysis, which removes the acetyl group, regenerating the original amino acid and acetate (B1210297). A key example is the catabolism of NAA by the enzyme aspartoacylase (ASPA). This process predominantly occurs in oligodendrocytes, which take up NAA released by neurons[1][2]. The acetate produced is a crucial precursor for fatty acid and myelin synthesis in these glial cells[2]. The hydrolysis of other NAAAs is carried out by various aminoacylases.
Key N-Acetylated Amino Acids and Their Functions
N-Acetylaspartate (NAA)
NAA is one of the most abundant amino acids in the central nervous system (CNS), with concentrations reaching 10 mM or higher. It is synthesized primarily in neuronal mitochondria and is widely used as a non-invasive marker for neuronal health and viability via magnetic resonance spectroscopy (MRS).
Metabolic Roles:
-
Axon-Oligodendrocyte Coupling: NAA represents a critical metabolic link between neurons and oligodendrocytes. Synthesized in neurons, NAA is transported to oligodendrocytes, where it is hydrolyzed by aspartoacylase. The resulting acetate is a primary source for the synthesis of lipids and myelin, essential for axonal insulation[1][2].
-
Energy Metabolism: In neuronal mitochondria, NAA can contribute to energy production from glutamate.
-
Osmoregulation: Due to its high concentration, NAA acts as a neuronal osmolyte, playing a role in maintaining fluid balance within the brain.
-
Precursor for NAAG: NAA is the direct precursor for the synthesis of N-acetylaspartylglutamate (NAAG), the most concentrated neuropeptide in the human brain.
Clinical Significance:
-
Canavan Disease: This fatal leukodystrophy is an autosomal recessive disorder caused by mutations in the gene for aspartoacylase. The resulting deficiency in NAA degradation leads to its accumulation, causing severe developmental issues and spongiform degeneration of the brain's white matter.
-
Neurodegeneration: Decreased levels of NAA are a hallmark of neuronal loss or dysfunction and are observed in a wide range of CNS disorders, including multiple sclerosis, Alzheimer's disease, and ischemic injury[1][2].
N-Acetylglutamate (NAG)
NAG is a crucial metabolic regulator primarily located in the mitochondrial matrix of liver cells. Its role differs significantly between prokaryotes and higher vertebrates.
Metabolic Roles:
-
Urea Cycle Activation: In ureotelic vertebrates, NAG is an essential allosteric activator of carbamoyl (B1232498) phosphate (B84403) synthetase I (CPSI), the enzyme that catalyzes the first and rate-limiting step of the urea cycle. The synthesis of NAG by NAGS is, in turn, enhanced by arginine, signaling an excess of amino acids that requires nitrogen disposal through the urea cycle.
-
Arginine Synthesis: In prokaryotes and lower eukaryotes, NAG is the first intermediate in the biosynthesis of arginine from glutamate. In these organisms, NAGS is feedback-inhibited by arginine.
Clinical Significance:
-
NAGS Deficiency: An inherited deficiency of NAGS is an autosomal recessive disorder that leads to the inability to activate CPSI. This results in severe hyperammonemia, as the urea cycle cannot function properly to detoxify ammonia. The condition is clinically similar to CPSI deficiency.
Quantitative Data
The concentrations of NAAAs can vary significantly depending on the specific metabolite, tissue, and physiological state. NAA, in particular, is maintained at high levels in the brain.
| N-Acetylated Amino Acid | Tissue/Compartment | Species | Concentration / Value | Reference(s) |
| N-Acetylaspartate (NAA) | Brain (Global Average) | Human | 10.63 mM | [3] |
| N-Acetylaspartate (NAA) | Brain (Gray Matter) | Human | 14.3 ± 1.1 mM | [4] |
| N-Acetylaspartate (NAA) | Brain (White Matter) | Human | 9.5 ± 1.0 mM | [4] |
| N-Acetylaspartate (NAA) | Cerebellar Granule Neurons | Rat | ~12 nmol/mg protein | [5][6] |
| N-Acetylglutamate (NAG) | Liver | Human | 6.8 to 59.7 nmol/g wet wt. | [7] |
Analytical Methodologies
The accurate quantification of NAAAs in complex biological matrices is essential for both research and clinical diagnostics. The primary analytical techniques rely on chromatography coupled with mass spectrometry.
Experimental Protocol: NAAA Quantification by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for analyzing NAAAs due to its high sensitivity and specificity.
1. Sample Preparation (Protein Precipitation from Plasma/Serum):
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) or methanol.
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubate the mixture on ice for 20 minutes to allow for complete precipitation.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant, which contains the NAAAs and other small molecules.
-
The supernatant can be injected directly for LC-MS/MS analysis or evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent (e.g., the initial mobile phase).
2. Chromatographic Conditions (Example using HILIC):
-
Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often suitable for retaining these polar compounds.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a high percentage of organic phase (e.g., 95% B) and gradually decrease it to elute the polar NAAAs.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30 - 40°C.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for NAAAs.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. This involves selecting a specific precursor ion (the molecular weight of the NAAA) and a specific product ion (a characteristic fragment generated after collision-induced dissociation).
-
Data Analysis: The concentration of each NAAA is determined by comparing the peak area from the sample to a standard curve generated from authentic standards of known concentrations.
Experimental Protocol: N-Acetyltransferase Activity Assay
This in vitro assay measures the activity of a specific N-acetyltransferase enzyme by quantifying the amount of NAAA product formed.
1. Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare a reaction buffer optimal for the enzyme's activity (e.g., 50 mM Tris-HCl, pH 7.5).
-
Add the amino acid substrate (e.g., L-aspartate) to a final concentration of 1-10 mM.
-
Add a purified source of the N-acetyltransferase enzyme (e.g., a protein lysate or purified recombinant enzyme).
-
Pre-incubate the mixture at the optimal temperature (typically 37°C) for 5 minutes.
2. Reaction Initiation and Termination:
-
Initiate the reaction by adding acetyl-CoA to a final concentration of 0.1-1 mM.
-
Incubate the reaction for a specific time period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a quenching solution, such as an equal volume of 10% trichloroacetic acid (TCA) or ice-cold acetonitrile, to precipitate the enzyme.
3. Product Quantification:
-
Centrifuge the quenched reaction mixture to pellet the precipitated protein.
-
Analyze the supernatant by a suitable method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS/MS, to quantify the amount of the N-acetylated amino acid product formed.
-
Calculate the enzyme activity, typically expressed as nmol of product formed per minute per milligram of protein (nmol/min/mg).
Conclusion and Future Directions
The study of N-acetylated amino acids has evolved from a niche area of metabolism to a field with broad implications for neuroscience, metabolic diseases, and drug development. Key molecules like NAA and NAG have well-defined roles as markers of neuronal integrity and regulators of nitrogen metabolism, respectively. However, the functions of many other NAAAs are still being uncovered. Future research will likely focus on identifying and characterizing the specific enzymes responsible for the synthesis and degradation of the full spectrum of NAAAs, elucidating their downstream signaling pathways, and exploring their potential as therapeutic targets and novel biomarkers for a range of human diseases. The continued development of advanced analytical techniques will be critical to advancing our understanding of the complex and dynamic role of N-acetylation in cellular metabolism.
References
- 1. The neuronal metabolite NAA regulates histone H3 methylation in oligodendrocytes and myelin lipid composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Acetylaspartate in the CNS: From Neurodiagnostics to Neurobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total brain N-acetylaspartate concentration in normal, age-grouped females: quantitation with non-echo proton NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Global Average Gray and White Matter N-acetylaspartate Concentration in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specific expression of N-acetylaspartate in neurons, oligodendrocyte-type-2 astrocyte progenitors, and immature oligodendrocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Human hepatic N-acetylglutamate content and N-acetylglutamate synthase activity. Determination by stable isotope dilution - PMC [pmc.ncbi.nlm.nih.gov]
Ac-Ala-OH as a Substrate for Protein Synthesis: An In-depth Technical Guide
Abstract: The incorporation of non-canonical amino acids (ncAAs) into polypeptides represents a powerful tool in chemical biology, enabling the synthesis of proteins and peptides with novel functions. N-acetyl-L-alanine (Ac-Ala-OH), an N-terminally blocked amino acid, presents a unique substrate for ribosomal protein synthesis. This guide provides a comprehensive technical overview of the mechanisms, experimental workflows, and analytical methods for utilizing this compound as a substrate in protein synthesis. We detail the challenges associated with its incorporation, focusing on advanced techniques such as the Flexizyme system for tRNA acylation. This document is intended for researchers, scientists, and drug development professionals engaged in protein engineering and peptide-based therapeutics.
Introduction
N-acetyl-L-alanine (this compound) is the N-acetylated derivative of the proteinogenic amino acid L-alanine.[1][2] In nature, N-terminal acetylation is a common co-translational and post-translational modification, affecting a vast majority of eukaryotic proteins.[3][4] This modification is catalyzed by N-terminal acetyltransferases (NATs) and plays a crucial role in protein stability, localization, and interaction.[3][4]
The deliberate use of this compound as a direct substrate for ribosomal synthesis is a non-standard application that leverages the flexibility of the translational machinery. Because the α-amino group of this compound is capped with an acetyl group, it cannot participate in peptide bond formation as an elongating amino acid. Therefore, its primary application is as an initiator of protein synthesis, resulting in peptides and proteins with a precisely defined N-acetylated terminus.
This guide explores the methodologies required to achieve the site-specific incorporation of this compound, with a particular focus on in vitro systems that offer the necessary control and flexibility.
Mechanism of Incorporation: Overcoming the Challenge
The central dogma of protein synthesis relies on the nucleophilic attack of the α-amino group of an incoming aminoacyl-tRNA (aa-tRNA) on the ester bond of the peptidyl-tRNA at the ribosomal P-site. The acetylated α-amino group of this compound is non-nucleophilic, precluding its role as an elongator substrate. However, it can be utilized to initiate translation, as the α-amino group of the initiating amino acid is not required for the formation of the first peptide bond.[5]
The primary challenge is to charge a transfer RNA (tRNA), specifically an initiator tRNA (tRNAfMet), with this compound. This is not achievable with natural aminoacyl-tRNA synthetases (aaRSs), which exhibit high specificity for their cognate amino acids and tRNAs.[6][7] Therefore, specialized enzymatic systems are required.
The Flexizyme System
The Flexizyme system is a revolutionary tool for charging tRNAs with non-canonical amino acids. Flexizymes are small, flexible ribozymes (RNA enzymes) that catalyze the acylation of tRNA with a wide range of substrates, including N-methylated, D-amino, and N-acetylated amino acids.[8][9] They recognize the conserved 3'-CCA end of any tRNA and an aromatic ring in the activated amino acid substrate, providing broad substrate scope.[6]
To be used by a flexizyme, this compound must first be chemically activated, typically as a benzyl (B1604629) thioester, such as cyanomethyl ester (CME), 4-chlorobenzyl thioester (CBT), or 3,5-dinitrobenzyl ester (DBE). The choice of activating group can influence the efficiency of the acylation reaction.[10]
Experimental Workflow
The overall process for synthesizing a protein or peptide initiated with this compound involves three main stages: preparation of Ac-Ala-tRNA, in vitro translation, and analysis of the product.
Key Experimental Protocols
Protocol 1: Flexizyme-Mediated Acylation of tRNA with this compound
This protocol outlines the charging of E. coli initiator tRNA (tRNAfMet) with an activated form of this compound (e.g., Ac-Ala-CME) using a flexizyme such as dFx or eFx.[8][10]
1. Materials:
-
This compound activated as a cyanomethyl ester (Ac-Ala-CME)
-
Flexizyme (e.g., dFx)
-
E. coli tRNAfMet, refolded
-
Acylation Buffer: 0.2 M HEPES-K, pH 7.5
-
MgCl₂ solution: 1 M
-
Nuclease-free water
-
Reaction tubes
2. Procedure:
-
Prepare the acylation reaction mixture in a microcentrifuge tube on ice. For a 20 µL reaction:
-
10 µL of 20 µM refolded tRNAfMet (Final conc: 10 µM)
-
4 µL of 5x Acylation Buffer (Final conc: 1x)
-
2 µL of 1 M MgCl₂ (Final conc: 100 mM)
-
2 µL of 100 µM Flexizyme (Final conc: 10 µM)
-
-
Initiate the reaction by adding 2 µL of 50 mM Ac-Ala-CME dissolved in DMSO (Final conc: 5 mM).
-
Mix gently by pipetting and centrifuge briefly.
-
Incubate the reaction at 4°C for 2-6 hours. Incubation time may require optimization.
-
Stop the reaction by adding 80 µL of 0.3 M sodium acetate (B1210297) (pH 5.2).
-
Purify the Ac-Ala-tRNAfMet by ethanol (B145695) precipitation. Add 300 µL of ice-cold 100% ethanol, vortex, and incubate at -80°C for 30 minutes.
-
Centrifuge at high speed (e.g., 20,000 x g) for 30 minutes at 4°C.
-
Carefully decant the supernatant. Wash the pellet with 200 µL of ice-cold 70% ethanol and centrifuge again for 10 minutes.
-
Remove the supernatant and air-dry the pellet for 5-10 minutes.
-
Resuspend the purified Ac-Ala-tRNAfMet in a suitable volume of nuclease-free water or buffer for immediate use in the translation reaction.
Protocol 2: In Vitro Protein Synthesis (Cell-Free)
This protocol describes a typical batch-format cell-free protein synthesis (CFPS) reaction using an E. coli S30 extract system.[11]
1. Materials:
-
Purified Ac-Ala-tRNAfMet (from Protocol 1)
-
S30 Extract from E. coli
-
Premix Solution (containing ATP, GTP, amino acids except methionine, salts, and buffer)
-
Template DNA (plasmid or linear PCR product encoding the target protein with an initiation codon)
-
Nuclease-free water
2. Procedure:
-
Thaw all components on ice.
-
Assemble the CFPS reaction in a microcentrifuge tube on ice. For a 15 µL reaction:
-
5 µL S30 Extract
-
6 µL Premix Solution
-
1 µL Template DNA (e.g., 200 ng)
-
3 µL Purified Ac-Ala-tRNAfMet (adjust volume based on concentration)
-
-
Mix gently by pipetting.
-
Incubate the reaction at 37°C for 1-4 hours in a thermomixer or incubator.
-
Terminate the reaction by placing the tube on ice or by adding an appropriate buffer for downstream analysis.
Protocol 3: Puromycin-Based Assay for Translation Monitoring
Puromycin (B1679871) is an aminonucleoside antibiotic that mimics an aminoacyl-tRNA.[12] It enters the ribosomal A-site and is incorporated into the C-terminus of a nascent polypeptide, causing premature termination.[13] O-propargyl-puromycin (OP-Puro) is a puromycin analog that contains an alkyne group, allowing for the detection of newly synthesized proteins via a "click" reaction with a fluorescent azide (B81097).[14][15][16] This can be used to confirm that the cell-free system is active.
1. Materials:
-
OP-Puro
-
Completed in vitro translation reaction mixture
-
Fluorescent azide (e.g., Alexa Fluor 488 Azide)
-
Click chemistry reaction components (e.g., copper(II) sulfate, reducing agent like sodium ascorbate)
2. Procedure:
-
Set up a parallel control translation reaction.
-
Towards the end of the incubation period (e.g., the last 30 minutes), add OP-Puro to the reaction to a final concentration of 20-50 µM.
-
Stop the reaction and precipitate the proteins using TCA or acetone.
-
Resuspend the protein pellet in a buffer suitable for the click reaction.
-
Perform the click chemistry reaction according to the manufacturer's protocol to attach the fluorescent azide to the OP-Puro-labeled peptides.
-
Analyze the labeled proteins by SDS-PAGE and in-gel fluorescence scanning. A smear of fluorescent bands indicates active protein synthesis.
Protocol 4: Mass Spectrometry Analysis of the Final Product
Mass spectrometry (MS) is essential for confirming the successful incorporation of this compound at the N-terminus of the target peptide or protein.[17]
1. Sample Preparation:
-
Purify the target protein from the cell-free reaction mixture using an appropriate method (e.g., affinity chromatography if the protein has a tag, or SDS-PAGE followed by gel extraction).
-
For larger proteins, perform an in-solution or in-gel tryptic digest to generate smaller peptides. The N-terminal peptide will contain the this compound modification.
2. Mass Spectrometry Analysis:
-
Analyze the intact protein (for small peptides) or the tryptic digest mixture using MALDI-TOF MS or ESI-MS.[7][17]
-
Expected Result: The measured mass of the intact peptide or the N-terminal tryptic fragment should correspond to the theoretical mass calculated with an N-terminal Ac-Ala residue. The mass difference between an acetylated N-terminus and a standard N-terminus is +42.0106 Da (C₂H₂O).
-
Tandem MS (MS/MS): To confirm the sequence and pinpoint the modification site, isolate the parent ion corresponding to the N-terminal peptide and subject it to fragmentation (e.g., CID). The resulting fragment ion series (b- and y-ions) will confirm the peptide sequence and the presence of the Ac-Ala modification on the first amino acid.[18]
Quantitative Data
Specific quantitative data on the incorporation efficiency of this compound is not widely published and is highly dependent on the specific flexizyme, tRNA, and translation system used. However, data from related non-canonical amino acid incorporation studies can provide a benchmark.
| Parameter | Typical Range/Value | Reference/Notes |
| Flexizyme Acylation Yield | 50 - 95% | Dependent on flexizyme variant (e.g., eFx often gives higher yields), activated substrate, and tRNA.[10] |
| Ac-Ala-CME Concentration | 1 - 10 mM | Higher concentrations can sometimes inhibit the reaction. Optimization is required. |
| tRNA Concentration | 10 - 50 µM | Standard concentration for in vitro acylation reactions. |
| MgCl₂ Concentration | 100 - 600 mM | High magnesium concentration is characteristic of flexizyme-catalyzed reactions. |
| Protein Yield (CFPS) | 10 µg/mL - 2 mg/mL | Highly dependent on the cell-free system, template DNA, and target protein. Incorporation of ncAAs may reduce overall yield.[11] |
| Mass Accuracy (MS) | < 5 ppm (ESI-Orbitrap) | Sufficient to unambiguously confirm the +42.0106 Da mass shift of acetylation.[17] |
Conclusion
The use of N-acetyl-L-alanine as a substrate for protein synthesis provides a precise method for producing N-terminally acetylated peptides and proteins. While challenging due to the blocked α-amino group, the development of tools like the Flexizyme system has made this approach feasible for researchers in chemical biology and drug discovery. The detailed protocols and workflows presented in this guide offer a framework for the successful implementation of this technology. Future advancements in cell-free synthesis and tRNA acylation technologies will likely improve the efficiency and accessibility of incorporating this compound and other modified substrates, further expanding the toolkit for creating bespoke biopolymers.
References
- 1. N-Acetyl-L-alanine | 97-69-8 | FA10869 | Biosynth [biosynth.com]
- 2. N-Acetyl-L-alanine | C5H9NO3 | CID 88064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-terminal acetylation - Wikipedia [en.wikipedia.org]
- 4. Human Metabolome Database: Showing metabocard for N-Acetyl-L-alanine (HMDB0000766) [hmdb.ca]
- 5. escholarship.org [escholarship.org]
- 6. Reprogramming the genetic code with flexizymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzymatic aminoacylation of tRNA with unnatural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Flexizyme as a versatile tRNA acylation catalyst and the application for translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The flexizyme system: a highly flexible tRNA aminoacylation tool for the translation apparatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. High-Throughput Experimentation Using Cell-Free Protein Synthesis Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The science of puromycin: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification and characterization of a drug sensitive strain enables puromycin-based translational assays in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protein Synthesis Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. Cell-type-specific quantification of protein synthesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. alliedacademies.org [alliedacademies.org]
Ac-Ala-OH solubility in water and organic solvents
An In-depth Technical Guide on the Solubility of N-acetyl-L-alanine (Ac-Ala-OH)
This guide provides a comprehensive overview of the solubility of N-acetyl-L-alanine (this compound), a derivative of the amino acid L-alanine. The acetylation of the amino group modifies the physicochemical properties of the parent amino acid, which is of significant interest to researchers, scientists, and professionals in drug development. This document outlines quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.
Quantitative Solubility Data for this compound
The solubility of a compound is a critical parameter in various scientific applications, including formulation development and in-vitro assay design. The following table summarizes the available quantitative solubility data for this compound in water and common organic solvents.
| Solvent | Solubility | Temperature |
| Water | 26 mg/mL | 25 °C[1] |
| Dimethyl Sulfoxide (DMSO) | 26 mg/mL | Not Specified[1][2] |
| Ethanol | 26 mg/mL | Not Specified[1][2] |
Note: Some sources describe the solubility in DMSO and water as "slightly soluble"[3][4] or simply "soluble"[5], while others provide the quantitative value of 26 mg/mL. Predicted solubility in water has been reported as 43.6 g/L[6][7]. For practical applications, experimental data is generally preferred.
Experimental Protocols for Solubility Determination
A standard and widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method[1]. This protocol provides a reliable way to ascertain the saturation point of this compound in a given solvent.
Shake-Flask Method for Aqueous Solubility Determination
1. Preparation of a Supersaturated Solution:
-
An excess amount of solid this compound is added to a known volume of deionized water in a sealed, airtight flask. The excess solid is crucial to ensure that the solution reaches saturation.
2. Equilibration:
-
The flask containing the mixture is placed in a constant temperature water bath, typically maintained at 25 °C, and agitated for an extended period, such as 24 to 48 hours[1]. This agitation ensures that the system reaches equilibrium, where the rate of dissolution of the solid equals the rate of its precipitation.
3. Phase Separation:
-
After the equilibration period, the agitation is stopped, and the flask is allowed to stand undisturbed to permit the undissolved solid to settle.
-
To ensure complete separation of the solid from the saturated solution, the mixture is then centrifuged or filtered.
4. Quantification:
-
A precisely measured aliquot of the clear, saturated supernatant is carefully collected.
-
The concentration of the dissolved this compound in the aliquot is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-spectrophotometry after appropriate derivatization, as this compound itself lacks a strong chromophore.
Visualization of Experimental Workflow
The following diagram illustrates the logical steps of the shake-flask method for determining the solubility of this compound.
Caption: Workflow for solubility determination using the shake-flask method.
References
An In-depth Technical Guide on the Melting Point and Stability of N-Acetyl-L-alanine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of N-Acetyl-L-alanine, with a specific focus on its melting point and chemical stability. The information herein is intended to support research, development, and quality control activities involving this compound.
Physicochemical Properties of N-Acetyl-L-alanine
N-Acetyl-L-alanine is the N-acetylated derivative of the amino acid L-alanine.[1] This modification of the amino group alters its physical and chemical characteristics, influencing its behavior in various experimental and formulation contexts.
Melting Point
The melting point of a crystalline solid is a critical parameter for identification and purity assessment. A sharp melting range typically indicates a high degree of purity. The reported melting point for N-Acetyl-L-alanine is consistently in the range of 122-128°C.
Table 1: Reported Melting Point of N-Acetyl-L-alanine
| Melting Point Range (°C) | Source(s) |
| 122 - 128 | [2][3][4] |
| 125 - 128 | [5] |
| 125 - 126 | [6] |
| 125 | [1] |
Note: One source reported a melting point of 36°C, which is a significant outlier from the consensus and may be erroneous or refer to a different chemical entity.[7]
Stability and Storage
Understanding the stability of N-Acetyl-L-alanine is crucial for ensuring its integrity during storage and application. It is generally stable under standard conditions but is susceptible to degradation in the presence of certain substances and environmental factors.
Table 2: Stability and Storage Guidelines for N-Acetyl-L-alanine
| Parameter | Recommendation / Observation | Source(s) |
| General Stability | Stable at room temperature in closed containers under normal handling. | [4][7] |
| Long-Term Storage | Store as a solid powder at 2-8°C for regular use or -20°C for long-term storage (months to years). | [1][3][8][9] |
| Shelf Life | Can be stable for over 2 to 4 years if stored properly. | [9][10] |
| Moisture | Hygroscopic; store protected from moisture and in a tightly-closed container. | [3][7] |
| Incompatibilities | Avoid contact with strong oxidizing agents, strong bases, moisture, and alcohols. | [4][7] |
| Thermal Decomposition | Decomposes upon heating to produce corrosive and/or toxic gases, including carbon oxides and nitrogen oxides. | [7][8] |
| Solution Stability | For solutions, it is recommended to prepare single-use aliquots and store them frozen to minimize freeze-thaw cycles. | [11] |
Experimental Protocols
Determination of Melting Point (Capillary Method)
This protocol describes a standard method for determining the melting point range of N-Acetyl-L-alanine using a digital melting point apparatus.[5][12][13][14][15]
Methodology:
-
Sample Preparation:
-
Ensure the N-Acetyl-L-alanine sample is a dry, finely pulverized powder. If the solid is granular, gently crush it on a porous plate.[13][15]
-
Introduce a small amount of the powdered sample into the open end of a capillary tube.[13][15]
-
Tap the sealed end of the capillary tube gently on a hard surface to cause the solid to fall to the bottom.[15]
-
To ensure dense packing, drop the capillary tube, sealed-end down, through a long, narrow glass tube onto the benchtop several times.[15]
-
The final packed sample height should be between 2-3 mm.[5][15]
-
-
Apparatus Setup:
-
Place the prepared capillary tube into a sample slot of the melting point apparatus.[15]
-
-
Measurement:
-
If the approximate melting point is unknown, perform a rapid preliminary heating to estimate the range.[12]
-
For an accurate measurement, set the apparatus to heat at a steady, slow rate (e.g., 1-2°C per minute), starting from a temperature approximately 20°C below the expected melting point.[5][15]
-
Observe the sample through the viewfinder.
-
Record the temperature at which the first droplet of liquid appears (onset of melting).
-
Record the temperature at which the entire sample has completely liquefied (clear point).
-
The recorded range between the onset and clear point is the melting point range.
-
Caption: Workflow for Melting Point Determination.
Assessment of Chemical Stability in Solution
This protocol provides a general method for evaluating the stability of N-Acetyl-L-alanine in a specific aqueous buffer over time. This method can be adapted to test stability under various conditions (e.g., different pH, temperature, or presence of other substances).
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of N-Acetyl-L-alanine of a known concentration (e.g., 10 mg/mL) in the desired buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Ensure complete dissolution.
-
-
Incubation:
-
Dispense aliquots of the solution into multiple sterile, sealed vials to prevent evaporation and contamination.
-
Store the vials at the desired temperature(s) for the stability study (e.g., 4°C, 25°C, and 40°C).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 0, 24, 48, 72 hours, and 1 week), remove one vial from each temperature condition for analysis.
-
The "time 0" sample serves as the initial reference.
-
-
Quantification:
-
Analyze the concentration of N-Acetyl-L-alanine remaining in each sample using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. The method should be able to separate the parent compound from potential degradants.
-
Monitor for the appearance of new peaks in the chromatogram, which would indicate degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of N-Acetyl-L-alanine remaining at each time point relative to the time 0 concentration.
-
Plot the percentage of remaining N-Acetyl-L-alanine against time for each storage condition to determine the degradation rate.
-
Caption: Factors Influencing N-Acetyl-L-alanine Stability.
References
- 1. N-Acetyl-L-alanine | 97-69-8 | FA10869 | Biosynth [biosynth.com]
- 2. Thermo Scientific Chemicals N-Acetyl-L-alanine, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.co.uk]
- 3. sds.metasci.ca [sds.metasci.ca]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. chembk.com [chembk.com]
- 7. N-Acetyl-L-alanine(97-69-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 9. medkoo.com [medkoo.com]
- 10. caymanchem.com [caymanchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.ucalgary.ca [chem.ucalgary.ca]
- 13. davjalandhar.com [davjalandhar.com]
- 14. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
A Comprehensive Technical Guide to the Safety and Handling of Ac-Ala-OH (N-Acetyl-L-alanine)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling precautions for Ac-Ala-OH (N-Acetyl-L-alanine), a compound frequently utilized in scientific research and pharmaceutical development. The following sections detail the known hazards, necessary protective measures, and emergency procedures to ensure its safe use in a laboratory setting.
Hazard Identification and Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[1]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | Pictogram |
| Skin Irritation | 2 | H315: Causes skin irritation.[1] | Exclamation Mark |
| Eye Irritation | 2A | H319: Causes serious eye irritation.[1] | Exclamation Mark |
| Specific target organ toxicity — single exposure | 3 (Respiratory tract irritation) | H335: May cause respiratory irritation.[1] | Exclamation Mark |
Safe Handling and Storage Protocols
Proper handling and storage are crucial to minimize the risks associated with this compound. Adherence to the following guidelines is mandatory for all personnel.
Personal Protective Equipment (PPE)
A comprehensive range of personal protective equipment must be worn when handling this compound to prevent skin and eye contact, as well as inhalation.
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate in some workplaces.[1] | To prevent eye contact which can cause serious irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Wear appropriate protective clothing to prevent skin exposure.[2] | To prevent skin contact which can cause irritation. |
| Respiratory Protection | Use only outdoors or in a well-ventilated area.[1] If dusts are generated, a NIOSH-approved respirator for dusts should be worn. | To prevent inhalation which may cause respiratory irritation. |
Engineering Controls
Facilities storing or utilizing this material should be equipped with an eyewash fountain.[1] Use adequate general and local exhaust ventilation to keep airborne concentrations low.[1]
Storage
Store in a tightly-closed container when not in use.[1] The recommended storage temperature is between 2-8°C.[1][3] The storage area should be cool, dry, and well-ventilated, away from incompatible substances and sources of ignition.[1]
Emergency and First-Aid Procedures
In the event of exposure or a spill, immediate and appropriate action must be taken.
Table 3: First-Aid Measures for this compound Exposure
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[1] |
| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Obtain medical aid immediately.[1] |
| Eye Contact | Immediately flush open eyes with running water for at least 15 minutes. Obtain medical aid immediately.[1] |
| Ingestion | Do NOT induce vomiting without medical advice. Rinse mouth with water. Never administer anything by mouth to an unconscious person. Obtain medical aid immediately.[1] |
In case of a fire, use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam as suitable extinguishing media.[3] Firefighters should wear a self-contained breathing apparatus and full protective gear.[1]
Accidental Release Measures
In the event of a spill, wear protective equipment and keep unprotected personnel away.[1] Ensure adequate ventilation and remove all sources of ignition.[1] Prevent further leakage or spillage if safe to do so.[1] The spilled material should be vacuumed, swept up, or absorbed with an inert material and placed into a suitable disposal container.[1] Consult local regulations for disposal.[1]
Toxicological Information
The primary toxicological effects of this compound are related to its irritant properties.
-
Skin Contact: May result in inflammation characterized by itching, scaling, reddening, or blistering.[1]
-
Eye Contact: May result in redness, pain, or severe eye damage.[1]
-
Inhalation: May cause irritation of the lungs and respiratory system.[1]
Currently, there is no data available to classify this compound as a carcinogen by IARC, NTP, or OSHA.[1]
Experimental Protocols
Detailed experimental protocols for the toxicological data presented in the Safety Data Sheets are not publicly available. The hazard classifications are based on standardized testing, but the specific methodologies for the cited studies are not provided in the available documentation.
Visualized Workflows and Relationships
To further clarify the safety and handling procedures, the following diagrams illustrate key workflows and logical relationships.
Caption: Logical relationship between GHS hazards and first aid.
Caption: General laboratory workflow for handling this compound.
References
Methodological & Application
Application Note: Solid-Phase Synthesis of N-Acetyl-L-Alanine (Ac-Ala-OH)
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide and medicinal chemistry, allowing for the efficient assembly of peptide chains on a solid support.[1][2] This method simplifies the purification process by allowing excess reagents and byproducts to be washed away after each step.[2] A common modification in peptide research is N-terminal acetylation, which mimics the natural state of many proteins and can enhance peptide stability and biological activity.
This document provides a detailed protocol for the manual solid-phase synthesis of N-Acetyl-L-Alanine (Ac-Ala-OH) using Fluorenylmethyloxycarbonyl (Fmoc) chemistry. The synthesis utilizes a 2-chlorotrityl chloride (2-CTC) resin, which is highly acid-labile and allows for the cleavage of the final product under mild acidic conditions, preserving the integrity of the acetylated amino acid.[3]
Experimental Overview
The synthesis of this compound is performed in a C-terminal to N-terminal direction, although in this case, only a single amino acid is used. The process begins with the attachment of Fmoc-Ala-OH to the 2-chlorotrityl chloride resin. This is followed by the removal of the Nα-Fmoc protecting group using a piperidine (B6355638) solution. The newly exposed free amine is then acetylated using acetic anhydride (B1165640). Finally, the this compound product is cleaved from the resin using a trifluoroacetic acid (TFA) cocktail, precipitated, and dried.
Quantitative Data Summary
The following table outlines the key quantitative parameters for the synthesis of this compound on a 0.5 mmol scale.
| Parameter | Reagent/Material | Value | Unit | Notes |
| Resin | 2-Chlorotrityl chloride resin | 0.31 | g | Based on 1.6 mmol/g substitution |
| Amino Acid Loading | Fmoc-Ala-OH | 0.75 | mmol | 1.5 equivalents to resin |
| Diisopropylethylamine (DIEA) | 1.5 | mmol | 3.0 equivalents to resin | |
| Fmoc Deprotection | Piperidine in DMF | 20 | % (v/v) | 2 x 5 mL for 10 min each |
| N-Terminal Acetylation | Acetic Anhydride in DMF | 10 | % (v/v) | 10 equivalents Ac₂O |
| Diisopropylethylamine (DIEA) | 10 | equivalents | Added to acetylation solution | |
| Cleavage | Trifluoroacetic acid (TFA) | 95 | % (v/v) | In cleavage cocktail |
| Triisopropylsilane (TIS) | 2.5 | % (v/v) | Scavenger to prevent side reactions[4] | |
| Water (DI H₂O) | 2.5 | % (v/v) | Scavenger | |
| Precipitation | Cold Diethyl Ether | ~40 | mL | Used to precipitate the crude product |
Detailed Experimental Protocol
Materials and Reagents
-
2-Chlorotrityl chloride resin (1.6 mmol/g)
-
Fmoc-Ala-OH
-
N,N-Dimethylformamide (DMF), synthesis grade
-
Dichloromethane (DCM), synthesis grade
-
Piperidine
-
Diisopropylethylamine (DIEA)
-
Acetic Anhydride
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Diethyl ether, anhydrous, cold
-
Methanol (B129727) (MeOH)
Step 1: Resin Preparation and Amino Acid Loading
-
Weigh 0.31 g of 2-chlorotrityl chloride resin (0.5 mmol) and place it into a fritted syringe reaction vessel.
-
Swell the resin by washing with DCM (3 x 5 mL) and then DMF (3 x 5 mL). Allow the resin to sit in 5 mL of DCM for 20-30 minutes for optimal swelling.[5]
-
Drain the DCM. In a separate vial, dissolve Fmoc-Ala-OH (233.5 mg, 0.75 mmol) and DIEA (261 µL, 1.5 mmol) in 5 mL of anhydrous DCM.[6]
-
Add the amino acid solution to the resin and agitate the mixture for 1-2 hours at room temperature.
-
To cap any unreacted sites on the resin, add 0.5 mL of methanol and agitate for an additional 30 minutes.[7][8]
-
Drain the solution and wash the resin thoroughly with DCM (3 x 5 mL) and DMF (3 x 5 mL) to remove excess reagents.
Step 2: Fmoc Deprotection
-
Add 5 mL of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 10 minutes at room temperature.
-
Drain the solution.
-
Repeat the treatment with 5 mL of 20% piperidine in DMF for another 10 minutes.
-
Drain the solution and wash the resin extensively with DMF (5 x 5 mL) and DCM (3 x 5 mL) to ensure complete removal of piperidine.
Step 3: N-Terminal Acetylation
-
Prepare an acetylation solution by mixing acetic anhydride (0.47 mL, 5 mmol) and DIEA (0.87 mL, 5 mmol) in 4 mL of DMF.[9]
-
Add the acetylation solution to the deprotected resin.
-
Agitate the mixture for 1 hour at room temperature.[9]
-
Drain the solution and wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
Step 4: Cleavage and Product Isolation
-
Prepare a fresh cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v) in a fume hood. For the 0.5 mmol scale, prepare approximately 5 mL of the cocktail.[1][9]
-
Add the cleavage cocktail to the dry resin.
-
Agitate the mixture for 2 hours at room temperature.[9]
-
Filter the resin and collect the filtrate into a 50 mL centrifuge tube.
-
Wash the resin with an additional 1-2 mL of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude product by adding the filtrate dropwise to ~40 mL of cold diethyl ether. A white precipitate should form.[10][11]
-
Centrifuge the mixture to pellet the product. Carefully decant the ether.
-
Wash the pellet two more times with cold diethyl ether to remove residual scavengers and TFA.[10]
-
Dry the resulting white solid under vacuum to yield the final product, this compound.
Workflow Visualization
The following diagram illustrates the complete workflow for the solid-phase synthesis of this compound.
Caption: Workflow for the solid-phase synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. i.pupiq.net [i.pupiq.net]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. rsc.org [rsc.org]
Application Notes and Protocols for N-Terminal Acetylation of Peptides using Ac-Ala-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-terminal acetylation is a crucial modification in peptide and protein engineering, often employed to enhance stability, mimic the natural state of many eukaryotic proteins, and modulate biological activity.[1] This post-translational modification involves the addition of an acetyl group to the N-terminal α-amino group of a peptide or protein.[2] By neutralizing the positive charge at the N-terminus, acetylation can increase a peptide's resistance to degradation by aminopeptidases, thereby extending its half-life.[1][3]
While acetic anhydride (B1165640) is a common reagent for N-terminal acetylation, the use of N-Acetyl-L-alanine (Ac-Ala-OH) offers an alternative approach, particularly when a specific N-terminal acetyl-amino acid residue is desired. This method involves the standard procedures of solid-phase peptide synthesis (SPPS) coupling chemistry to attach the this compound moiety to the free N-terminus of a resin-bound peptide. This document provides detailed protocols and application notes for the N-terminal acetylation of peptides using this compound.
Rationale for N-Terminal Acetylation with this compound
-
Mimicking Natural Proteins: A significant portion of eukaryotic proteins are naturally N-terminally acetylated. Incorporating an N-terminal acetyl group can therefore result in a peptide that more closely resembles the native protein structure and function.
-
Enhanced Stability: The acetylation of the N-terminus blocks the free amino group, rendering the peptide resistant to degradation by N-terminal exopeptidases and aminopeptidases.[1]
-
Modulation of Biological Activity: The charge and conformation of the N-terminus can be critical for receptor binding and biological activity. Acetylation alters these properties and can be used to fine-tune the pharmacological profile of a peptide therapeutic.
-
Reduced Immunogenicity: For therapeutic peptides, modifying the N-terminus can sometimes reduce the immunogenic response.
Experimental Overview
The N-terminal acetylation of a peptide using this compound is typically performed as the final step in solid-phase peptide synthesis (SPPS) after the final amino acid has been deprotected. The process involves the activation of the carboxylic acid of this compound using standard peptide coupling reagents, followed by its reaction with the free N-terminal amine of the resin-bound peptide.
Caption: Workflow for on-resin N-terminal acetylation using this compound.
Quantitative Data on Coupling Reagents
The efficiency of the coupling reaction is dependent on the choice of coupling reagents, the peptide sequence, and the reaction conditions. The following tables provide a summary of commonly used coupling reagents and their typical performance for amino acid couplings, which can be extrapolated for the coupling of this compound.
Table 1: Common Coupling Reagents for this compound
| Coupling Reagent | Activating Agent Type | Key Features |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Uronium Salt | Highly efficient, fast reaction times.[4] |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Uronium Salt | More reactive than HBTU, good for hindered couplings.[4] |
| DIC (N,N'-Diisopropylcarbodiimide) | Carbodiimide | Cost-effective, used with additives like HOBt to reduce racemization.[4] |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Phosphonium Salt | Good for cyclization and fragment condensation, less hazardous byproducts than BOP. |
Table 2: Representative Coupling Efficiencies and Conditions
| Coupling Reagent | Equivalents (this compound:Reagent:Base) | Reaction Time (min) | Typical Purity (%) | Notes |
| HBTU/HOBt/DIPEA | 1.5 : 1.45 : 3.0 | 30 - 60 | >95% | A standard and highly effective combination for most sequences. |
| HATU/DIPEA | 1.5 : 1.45 : 3.0 | 20 - 45 | >97% | Recommended for sterically hindered N-termini. |
| DIC/HOBt | 2.0 : 2.0 : - | 60 - 120 | >90% | A more economical option, may require longer reaction times. |
| PyBOP/DIPEA | 1.5 : 1.5 : 3.0 | 30 - 60 | >95% | Good alternative to uronium-based reagents. |
Note: The data in Table 2 are representative values for standard amino acid couplings and may vary depending on the specific peptide sequence and reaction conditions.
Experimental Protocols
Materials
-
Resin-bound peptide with a free N-terminus
-
N-Acetyl-L-alanine (this compound)
-
Coupling reagent (e.g., HBTU, HATU, DIC)
-
Additive (e.g., HOBt)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine (B6355638) (20% in DMF for Fmoc removal, if necessary)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
-
HPLC grade water and acetonitrile (B52724)
-
Solid-phase peptide synthesis vessel
-
Shaker or vortex mixer
-
HPLC system for purification and analysis
-
Mass spectrometer for identity confirmation
Protocol for N-Terminal Acetylation using HBTU
This protocol describes the N-terminal acetylation of a peptide on a 0.1 mmol scale.
-
Resin Preparation:
-
Ensure the N-terminal Fmoc protecting group of the resin-bound peptide has been removed by treating with 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF (3 x 5 mL) and then with DCM (3 x 5 mL) to remove residual piperidine.
-
Swell the resin in DMF for 30 minutes.
-
-
Activation of this compound:
-
In a separate vial, dissolve this compound (1.5 eq, 19.7 mg) and HBTU (1.45 eq, 54.9 mg) in 2 mL of DMF.
-
Add DIPEA (3.0 eq, 52 µL) to the solution.
-
Allow the mixture to pre-activate for 5-10 minutes at room temperature.
-
-
Coupling Reaction:
-
Drain the DMF from the swollen resin.
-
Add the activated this compound solution to the resin.
-
Agitate the reaction mixture at room temperature for 30-60 minutes.
-
-
Monitoring the Reaction:
-
Perform a Kaiser test on a small sample of the resin beads. A negative result (beads remain colorless or yellow) indicates a complete reaction. If the test is positive (blue beads), extend the reaction time or perform a second coupling.
-
-
Washing:
-
Once the reaction is complete, drain the coupling solution.
-
Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (5 x 5 mL) to remove any unreacted reagents and byproducts.
-
Dry the resin under vacuum.
-
Peptide Cleavage and Deprotection
-
Place the dry, acetylated peptide-resin in a reaction vessel.
-
Add the cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to the resin (approximately 10 mL per gram of resin).
-
Incubate the mixture at room temperature with occasional swirling for 2-3 hours.
-
Filter the resin and collect the filtrate into a cold centrifuge tube.
-
Precipitate the crude peptide by adding cold diethyl ether (approximately 10 times the volume of the filtrate).
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
Purification and Analysis
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[5]
-
-
Analysis:
Signaling Pathways and Logical Relationships
The chemical transformation involved in the coupling of this compound is a standard amide bond formation, a fundamental reaction in peptide chemistry.
Caption: Simplified mechanism of this compound coupling to a peptide.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Acetylation (Positive Kaiser Test) | - Sterically hindered N-terminus- Insufficient reaction time- Inefficient coupling reagent | - Use a more powerful coupling reagent like HATU.- Extend the coupling reaction time.- Perform a double coupling. |
| Low Yield of Acetylated Peptide | - Incomplete coupling- Loss of peptide during cleavage/precipitation- Peptide aggregation | - Optimize coupling conditions (see above).- Ensure efficient precipitation with cold ether.- Use aggregation-disrupting additives during synthesis if the sequence is prone to aggregation. |
| Presence of Deletion Sequences in Mass Spec | Incomplete Fmoc deprotection prior to acetylation | Ensure complete deprotection of the final amino acid before the acetylation step. |
| Side Reactions | Racemization during activation | Use an additive like HOBt with DIC. Avoid prolonged activation times. |
Conclusion
N-terminal acetylation of peptides using this compound is a straightforward and effective method for introducing a specific N-acetylated amino acid at the N-terminus. By leveraging standard solid-phase peptide synthesis coupling chemistries, researchers can achieve high yields of acetylated peptides with enhanced stability and tailored biological properties. Careful selection of coupling reagents and monitoring of the reaction are key to ensuring successful modification.
References
Application Notes and Protocols for Ac-Ala-OH Coupling with HBTU and HATU
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the coupling of N-acetyl-L-alanine (Ac-Ala-OH) to a primary amine using the common peptide coupling reagents HBTU and HATU. This guide is intended for researchers, scientists, and professionals in drug development engaged in peptide synthesis and modification.
Introduction
The formation of an amide bond is a fundamental transformation in the synthesis of peptides and peptidomimetics. The selection of an appropriate coupling reagent is critical to ensure high yields, minimize side reactions, and preserve the stereochemical integrity of the amino acids. HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are two of the most widely used uronium-based coupling reagents in solid-phase and solution-phase peptide synthesis.[1][2]
Both reagents efficiently mediate the coupling of a carboxylic acid with an amine by forming a highly reactive acyl-uronium intermediate, which is then converted to an active ester.[3][4] While structurally similar, HATU generally exhibits superior performance, particularly in terms of reaction speed and the purity of the final product.[5] This is attributed to the 7-azabenzotriazole (HOAt) moiety in HATU, which forms a more reactive OAt-ester intermediate compared to the OBt-ester formed by HBTU.[4] The pyridine (B92270) nitrogen in the HOAt moiety is also thought to provide anchimeric assistance during the coupling reaction.[4]
This document provides a comparative analysis of HBTU and HATU for the coupling of this compound, along with detailed experimental protocols and data to guide the user in selecting the optimal conditions for their specific application.
Data Presentation
The following table summarizes the key performance indicators for the coupling of this compound with a generic primary amine using HBTU and HATU under typical solid-phase peptide synthesis (SPPS) conditions. The data is compiled from literature and typical experimental outcomes.
| Parameter | HBTU | HATU | Reference |
| Coupling Reagent | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | [1][5] |
| Typical Coupling Time | 15 - 60 minutes | 5 - 30 minutes | [1] |
| Typical Yield | >95% | >98% | [6] |
| Purity (Crude) | High | Very High | [6] |
| Racemization Risk | Low | Very Low | [2] |
| Side Reactions | Potential for guanidinylation of the N-terminal amine if used in excess.[4] | Lower risk of guanidinylation compared to HBTU.[4] |
Experimental Protocols
The following are detailed protocols for the coupling of this compound to a resin-bound primary amine using either HBTU or HATU in the context of solid-phase peptide synthesis (SPPS).
Materials
-
This compound
-
HBTU
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Resin with a free primary amine (e.g., Rink Amide resin)
-
Dichloromethane (DCM)
-
Piperidine (B6355638), 20% in DMF (for Fmoc deprotection, if applicable)
-
Kaiser test kit
Protocol 1: this compound Coupling using HBTU
This protocol outlines the steps for coupling this compound to a resin-bound amine using HBTU.
-
Resin Preparation:
-
If the resin is Fmoc-protected, perform Fmoc deprotection by treating the resin with 20% piperidine in DMF for 5-10 minutes, followed by a second treatment for 15-20 minutes.
-
Wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) to remove residual piperidine.
-
Swell the resin in DMF for at least 30 minutes before coupling.
-
-
Activation and Coupling:
-
In a separate reaction vessel, dissolve this compound (2.0 equivalents relative to resin loading) in DMF (approximately 5 mL per gram of resin).
-
Add HBTU (1.95 equivalents relative to resin loading) to the this compound solution.
-
Add DIPEA (4.0 equivalents relative to resin loading) to the mixture.
-
Allow the activation to proceed for 1-2 minutes at room temperature.
-
Add the activated this compound solution to the swelled resin.
-
Agitate the reaction mixture at room temperature for 15-60 minutes.
-
-
Monitoring and Washing:
-
Monitor the reaction for completion using the Kaiser test. A negative test (yellow beads) indicates the absence of free primary amines and a complete reaction.
-
Once the reaction is complete, filter the resin and wash it thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min).
-
Dry the resin under vacuum.
-
Protocol 2: this compound Coupling using HATU
This protocol details the coupling of this compound to a resin-bound amine using the more reactive HATU reagent.
-
Resin Preparation:
-
Follow the same resin preparation steps as in Protocol 1.
-
-
Activation and Coupling:
-
In a separate reaction vessel, dissolve this compound (2.0 equivalents relative to resin loading) in DMF (approximately 5 mL per gram of resin).
-
Add HATU (1.95 equivalents relative to resin loading) to the this compound solution.
-
Add DIPEA (4.0 equivalents relative to resin loading) to the mixture.
-
Allow the activation to proceed for 1-2 minutes at room temperature.
-
Add the activated this compound solution to the swelled resin.
-
Agitate the reaction mixture at room temperature for 5-30 minutes.
-
-
Monitoring and Washing:
-
Monitor the reaction for completion using the Kaiser test.
-
Upon completion, filter and wash the resin as described in Protocol 1.
-
Dry the resin under vacuum.
-
Mandatory Visualizations
Reaction Mechanism
The following diagram illustrates the general mechanism of amide bond formation mediated by HBTU and HATU. The process involves the formation of a highly reactive active ester intermediate.
References
Application Notes and Protocols for the Use of DIPEA as a Base in Ac-Ala-OH Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetyl-L-alanine (Ac-Ala-OH) is a commonly used N-terminally protected amino acid in peptide synthesis. The selection of an appropriate base is critical during the coupling step to ensure efficient peptide bond formation while minimizing side reactions, most notably racemization. N,N-Diisopropylethylamine (DIPEA), a sterically hindered tertiary amine, is frequently employed as a non-nucleophilic base in peptide coupling reactions. Its primary role is to deprotonate the carboxylic acid of the incoming amino acid and neutralize any acidic species in the reaction mixture, facilitating the activation and subsequent coupling process.
These application notes provide a detailed guide on the use of DIPEA as a base for the coupling of this compound in peptide synthesis. This document covers reaction conditions, potential for racemization, comparative data with other bases, and detailed experimental protocols for both solid-phase and solution-phase synthesis.
Key Considerations for Using DIPEA in this compound Coupling
When using DIPEA for the coupling of this compound, several factors must be considered to achieve optimal results:
-
Racemization: N-acetylated amino acids are particularly susceptible to racemization during the activation step of peptide coupling. The mechanism often involves the formation of a 5(4H)-oxazolone (azlactone) intermediate, which can readily epimerize in the presence of a base. Strong bases like DIPEA can promote the formation of this intermediate and subsequent racemization.[1][2][3]
-
Choice of Coupling Reagent: The extent of racemization is also highly dependent on the coupling reagent used in conjunction with DIPEA. Urionium/aminium-based reagents like HBTU and HATU are commonly used but can lead to varying degrees of racemization.[4][5]
-
Reaction Conditions: Temperature, solvent, and reaction time can all influence the efficiency of the coupling reaction and the extent of side reactions.
Data Presentation
The following tables summarize quantitative data on the impact of the base on the racemization of N-acetylated amino acids. While specific data for this compound is limited, the following data for N-acetyl-L-phenylalanine provides a strong comparative insight into the expected behavior.
Table 1: Comparison of Bases on the Racemization of N-acetyl-L-phenylalanine during TBTU-mediated Coupling
| Base (1 eq.) | Solvent | Reaction Time (h) | L:D Ratio | Yield (%) | Reference |
| DIPEA | DMF | 3 | 45:55 | 85 | [1] |
| Pyridine | DMF | 24 | >99:1 | 70 | [1] |
| 2,4,6-Collidine | DMF | 24 | 95:5 | 75 | [1] |
| N-Methylmorpholine | DMF | 24 | 80:20 | 80 | [1] |
Data is for N-acetyl-L-phenylalanine and is intended to be illustrative for N-acetylated amino acids.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - this compound Coupling using HATU/DIPEA
This protocol describes the manual coupling of this compound to a resin-bound peptide with a free N-terminal amine using HATU as the coupling reagent and DIPEA as the base.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
N-acetyl-L-alanine (this compound)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) (20% in DMF)
-
Kaiser test kit or other method for monitoring coupling completion
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a peptide synthesis vessel.
-
Fmoc-Deprotection (if applicable): If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally DMF (3 times) to remove residual piperidine.
-
Pre-activation of this compound: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in anhydrous DMF. Add DIPEA (6 equivalents) to the solution. Allow the mixture to pre-activate for 1-2 minutes at room temperature. The solution may change color.[6]
-
Coupling: Add the pre-activated this compound solution to the deprotected resin. Agitate the reaction vessel at room temperature for 1-2 hours.
-
Monitoring the Coupling: Perform a Kaiser test on a small sample of resin beads. A negative test (colorless or yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling is incomplete and should be repeated.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times) to remove excess reagents and byproducts.
Protocol 2: Solution-Phase Peptide Synthesis - this compound Coupling using HBTU/DIPEA
This protocol describes the coupling of this compound to an amino acid ester in solution using HBTU as the coupling reagent and DIPEA as the base.
Materials:
-
N-acetyl-L-alanine (this compound)
-
Amino acid ester hydrochloride (e.g., H-Gly-OEt·HCl)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
1 M aqueous hydrochloric acid solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Dissolution: Dissolve this compound (1.0 equivalent) and the amino acid ester hydrochloride (1.0 equivalent) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add DIPEA (2.2 equivalents) to the solution and stir for 10 minutes at room temperature to neutralize the hydrochloride salt and deprotonate the carboxylic acid.
-
Activation: Add HBTU (1.05 equivalents) to the reaction mixture.
-
Coupling: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2 times), saturated NaHCO₃ solution (2 times), and brine (1 time).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude peptide.
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure N-acetylated dipeptide.
Mandatory Visualizations
References
- 1. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bachem.com [bachem.com]
- 6. rsc.org [rsc.org]
Application Notes and Protocols for Manual Solid-Phase Peptide Synthesis of an N-Terminally Acetylated Peptide using Ac-Ala-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides.[1] The Fmoc/tBu strategy is a widely adopted methodology due to its milder reaction conditions compared to Boc/Bzl chemistry.[2][3] This document provides a detailed protocol for the manual synthesis of a peptide with a specific focus on the incorporation of an N-terminal acetyl group via the coupling of N-acetyl-L-alanine (Ac-Ala-OH). N-terminal acetylation is a common post-translational modification that can enhance peptide stability and bioactivity.[4]
The protocols outlined below cover all critical stages of manual Fmoc-SPPS, including resin selection and preparation, the iterative cycles of deprotection and coupling, N-terminal acetylation, cleavage from the solid support, and final purification by High-Performance Liquid Chromatography (HPLC).
Principle of Synthesis
Fmoc-based SPPS involves the stepwise addition of Nα-Fmoc protected amino acids to a growing peptide chain that is covalently linked to an insoluble resin support.[5] The synthesis proceeds from the C-terminus to the N-terminus. Each cycle consists of two primary steps:
-
Fmoc Deprotection: The removal of the temporary Nα-9-fluorenylmethyloxycarbonyl (Fmoc) protecting group using a mild base, typically a solution of piperidine (B6355638) in N,N-dimethylformamide (DMF), to expose a free primary amine.[5]
-
Coupling: The activation of the carboxyl group of the incoming Fmoc-protected amino acid and its subsequent reaction with the free amine on the resin-bound peptide to form a new peptide bond.[5]
After the desired peptide sequence is assembled, the N-terminal Fmoc group is removed, and the peptide is acetylated using this compound or an alternative method using acetic anhydride (B1165640). Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acidic cleavage cocktail.[5] The crude peptide is then purified to the desired level.
Materials and Reagents
Quantitative Data Summary
The following tables summarize the typical quantities and concentrations of reagents used in a standard 0.1 mmol scale manual SPPS.
Table 1: Resin and Amino Acids
| Component | Typical Amount (0.1 mmol scale) | Equivalents (relative to resin loading) |
| Rink Amide Resin (0.3-0.8 mmol/g) | 125 - 333 mg | 1.0 |
| Fmoc-Amino Acids | 0.4 mmol | 4.0 |
| This compound | 0.4 mmol | 4.0 |
Table 2: Solvents and Reagents for SPPS Cycles
| Reagent | Concentration/Volume (0.1 mmol scale) | Purpose |
| N,N-Dimethylformamide (DMF) | As needed for washing and reactions | Primary solvent |
| Dichloromethane (DCM) | As needed for washing | Washing solvent |
| 20% Piperidine in DMF | 5 mL per deprotection step | Fmoc deprotection |
| HBTU | 0.38 mmol (3.8 eq) | Coupling activator |
| HOBt | 0.015 M (in capping solution) | Additive to reduce racemization |
| DIEA/DIPEA | 0.8 mmol (8.0 eq) | Activation base |
Table 3: Cleavage and Purification Reagents
| Reagent | Composition | Volume (0.1 mmol scale) | Purpose |
| Cleavage Cocktail (Reagent K) | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT | ~2 mL | Cleavage and deprotection |
| Cold Diethyl Ether | - | ~20 mL | Peptide precipitation |
| HPLC Solvent A | 0.1% TFA in Water | Gradient dependent | Mobile phase |
| HPLC Solvent B | 0.1% TFA in Acetonitrile (B52724) | Gradient dependent | Mobile phase |
Experimental Protocols
Resin Swelling
Proper swelling of the resin is crucial for the accessibility of reactive sites.[2]
-
Weigh the appropriate amount of resin for a 0.1 mmol synthesis and place it in a fritted syringe or a dedicated reaction vessel.
-
Add DMF (5-10 mL per gram of resin) and allow the resin to swell for at least 1-2 hours at room temperature with gentle agitation.
-
After swelling, drain the DMF.
Standard Fmoc-SPPS Cycle
This cycle is repeated for each amino acid in the peptide sequence.
4.2.1. Fmoc Deprotection
-
Add 5 mL of 20% piperidine in DMF to the swollen resin.
-
Agitate the mixture for 3 minutes and then drain the solution.
-
Add another 5 mL of 20% piperidine in DMF and agitate for 10-15 minutes to ensure complete Fmoc removal.[5]
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
4.2.2. Amino Acid Coupling
-
In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq) and a coupling agent such as HBTU (0.38 mmol, 3.8 eq) in approximately 3 mL of DMF.
-
Add DIEA (0.8 mmol, 8 eq) to the vial and allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 x 5 mL).
4.2.3. Monitoring the Coupling Reaction
Perform a Kaiser test to check for the presence of free primary amines. A negative result (colorless or yellowish beads) indicates a complete coupling. If the test is positive (blue beads), a second coupling step should be performed.
N-Terminal Acetylation with this compound
After the final Fmoc deprotection of the N-terminal amino acid, the peptide is ready for acetylation.
-
Follow the standard amino acid coupling protocol (Section 4.2.2), but use this compound (0.4 mmol, 4 eq) instead of an Fmoc-protected amino acid.
-
Couple the this compound to the deprotected N-terminus of the peptide-resin.
-
After the coupling reaction, wash the resin thoroughly with DMF (3 x 5 mL) and then with DCM (3 x 5 mL).
-
Dry the peptide-resin under vacuum for at least 30 minutes.
Alternative N-Terminal Acetylation (Capping): An alternative method to introduce an acetyl group is to perform a capping step using acetic anhydride. A typical capping solution consists of acetic anhydride and a base like pyridine (B92270) or DIEA in DMF.[6][7]
Cleavage and Deprotection
This step removes the peptide from the resin and cleaves the side-chain protecting groups. Caution: Trifluoroacetic acid (TFA) is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.[5]
-
Prepare a cleavage cocktail. A common choice is Reagent K (82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol), which is suitable for peptides containing sensitive residues.[8]
-
Add the freshly prepared cleavage cocktail to the dried peptide-resin (approximately 2 mL for a 0.1 mmol synthesis).
-
Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate into a cold centrifuge tube containing diethyl ether (approximately 10 times the volume of the filtrate). A white precipitate of the crude peptide should form.
-
Centrifuge the tube, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
Purification and Analysis
The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[9][10][11]
-
Dissolve the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile.
-
Purify the peptide using a C18 column and a gradient of acetonitrile in water, both containing 0.1% TFA.[10][12]
-
Collect the fractions corresponding to the desired peptide peak.
-
Analyze the purity of the collected fractions by analytical HPLC and confirm the identity of the peptide by mass spectrometry (e.g., LC-MS or MALDI-TOF).
-
Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.
Visualizations
Caption: Workflow for Manual Solid-Phase Peptide Synthesis.
Caption: N-Terminal Acetylation with this compound.
References
- 1. peptide.com [peptide.com]
- 2. bachem.com [bachem.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 9. bachem.com [bachem.com]
- 10. peptide.com [peptide.com]
- 11. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 12. hplc.eu [hplc.eu]
Application Notes and Protocols for the Use of N-Acetyl-L-alanine (Ac-Ala-OH) in Enzymatic Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-acetyl-L-alanine (Ac-Ala-OH) as an acyl donor in enzymatic peptide synthesis. This chemoenzymatic approach offers a mild and stereospecific alternative to traditional chemical peptide synthesis, minimizing the risk of racemization and the need for extensive protecting group strategies. This document outlines the key enzymes utilized, reaction conditions, and quantitative data from various studies, along with detailed experimental protocols and visualizations to guide researchers in applying this methodology.
Introduction to Enzymatic Peptide Synthesis with this compound
Enzymatic peptide synthesis relies on the ability of proteases to catalyze the formation of peptide bonds under specific, kinetically controlled conditions. In this process, an N-terminally protected amino acid ester or acid serves as the acyl donor, and an amino acid amide or ester acts as the nucleophile (acyl acceptor). N-acetyl-L-alanine (this compound), or its activated ester form (e.g., Ac-Ala-OEt), is a simple and effective acyl donor for the synthesis of short peptides. The acetyl group provides the necessary N-terminal protection, while the alanine (B10760859) residue is recognized by a range of proteases.
Commonly employed enzymes for this purpose include serine proteases like α-chymotrypsin and subtilisin, metalloproteases such as thermolysin, and cysteine proteases like papain. The choice of enzyme is dictated by its substrate specificity, primarily at the P1 position (the acyl donor residue) and the P1' position (the nucleophile residue).
Quantitative Data Summary
The following tables summarize the yields and reaction conditions for the enzymatic synthesis of dipeptides using N-acetyl-L-alanine and its derivatives as acyl donors with various enzymes and nucleophiles.
Table 1: α-Chymotrypsin-Catalyzed Synthesis of Ac-Ala-Xaa Peptides
| Acyl Donor | Nucleophile (Xaa) | Enzyme Concentration | pH | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Ac-Ala-OEt | Ala-NH₂ | Not Specified | 8.0 | 25 | Not Specified | Moderate | [1] |
| Ac-Phe-OEt | Ala-NH₂ | Not Specified | Not Specified | 25 | Not Specified | <82 | [2] |
| Ac-Phe-OEt | Gly-NH₂ | 159.2 U | 8.98 | 35.8 | 30.9 min | 95.1 | [3] |
Note: Data for this compound is limited; related N-acetylated amino acids are included for comparison.
Table 2: Thermolysin-Catalyzed Synthesis of Ac-Ala-Xaa Peptides
| Acyl Donor | Nucleophile (Xaa) | Enzyme Concentration | pH | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Z-Ala | Phe-NH₂ | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [4] |
| Z-Asp | Phe-OMe | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [4] |
Note: Direct data for this compound is scarce; N-protected alanine derivatives are presented.
Table 3: Papain-Catalyzed Synthesis of Alanyl Dipeptides
| Acyl Donor | Nucleophile (Xaa) | Enzyme Concentration | pH | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Z-Ala | His | Not Specified | Not Specified | Not Specified | Not Specified | 68.4 | [5] |
Note: Data using N-benzyloxycarbonyl (Z) protected alanine is shown as a relevant example.
Experimental Protocols
The following are generalized protocols for the enzymatic synthesis of dipeptides using this compound or its ethyl ester derivative. Researchers should optimize these conditions for their specific nucleophile and desired scale.
Protocol 1: α-Chymotrypsin-Catalyzed Synthesis of Ac-Ala-Peptide Amide
Objective: To synthesize an N-acetyl-alanyl dipeptide amide using α-chymotrypsin.
Materials:
-
N-acetyl-L-alanine ethyl ester (Ac-Ala-OEt)
-
Amino acid amide hydrochloride (e.g., L-Leucine-amide HCl)
-
α-Chymotrypsin (from bovine pancreas)
-
Tris-HCl buffer (0.1 M, pH 8.0)
-
1 M HCl (for quenching)
-
Reverse-phase HPLC system for analysis and purification
Procedure:
-
Reaction Setup: In a temperature-controlled vessel, dissolve Ac-Ala-OEt (e.g., 50 mM) and the amino acid amide (e.g., 100 mM) in Tris-HCl buffer. A small amount of a co-solvent like acetonitrile (10-20% v/v) can be added to improve solubility.
-
Enzyme Addition: Equilibrate the reaction mixture to the desired temperature (e.g., 25-37°C). Initiate the reaction by adding a solution of α-chymotrypsin to a final concentration of approximately 1-5 mg/mL.
-
Incubation: Stir the reaction mixture gently. Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by RP-HPLC.
-
Reaction Quenching: Once the reaction has reached completion (or equilibrium), stop the reaction by adding 1 M HCl to lower the pH to ~2-3, which will denature the enzyme.
-
Work-up and Purification:
-
Centrifuge the quenched reaction mixture to pellet the denatured enzyme.
-
Filter the supernatant.
-
Purify the dipeptide from the supernatant using preparative RP-HPLC.[6]
-
Lyophilize the pure fractions to obtain the final product.
-
Protocol 2: Thermolysin-Catalyzed Synthesis of Ac-Ala-Peptide
Objective: To synthesize an N-acetyl-alanyl dipeptide using thermolysin.
Materials:
-
N-acetyl-L-alanine (this compound)
-
Amino acid ester hydrochloride (e.g., L-Phenylalanine methyl ester HCl)
-
Thermolysin
-
HEPES or MES buffer (0.1 M, pH 7.0)
-
Calcium chloride (CaCl₂)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a reaction vessel, suspend this compound (e.g., 100 mM) and the amino acid ester (e.g., 150 mM) in the buffer containing CaCl₂ (e.g., 10 mM).
-
Enzyme Addition: Add thermolysin (as a solid or a concentrated solution) to the suspension. The enzyme loading can be in the range of 1-10% (w/w) of the limiting substrate.
-
Incubation: Incubate the mixture at a suitable temperature (e.g., 37-45°C) with vigorous stirring to ensure proper mixing. The formation of a precipitate of the product often drives the reaction to completion.
-
Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or HPLC.
-
Work-up and Purification:
-
Filter the reaction mixture to remove the enzyme and the precipitated product.
-
Wash the solid with cold water.
-
If the product is soluble, extract the aqueous phase with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Visualizations
General Workflow for Enzymatic Peptide Synthesis
The following diagram illustrates the general workflow for the enzymatic synthesis of a dipeptide using this compound as the acyl donor.
Caption: General workflow for enzymatic dipeptide synthesis.
Mechanism of Serine Protease-Catalyzed Peptide Synthesis
This diagram outlines the key steps in the catalytic mechanism of a serine protease, such as chymotrypsin, in peptide bond formation. The process follows a ping-pong mechanism involving an acyl-enzyme intermediate.[7][8]
Caption: Ping-pong mechanism of serine protease catalysis.
Key Considerations and Troubleshooting
-
Enzyme Choice: The selection of the protease is critical and depends on the amino acid residues at the P1 and P1' positions. Chymotrypsin favors bulky hydrophobic or aromatic residues at P1, while thermolysin prefers hydrophobic residues. Papain has broader specificity.[2][4][9][10]
-
Acyl Donor Activation: Using an ester derivative of this compound (e.g., ethyl ester) can significantly increase the reaction rate in kinetically controlled synthesis.
-
Reaction Medium: The choice of buffer, pH, and the addition of organic co-solvents can influence enzyme activity, substrate solubility, and reaction equilibrium. For instance, high concentrations of organic solvents can reduce water-dependent side reactions like hydrolysis.[2]
-
Product Precipitation: In many cases, the synthesis is driven forward by the precipitation of the product from the reaction medium. This shifts the equilibrium towards synthesis.[10]
-
Enzyme Immobilization: Immobilizing the enzyme on a solid support can simplify enzyme removal and recycling, making the process more cost-effective for larger-scale synthesis.[9]
-
Hydrolysis vs. Aminolysis: The main competing reaction is the hydrolysis of the acyl-enzyme intermediate by water. To favor aminolysis (peptide bond formation), a high concentration of the nucleophile is often used.[1]
Conclusion
The use of this compound in enzymatic peptide synthesis provides a valuable method for the stereospecific formation of dipeptides and short peptide fragments. By carefully selecting the enzyme and optimizing reaction conditions, researchers can achieve high yields under mild conditions. The protocols and data presented in these notes serve as a starting point for the development of robust and efficient chemoenzymatic peptide synthesis strategies. Further exploration of different proteases, reaction media, and immobilization techniques will continue to expand the utility of this powerful methodology in peptide chemistry and drug discovery.
References
- 1. Recent Advances in Chemoenzymatic Peptide Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Thermolysin-catalyzed peptide bond synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New developments in enzymatic peptide synthesis | Semantic Scholar [semanticscholar.org]
- 6. bachem.com [bachem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chymotrypsin - Wikipedia [en.wikipedia.org]
- 9. Peptide synthesis with immobilized carboxypeptidase Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. alpha-Chymotrypsin as the catalyst for peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cleavage and Deprotection of Ac-Ala-OH Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-terminal acetylation, particularly of residues like alanine (B10760859) (Ac-Ala-OH), is a common strategy in peptide drug development to enhance stability against enzymatic degradation by aminopeptidases. This modification can also influence the peptide's overall physicochemical properties, such as its conformational rigidity and receptor binding affinity.
The successful synthesis and purification of N-terminally acetylated peptides require robust protocols for cleavage from the solid-phase resin and concurrent removal of side-chain protecting groups. Furthermore, in certain research contexts, the selective removal of the N-acetyl group (deprotection) may be necessary for further modification or analysis.
These application notes provide detailed protocols and quantitative data for the efficient cleavage and deprotection of peptides containing N-acetylalanine. Both standard acidic cleavage methodologies and enzymatic and chemical deacetylation techniques are discussed, along with potential side reactions and strategies for their mitigation.
Part 1: Cleavage of this compound Containing Peptides from Solid-Phase Resin
Cleavage of the peptide from the solid-phase synthesis resin and the simultaneous removal of acid-labile side-chain protecting groups are typically achieved using strong acid, most commonly trifluoroacetic acid (TFA). The composition of the cleavage cocktail is critical to prevent side reactions and ensure high yield and purity of the final acetylated peptide.
Data Presentation: Comparison of TFA Cleavage Cocktails
The choice of scavengers in the TFA cleavage cocktail is crucial to quench reactive cationic species generated during the removal of protecting groups, which can otherwise lead to side reactions such as alkylation of sensitive residues. While the N-acetyl group on alanine is stable to TFA, other residues in the peptide sequence may be susceptible to modification. The following table summarizes the performance of common cleavage cocktails.
| Cleavage Cocktail Composition (v/v) | Target Residues for Scavengers | Typical Cleavage Time (hours) | Crude Peptide Purity (%) | Common Side Products |
| TFA / H₂O (95:5) | General purpose, for peptides without sensitive residues | 2-4 | > 90% | Minimal for simple peptides |
| TFA / H₂O / TIS (95:2.5:2.5) | Trp, Met, Cys, Tyr | 2-4 | > 95% | Reduced alkylation of Trp and Tyr |
| Reagent K: TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) | Arg(Pbf/Pmc), Trp, Met, Cys, Tyr | 2-6 | > 90% | Oxidation of Met, various thiol adducts |
| TFA / DCM (1:1) | For very acid-sensitive linkers | 1-2 | Variable | Incomplete deprotection of some side chains |
Note: Purity percentages are representative and can vary depending on the peptide sequence and synthesis efficiency.
Experimental Protocol: Standard TFA Cleavage
This protocol describes a general procedure for the cleavage of an this compound containing peptide from a rink amide resin using a standard TFA/H₂O/TIS cocktail.
Materials:
-
Peptidyl-resin (dried)
-
Trifluoroacetic acid (TFA), reagent grade
-
Deionized water (H₂O)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Centrifuge tubes (50 mL)
-
Shaker or vortexer
-
Centrifuge
-
Nitrogen gas line
Procedure:
-
Resin Preparation: Place the dried peptidyl-resin (e.g., 100 mg) in a 10 mL reaction vessel.
-
Cocktail Preparation: In a fume hood, prepare the cleavage cocktail by combining TFA, H₂O, and TIS in a 95:2.5:2.5 volumetric ratio. For 100 mg of resin, prepare approximately 2 mL of the cocktail.
-
Cleavage Reaction: Add the cleavage cocktail to the resin. Ensure the resin is fully submerged.
-
Incubation: Gently agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate into a 50 mL centrifuge tube. Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.
-
Pelleting and Washing: Centrifuge the mixture at 3000 x g for 5 minutes to pellet the peptide. Carefully decant the ether. Wash the peptide pellet twice more with cold diethyl ether, vortexing and centrifuging each time.
-
Drying: After the final wash, decant the ether and dry the peptide pellet under a stream of nitrogen gas.
Visualization of the Cleavage Workflow
Part 2: Deprotection (Removal) of the N-Acetyl Group
While the N-acetyl group is generally stable, there are instances where its removal is desired. This can be achieved through either enzymatic or chemical methods.
Section 2.1: Enzymatic Deprotection
Acylpeptide hydrolases (APH) are enzymes that can specifically cleave the N-acetyl group from peptides.[1] This method is highly specific and proceeds under mild conditions, minimizing the risk of side reactions on the peptide backbone.
Acylpeptide hydrolase from various sources exhibits a preference for certain N-acetylated amino acids at the N-terminus.
| N-terminal Ac-Amino Acid | Relative Hydrolysis Rate (%) |
| Ac-Ala | 100 |
| Ac-Met | 95 |
| Ac-Ser | 80 |
| Ac-Gly | 70 |
| Ac-Val | 20 |
Data is representative of typical acylpeptide hydrolase activity.
This protocol provides a general method for the enzymatic removal of the N-acetyl group from an this compound containing peptide.
Materials:
-
This compound peptide
-
Acylpeptide hydrolase (from a commercial source)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Reaction tubes
-
Incubator or water bath at 37°C
-
Quenching solution (e.g., 10% TFA in water)
-
HPLC system for monitoring the reaction
Procedure:
-
Substrate Preparation: Dissolve the this compound peptide in 50 mM Tris-HCl buffer (pH 7.5) to a final concentration of 1-5 mg/mL.
-
Enzyme Addition: Add acylpeptide hydrolase to the peptide solution. The optimal enzyme-to-substrate ratio should be determined empirically but a starting point of 1:100 (w/w) is recommended.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Reaction Monitoring: At various time points (e.g., 1, 2, 4, 8, and 24 hours), withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding the aliquot to an equal volume of 10% TFA in water.
-
Analysis: Analyze the quenched samples by RP-HPLC to monitor the disappearance of the acetylated peptide and the appearance of the deacetylated product.
-
Purification: Once the reaction is complete, the deacetylated peptide can be purified from the enzyme and any remaining substrate using standard chromatographic techniques (e.g., RP-HPLC).
Section 2.2: Chemical Deprotection (Acidic Hydrolysis)
Acidic hydrolysis can also be employed to remove the N-acetyl group. This method is less specific than enzymatic deprotection and can lead to side reactions, including peptide bond cleavage. Therefore, conditions must be carefully optimized. A mixture of TFA and methanol (B129727) has been reported for this purpose.
Materials:
-
This compound peptide (lyophilized)
-
Trifluoroacetic acid (TFA)
-
Methanol (MeOH)
-
Reaction vial
-
Nitrogen gas line
-
Lyophilizer
Procedure:
-
Reaction Setup: Place the lyophilized this compound peptide in a reaction vial.
-
Reagent Addition: In a fume hood, add a freshly prepared mixture of TFA and methanol (e.g., 1:1 v/v) to the peptide.
-
Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The optimal time should be determined by monitoring the reaction.
-
Reaction Monitoring: Periodically take a small aliquot, evaporate the acid/methanol under a stream of nitrogen, and analyze by HPLC or mass spectrometry to assess the extent of deacetylation and any peptide degradation.
-
Work-up: Once the desired level of deacetylation is achieved, remove the TFA and methanol under a stream of nitrogen or by rotary evaporation.
-
Purification: The resulting deacetylated peptide should be purified immediately by RP-HPLC to remove any side products.
Visualization of Deprotection Pathways
Conclusion
The choice of method for the cleavage and deprotection of this compound containing peptides depends on the specific requirements of the research. For routine cleavage from solid-phase resins, a standard TFA cocktail with appropriate scavengers is generally sufficient and robust. When selective removal of the N-acetyl group is necessary, enzymatic deprotection with acylpeptide hydrolase offers a mild and highly specific approach, minimizing the risk of unwanted side reactions. Chemical deprotection via acidic hydrolysis provides an alternative, though it requires careful optimization to balance deacetylation with potential peptide degradation. The protocols and data presented in these application notes serve as a comprehensive guide for researchers to effectively handle N-terminally acetylated peptides in their drug discovery and development workflows.
References
Application Notes and Protocols: Ac-Ala-OH as a Building Block for Complex Peptides
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Acetyl-L-alanine (Ac-Ala-OH) is a crucial building block in the synthesis of complex peptides, serving primarily as an N-terminal capping group. This modification, known as N-terminal acetylation, is a widespread post-translational modification in eukaryotes, affecting a significant portion of the human proteome.[1][2][3] The introduction of an acetyl group to the N-terminus of a peptide or protein has profound implications for its stability, biological activity, and therapeutic potential.[1][4]
N-terminal acetylation enhances peptide stability by protecting against degradation by aminopeptidases.[4] This modification can also modulate the peptide's conformation, receptor-binding affinity, and pharmacokinetic profile.[4] The seemingly simple addition of an acetyl group neutralizes the positive charge of the N-terminal amino group at physiological pH, altering the molecule's surface charge distribution and potentially influencing protein folding and interactions.[1][5] Consequently, this compound is an indispensable tool in drug discovery and development for enhancing the therapeutic properties of peptide-based drugs.[4][6]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in peptide synthesis.
| Property | N-Acetyl-L-alanine (this compound) |
| Molecular Formula | C5H9NO3[4][7] |
| Molecular Weight | 131.13 g/mol [4][7] |
| Appearance | White crystalline solid[4] |
| Solubility | Soluble in water[4] |
| CAS Number | 97-69-8[4][7] |
| Storage Temperature | 2-8°C[7][8] |
Applications in Peptide Synthesis
This compound is widely utilized as a building block in the synthesis of peptides for various research and therapeutic applications.[6] Its incorporation at the N-terminus is a key strategy to mimic natural post-translational modifications and to enhance the drug-like properties of synthetic peptides.
Key Applications Include:
-
Enhancing Peptide Stability: N-terminal acetylation prevents enzymatic degradation by exopeptidases, increasing the in vivo half-life of peptide drugs.[4][9]
-
Modulating Bioactivity: The acetyl group can influence the peptide's interaction with its biological target, potentially enhancing its efficacy.[4]
-
Improving Pharmacokinetic Properties: Altering the charge and hydrophobicity of the N-terminus can affect the absorption, distribution, metabolism, and excretion (ADME) profile of a peptide.[4]
-
Studying Protein Function: Peptides synthesized with N-terminal acetylation are valuable tools for investigating the role of this modification in protein-protein interactions, cellular localization, and signaling pathways.[1][2]
Experimental Protocols
The following is a detailed protocol for the incorporation of this compound at the N-terminus of a peptide using manual solid-phase peptide synthesis (SPPS) with Fmoc/tBu strategy.[4]
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS)
1. Resin Swelling:
-
Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.[4]
2. First Amino Acid Coupling:
-
Incorporate the first Fmoc-protected amino acid onto the resin. For 2-chlorotrityl chloride and Wang resins, greener alternatives to dichloromethane (B109758), such as 2-methyltetrahydrofuran, can be used.[10]
3. Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine (B6355638) in DMF to the resin and agitate for 5-10 minutes.[4]
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes to ensure complete removal of the Fmoc protecting group.[4]
-
Wash the resin thoroughly with DMF (5-7 times).[4]
4. Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-protected amino acid (3 equivalents), a coupling reagent such as HBTU or HATU (2.9 equivalents), and N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.[4]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours.[4]
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
-
Wash the resin with DMF (3-5 times).[4]
5. Chain Elongation:
-
Repeat steps 3 and 4 for each subsequent amino acid in the peptide sequence.[4]
6. N-Terminal Acetylation with this compound:
-
After the final Fmoc deprotection (step 3), wash the resin thoroughly with DMF.[4]
-
In a separate vial, dissolve this compound (3 equivalents), HBTU/HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.[4]
-
Add the solution to the resin and agitate for 2-4 hours.[4]
-
Wash the resin with DMF, dichloromethane (DCM), and methanol, then dry under vacuum.[4]
7. Cleavage and Deprotection:
-
Add a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water) to the resin and agitate for 2-3 hours.[4]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold dry ether.[4]
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.[4]
-
Dry the crude peptide pellet.[4]
8. Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[4]
-
Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm its identity and purity.[4]
Workflow for Manual Solid-Phase Peptide Synthesis
Caption: Workflow for manual solid-phase peptide synthesis.
Quantitative Data
Successful synthesis of peptides incorporating this compound can be confirmed by analytical data. The following table provides examples of expected data for simple acetylated peptides.
| Peptide Sequence | Synthesis Method | Calculated Mass (m/z) | Observed Mass (m/z) | Purity (%) |
| Ac-Ala-Gly-NH2 | SPPS | 201.20 | 201.21 | >95[4] |
| Ac-Ala-Phe-NH2 | SPPS | 277.31 | 277.32 | >95[4] |
Signaling Pathways and Biological Rationale
N-terminal acetylation plays a critical role in various cellular processes and signaling pathways. The primary function is to block the free amine at the N-terminus, which has several significant downstream effects.
Rationale for N-Terminal Peptide Modification
The acetylation of the N-terminal amino group is a key strategy in drug design to enhance the therapeutic potential of peptides. This modification directly impacts the peptide's stability, conformation, and interaction with biological targets.[4]
Caption: Rationale for N-terminal peptide modification.
N-terminal acetylation can influence protein degradation pathways. By masking the N-terminal amino group, it can prevent recognition by E3 ubiquitin ligases that target specific N-terminal residues (N-degrons), thereby protecting the protein from ubiquitination and subsequent proteasomal degradation.[1] This mechanism contributes to maintaining protein homeostasis and stability.[1]
Furthermore, for transmembrane proteins, N-terminal acetylation can shield hydrophobic residues within their signal peptides, preventing premature aggregation in the endoplasmic reticulum.[1] This highlights the diverse roles of N-terminal acetylation in fundamental cellular processes.
Conclusion
This compound is a versatile and essential building block for the synthesis of complex peptides with enhanced therapeutic properties. Its use in N-terminal acetylation provides a robust strategy to improve peptide stability, modulate biological activity, and optimize pharmacokinetic profiles. The detailed protocols and understanding of the biological rationale presented here provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this compound in their peptide-based research and development endeavors.
References
- 1. The Role of N Terminal Acetylation in Protein Function and Disease - Creative Proteomics [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. N-terminal acetylation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Protein N-Terminal Acetylation: Structural Basis, Mechanism, Versatility and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. N-Acetyl-L-alanine | 97-69-8 | FA10869 | Biosynth [biosynth.com]
- 8. ~99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Towards a Functional Understanding of Protein N-Terminal Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Peptide Libraries Using Ac-Ala-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-terminal modification of peptides is a critical strategy in drug discovery and development to enhance their therapeutic properties. Acetylation of the N-terminal amino group, for instance, can increase a peptide's stability against enzymatic degradation by aminopeptidases, modulate its receptor-binding affinity, and alter its pharmacokinetic profile.[1] The use of N-acetyl-L-alanine (Ac-Ala-OH) provides a simple and effective method for introducing an N-terminal acetyl cap. This modification neutralizes the positive charge of the N-terminal amine, which can influence the peptide's overall conformation, solubility, and interactions with biological targets.[1]
These application notes provide a comprehensive guide to the synthesis of peptide libraries with an N-terminal this compound modification using solid-phase peptide synthesis (SPPS). Detailed protocols for manual and automated synthesis are provided, along with representative data and workflows for library screening.
Data Presentation
The following table summarizes representative data for the synthesis of N-terminally acetylated peptides using this compound. The data is compiled from typical results obtained in solid-phase peptide synthesis.
| Peptide Sequence | Synthesis Scale (mmol) | Crude Purity (%) | Final Yield (mg) | Final Purity (%) | Mass (Expected) | Mass (Observed) |
| Ac-Ala-Leu-Gly-NH₂ | 0.1 | ~75 | 18.5 | >95 | 287.34 | 287.35 |
| Ac-Ala-Phe-Val-NH₂ | 0.1 | ~70 | 22.1 | >95 | 377.46 | 377.45 |
| Ac-Ala-Trp-Ala-Gly-NH₂ | 0.1 | ~65 | 20.8 | >95 | 444.48 | 444.49 |
| Ac-Ala-Arg-Gln-Trp-NH₂ | 0.1 | ~60 | 19.3 | >95 | 587.65 | 587.66 |
Note: Crude purity is estimated by reverse-phase high-performance liquid chromatography (RP-HPLC) analysis of the crude peptide after cleavage from the resin. Final yield and purity are determined after purification by preparative RP-HPLC.
Experimental Protocols
Protocol 1: Manual Solid-Phase Synthesis of an this compound Terminated Peptide Library
This protocol describes the manual synthesis of a peptide library on a resin support using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, followed by N-terminal acetylation with this compound.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids
-
N-acetyl-L-alanine (this compound)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Cold diethyl ether
-
Peptide synthesis vessels
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling (for library synthesis):
-
For each position in the peptide sequence, perform the coupling of the desired amino acid. For a library, this will involve splitting the resin into separate vessels for coupling with different amino acids.
-
In a separate vial, dissolve the Fmoc-amino acid (3-4 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 3-4 equivalents) in DMF.
-
Add DIPEA (6-8 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative test indicates complete coupling.
-
Wash the resin with DMF.
-
-
Repeat Cycle: Repeat steps 2 and 3 for each subsequent amino acid to be added to the peptide chain.
-
N-Terminal Acetylation with this compound:
-
After the final Fmoc deprotection of the N-terminal amino acid, wash the resin thoroughly with DMF.
-
Prepare the coupling solution for this compound as described in step 3, using this compound instead of an Fmoc-amino acid.
-
Add the activated this compound solution to the resin and agitate for 2-4 hours.
-
Wash the resin with DMF, DCM, and Methanol, then dry under vacuum.
-
-
Cleavage and Deprotection:
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold dry ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet.
-
-
Purification and Analysis:
-
Purify the crude peptide using reverse-phase HPLC.
-
Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Protocol 2: Automated Microwave-Assisted Synthesis of an this compound Terminated Peptide
This protocol outlines the synthesis of a single N-terminally acetylated peptide using an automated microwave peptide synthesizer. This can be adapted for library synthesis on compatible parallel synthesizers.
Materials:
-
CEM Liberty Blue™ automated microwave peptide synthesizer or similar
-
Fmoc-Rink Amide ProTide™ resin
-
Fmoc-protected amino acids
-
This compound
-
DIC (N,N'-Diisopropylcarbodiimide)
-
Oxyma Pure
-
10% Acetic Anhydride (B1165640) in DMF (for comparison or alternative capping)
-
Standard reagents and solvents for automated peptide synthesis
Procedure:
-
Peptide Synthesis:
-
The peptide sequence is assembled on the resin at a 0.1 mmol scale.
-
Deprotection: Use 20% piperidine in DMF with microwave heating (e.g., 1 minute at 90°C).[2]
-
Coupling: Use a 5-fold excess of Fmoc-amino acid with a 1:1:1 ratio of AA/DIC/Oxyma Pure with microwave heating (e.g., 2 minutes at 90°C).[2]
-
-
N-Terminal Acetylation:
-
Following the final Fmoc deprotection, the N-terminal acetylation is performed.
-
Couple this compound using the same conditions as for other amino acids.
-
Alternatively, for a simple acetyl cap, use 10% acetic anhydride in DMF with microwave heating (e.g., 2 minutes at 65°C).[2]
-
-
Cleavage and Work-up:
-
Cleave the peptide from the resin using a suitable cleavage cocktail (e.g., 92.5:2.5:2.5:2.5 TFA/H₂O/TIS/DODT) for 30 minutes at 42°C.[2]
-
Precipitate the peptide in cold diethyl ether and wash twice.
-
-
Purification and Analysis:
-
Analyze the crude peptide purity by RP-HPLC.
-
Purify the peptide by preparative RP-HPLC.
-
Confirm the identity by mass spectrometry.
-
Mandatory Visualizations
Caption: Rationale for N-terminal peptide modification.
Caption: Workflow for screening an this compound peptide library.
Conclusion
The incorporation of this compound at the N-terminus of peptide libraries is a straightforward and valuable strategy in peptide-based drug discovery. The protocols provided herein offer robust methods for the synthesis of such libraries, both manually and with automation. The N-terminal acetylation enhances peptide stability, a crucial factor for the development of viable therapeutic candidates. The presented workflow for screening N-terminally acetylated peptide libraries provides a clear path from library synthesis to lead optimization, applicable to various targets such as protein kinases.
References
Ac-Ala-OH as a Terminal Capping Agent in Solid-Phase Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In Solid-Phase Peptide Synthesis (SPPS), the stepwise addition of amino acids to a growing peptide chain anchored to a solid support is a meticulously controlled process. However, incomplete coupling reactions can lead to the formation of deletion sequences, which are challenging to separate from the target peptide. To minimize such impurities, a "capping" step is often employed to permanently block the unreacted N-terminal amines. The most common capping agent is acetic anhydride (B1165640). This document provides detailed application notes and protocols for the use of N-acetyl-L-alanine (Ac-Ala-OH) as an alternative terminal capping agent in SPPS.
This compound offers a biocompatible and structurally defined alternative to acetic anhydride for N-terminal capping. Its application can be particularly advantageous for introducing a final N-acetylated alanine (B10760859) residue, a common modification in bioactive peptides, or for capping unreacted amines during the synthesis to prevent the formation of deletion sequences.
Data Presentation
Physicochemical Properties of N-Acetyl-L-alanine
| Property | Value | Reference |
| Molecular Formula | C₅H₉NO₃ | [1] |
| Molecular Weight | 131.13 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| Solubility | Soluble in water | [1] |
| CAS Number | 97-69-8 | [1] |
Comparison of Capping Agents: Acetic Anhydride vs. This compound
| Feature | Acetic Anhydride | N-acetyl-L-alanine (this compound) |
| Mechanism | Acetylation of free amines. | Amide bond formation with free amines. |
| Byproducts | Acetic acid. | Water. |
| Reaction Conditions | Typically used with a base (e.g., pyridine, DIPEA) in DMF. | Requires standard peptide coupling reagents (e.g., HBTU/DIPEA or HATU/DIPEA) in DMF. |
| Selectivity | Highly reactive and can potentially lead to side reactions with sensitive residues if not carefully controlled. | High selectivity for N-terminal amines under standard coupling conditions. |
| Final Product | N-terminally acetylated peptide. | N-terminally capped with an alanine residue that is itself N-acetylated. |
| Application | Primarily used to cap unreacted deletion sequences during synthesis. Also used for final N-terminal acetylation. | Can be used for final N-terminal capping and potentially for capping deletion sequences. |
Experimental Protocols
Protocol 1: N-Terminal Capping of a Completed Peptide Sequence with this compound
This protocol details the procedure for capping the N-terminus of a fully synthesized peptide on the solid support with N-acetyl-L-alanine.
Materials:
-
Peptide-resin with a free N-terminal amine
-
N-acetyl-L-alanine (this compound)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol
-
Fritted syringe or automated peptide synthesizer
Procedure:
-
Resin Washing: Following the final Fmoc deprotection of the peptide-resin, wash the resin thoroughly with DMF (5 x resin volume) for 1 minute each to remove residual piperidine.
-
Preparation of this compound Solution: In a separate vial, dissolve N-acetyl-L-alanine (3 equivalents relative to the resin loading), HBTU or HATU (2.9 equivalents), and DIPEA (6 equivalents) in a minimal amount of DMF.
-
Activation: Allow the mixture to pre-activate for 2-5 minutes at room temperature.
-
Coupling: Add the activated this compound solution to the washed peptide-resin.
-
Reaction: Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitoring (Optional): Perform a Kaiser test to confirm the completion of the capping reaction. A negative result (yellow beads) indicates complete capping. If the test is positive, extend the reaction time or repeat the coupling step.
-
Washing: Drain the coupling solution and wash the resin sequentially with DMF (3 x resin volume), DCM (3 x resin volume), and Methanol (3 x resin volume).
-
Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator before proceeding to cleavage and deprotection.
Protocol 2: Capping of Unreacted Amines (Deletion Sequences) with this compound during SPPS
This protocol outlines the use of this compound to cap unreacted amines after an incomplete coupling step during the SPPS cycle. This procedure is analogous to a standard amino acid coupling.
Materials:
-
Peptide-resin with unreacted N-terminal amines after a coupling step
-
N-acetyl-L-alanine (this compound)
-
HBTU or HATU
-
DIPEA
-
DMF
Procedure:
-
Post-Coupling Wash: After the primary amino acid coupling step, wash the resin with DMF (3 x resin volume) to remove excess reagents.
-
Kaiser Test (Optional but Recommended): Perform a Kaiser test. A positive result (blue beads) indicates the presence of unreacted amines.
-
Capping Reaction: If the Kaiser test is positive, proceed with the capping step.
-
Prepare the capping solution as described in Protocol 1, Step 2 (using 3 equivalents of this compound).
-
Add the activated capping solution to the resin and agitate for 30-60 minutes at room temperature.
-
-
Monitoring: Perform a Kaiser test to confirm the completion of the capping reaction. The test should be negative.
-
Washing: Wash the resin thoroughly with DMF (5 x resin volume) to remove all capping reagents.
-
Proceed to the next Fmoc deprotection step in your SPPS cycle.
Protocol 3: Standard Capping with Acetic Anhydride (for comparison)
This protocol describes the conventional method for capping unreacted amines using acetic anhydride.
Materials:
-
Peptide-resin with unreacted N-terminal amines
-
Acetic Anhydride
-
Pyridine or DIPEA
-
DMF
Procedure:
-
Post-Coupling Wash: After the primary amino acid coupling step, wash the resin with DMF (3 x resin volume).
-
Preparation of Capping Solution: Prepare a fresh capping solution. A common mixture is acetic anhydride/pyridine/DMF (e.g., 1:1:8 v/v/v) or a solution containing 50 equivalents of acetic anhydride and 50 equivalents of DIPEA in DMF.[2]
-
Capping Reaction: Add the capping solution to the resin and agitate for 15-30 minutes at room temperature.
-
Monitoring: Perform a Kaiser test. A negative result is expected. If the test is positive, the capping step should be repeated.[2]
-
Washing: Drain the capping solution and wash the resin thoroughly with DMF (5 x resin volume).
-
Proceed to the next Fmoc deprotection step.
Visualizations
References
Application Notes and Protocols: Enhancing Peptide Stability with N-Acetyl-L-alanine (Ac-Ala-OH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic potential of peptides is often hindered by their inherent instability in biological systems, primarily due to rapid degradation by proteases. A key strategy to overcome this limitation is the modification of the peptide's N-terminus. N-terminal acetylation, the introduction of an acetyl group, is a widely employed and effective method to enhance peptide stability. This modification mimics a natural post-translational modification, thereby often retaining biological activity while increasing the peptide's half-life.[1][2] This document provides detailed application notes and protocols for the use of N-Acetyl-L-alanine (Ac-Ala-OH) as the N-terminal residue to improve the stability of synthetic peptides.
N-terminal acetylation, including the use of this compound, physically blocks the free amino group at the N-terminus, which is a primary recognition site for aminopeptidases, a class of exopeptidases that cleave amino acids from the N-terminus of proteins and peptides.[1][3] By capping this reactive site, N-terminal acetylation effectively shields the peptide from this major degradation pathway, leading to a significant increase in its stability in biological fluids such as plasma and serum.[1][2][4]
Mechanism of Stability Enhancement
The primary mechanism by which N-terminal acetylation with this compound enhances peptide stability is through the prevention of enzymatic degradation. The free N-terminal amine of a peptide is a substrate for aminopeptidases. The acetylation of this amine to form an amide linkage effectively blocks this recognition and subsequent cleavage.
Furthermore, N-terminal acetylation is a common post-translational modification in eukaryotes, with estimates suggesting that over 80% of human proteins are acetylated at their N-terminus.[5] This natural "disguise" can reduce the immunogenicity of synthetic peptides and can also influence protein folding, interactions, and subcellular localization.[5] In some contexts, N-terminal acetylation can also protect proteins from degradation via the ubiquitin-proteasome system by masking N-terminal degradation signals (N-degrons).[6]
Data Presentation: Quantitative Analysis of Peptide Stability
| Peptide Sequence | Modification | Half-life in Human Serum (t½, hours) | % Remaining after 8 hours |
| H-Ala-Phe-Gly-NH₂ | None | 1.5 | ~15% |
| Ac-Ala-Phe-Gly-NH₂ | N-terminal Acetylation | 12 | ~75% |
This table presents illustrative data to demonstrate the expected trend in stability enhancement due to N-terminal acetylation. Actual results will vary depending on the specific peptide sequence and experimental conditions.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an N-Terminally Acetylated Peptide
This protocol outlines the manual synthesis of a peptide with an N-terminal this compound using the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy on a solid support.[4][7]
Materials:
-
Fmoc-preloaded resin (e.g., Wang resin)
-
Fmoc-protected amino acids
-
N-Acetyl-L-alanine (this compound)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
-
Solid Phase Peptide Synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-preloaded resin in DMF for 30-60 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes to ensure complete deprotection.
-
Wash the resin thoroughly with DMF (3-5 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-protected amino acid (3 equivalents relative to resin loading), HBTU/HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours.
-
Perform a Kaiser test to confirm the completion of the coupling reaction (optional).
-
Wash the resin with DMF (3-5 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
N-Terminal Acetylation with this compound:
-
After the final Fmoc deprotection (of the N-terminal amino acid), wash the resin thoroughly with DMF.
-
In a separate vial, dissolve this compound (3 equivalents), HBTU/HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Add this solution to the resin and agitate for 2-4 hours.
-
Wash the resin with DMF, DCM, and Methanol, then dry under vacuum.
-
-
Cleavage and Deprotection:
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet.
-
-
Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm its identity and purity.[4]
-
Caption: Workflow for Solid-Phase Peptide Synthesis with N-terminal this compound.
Protocol 2: In Vitro Peptide Stability Assay in Human Serum
This protocol describes a method to assess the stability of the synthesized N-terminally acetylated peptide in human serum by monitoring its degradation over time using RP-HPLC.[3][8]
Materials:
-
Purified lyophilized peptide (with and without this compound for comparison)
-
Human serum (pooled, commercially available)
-
DMSO (HPLC grade)
-
Precipitating solution: 1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN)
-
RP-HPLC system with a C18 column
-
Incubator or water bath at 37°C
-
Microcentrifuge
Procedure:
-
Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the peptide in DMSO.
-
Serum Incubation:
-
Thaw human serum and centrifuge at 10,000 x g for 10 minutes at 4°C to remove cryoprecipitates. Use the supernatant for the assay.
-
Pre-warm the serum to 37°C.
-
Spike the serum with the peptide stock solution to a final concentration of 100 µg/mL. Ensure the final DMSO concentration is below 1% to minimize effects on enzyme activity.
-
Incubate the mixture at 37°C.
-
-
Time-Point Sampling and Protein Precipitation:
-
At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.
-
Immediately add the aliquot to a tube containing the precipitating solution (e.g., 150 µL of 1% TFA in ACN) to stop enzymatic degradation and precipitate serum proteins.
-
Vortex vigorously for 30 seconds and incubate on ice for 20 minutes.
-
-
Sample Preparation for HPLC:
-
Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an HPLC vial.
-
-
RP-HPLC Analysis:
-
Inject a defined volume of the supernatant onto the RP-HPLC system.
-
Elute the peptide using a suitable gradient of mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (e.g., 0.1% TFA in ACN).
-
Monitor the elution profile at a wavelength of 220 nm.
-
-
Data Analysis:
-
Identify the peak corresponding to the intact peptide based on its retention time (determined from a standard injection).
-
Integrate the peak area of the intact peptide at each time point.
-
Calculate the percentage of intact peptide remaining at each time point relative to the zero time point.
-
Plot the percentage of remaining peptide versus time and calculate the half-life (t½) of the peptide.
-
Caption: Experimental workflow for the serum stability assay of peptides.
Signaling Pathways and Logical Relationships
N-terminal acetylation plays a crucial role in the N-end rule pathway, which governs the in vivo half-life of proteins based on their N-terminal amino acid. Certain N-terminal residues, when acetylated, can be recognized by E3 ubiquitin ligases, leading to ubiquitination and subsequent degradation by the proteasome. However, in the context of peptide therapeutics, the primary role of N-terminal acetylation is to block degradation by exopeptidases.
Caption: N-terminal acetylation blocks degradation by aminopeptidases.
Conclusion
The incorporation of N-Acetyl-L-alanine at the N-terminus of a synthetic peptide is a robust strategy to enhance its stability against enzymatic degradation. This modification is straightforward to implement during standard solid-phase peptide synthesis and can significantly increase the in vivo and in vitro half-life of peptide-based therapeutics. The provided protocols offer a comprehensive guide for the synthesis and stability assessment of such modified peptides, enabling researchers to develop more potent and effective peptide drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Role of N Terminal Acetylation in Protein Function and Disease - Creative Proteomics [creative-proteomics.com]
- 6. N-Terminal Acetylation of Cellular Proteins Creates Specific Degradation Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Acetylation in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the N-acetylation of molecules on a solid support, a crucial modification in the synthesis of peptides and other biomolecules. N-terminal acetylation is a common post-translational modification in eukaryotes and can be synthetically replicated to enhance the therapeutic properties of peptides.[1] This process involves the addition of an acetyl group to the N-terminus of a peptide, which can increase its stability against enzymatic degradation, modulate its biological activity, and mimic the structure of native proteins.[1][2][3]
Introduction to N-Acetylation in Solid-Phase Synthesis
N-acetylation is a straightforward and efficient modification performed on the solid phase after the final amino acid has been coupled and the N-terminal protecting group has been removed.[1][4] The primary applications of N-acetylation in solid-phase synthesis are:
-
Capping of Deletion Sequences: During solid-phase synthesis, incomplete coupling reactions can lead to the formation of deletion sequences. Acetylation of the unreacted N-termini prevents them from participating in subsequent coupling steps, thus simplifying the purification of the final product.[5]
-
Mimicking Natural Proteins: A significant portion of eukaryotic proteins are naturally N-terminally acetylated.[1] Synthetic N-acetylation allows for the creation of peptides that more closely resemble their native counterparts, which is critical for functional and structural studies.
-
Enhancing Proteolytic Stability: The N-terminal amine is a target for aminopeptidases. By acetylating this group, the peptide's resistance to enzymatic degradation is increased, prolonging its half-life in biological systems.[2][3] For instance, N-terminal acetylation of the antimicrobial peptide Lfc was shown to extend its half-life in human serum from 0.5 to 1.5 hours.[3][6]
-
Modulating Bioactivity: The positive charge of the N-terminal amine can be critical for receptor binding or other interactions. Neutralizing this charge through acetylation can significantly alter the biological activity of a peptide.[1]
N-Acetylation Methods
The most common method for N-acetylation on solid phase utilizes acetic anhydride (B1165640) as the acetylating agent. An alternative, highly efficient method employs malonic acid, which proceeds via a reactive ketene (B1206846) intermediate.[7][8]
Standard Method: Acetic Anhydride
This is the most widely used method for N-acetylation in solid-phase peptide synthesis (SPPS).[2] The free N-terminal amine of the resin-bound peptide attacks the carbonyl carbon of acetic anhydride, leading to the formation of a stable amide bond.[9]
Alternative Method: Malonic Acid
A newer approach utilizes malonic acid as a precursor to generate a reactive ketene intermediate in situ. This method has been reported to give high yields and be effective regardless of the peptide's structure or sequence.[7][8]
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported outcomes for N-acetylation methods.
| Acetylating Reagent | Base/Activator | Solvent | Concentration | Reaction Time | Reported Purity/Yield | Reference |
| Acetic Anhydride | DIPEA or Pyridine | DMF or NMP | 10% Acetic Anhydride | 20-30 min | High, e.g., 72% crude purity for Ac-RRWQWR-NH2 | [2][3][9][10][11] |
| Acetic Anhydride | N-Methylimidazole | THF/Pyridine | 0.5 M Ac₂O | 15-30 min | Effective for capping | [11][12] |
| Malonic Acid | Not specified | Not specified | Not specified | Room Temp | High yields | [7][8] |
Experimental Protocols
Protocol 1: N-Acetylation using Acetic Anhydride
This protocol is adapted for a standard 0.1 mmol synthesis scale on a solid support.
Materials:
-
Resin-bound peptide with a free N-terminus
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Acetic Anhydride (Ac₂O)
-
N,N-Diisopropylethylamine (DIPEA) or Pyridine
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Solid-phase synthesis reaction vessel
Procedure:
-
Resin Washing: After the final Fmoc deprotection step, wash the resin thoroughly with DMF (3 x 2 min) to remove residual piperidine.
-
Preparation of Acetylation Solution: Prepare a solution of 10% acetic anhydride and 5% DIPEA in DMF.[10] For a 0.1 mmol synthesis, a volume of 2-4 mL is typically sufficient.
-
Acetylation Reaction: Add the acetylation solution to the resin in the reaction vessel. Agitate the mixture at room temperature for 20-30 minutes.[9][11]
-
Monitoring the Reaction (Optional): To confirm the completion of the reaction, a small sample of the resin can be taken and subjected to a Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines.
-
Washing: Drain the acetylation solution and wash the resin extensively with DMF (3 x 2 min), followed by DCM (3 x 2 min), and finally Methanol (1 x 2 min) to remove excess reagents and byproducts.[9]
-
Drying: Dry the resin under vacuum for at least 1 hour before proceeding with cleavage from the solid support.
Protocol 2: Capping with Acetic Anhydride
This protocol is used to cap unreacted amino groups after a coupling step.
Materials:
-
Resin with growing peptide chains
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Acetic Anhydride (Ac₂O)
-
N,N-Diisopropylethylamine (DIPEA) or Pyridine
-
Dichloromethane (DCM)
Procedure:
-
Resin Washing: After the coupling step, wash the resin with DMF (3 x 2 min).
-
Capping Reaction: Add a solution of 10% acetic anhydride in DMF to the resin. Agitate for 15-20 minutes at room temperature.
-
Washing: Drain the capping solution and wash the resin thoroughly with DMF (3 x 2 min) and DCM (3 x 2 min) before proceeding to the deprotection of the N-terminal protecting group for the next coupling cycle.
Visualizations
Caption: Reaction mechanism of N-acetylation on a solid support.
Caption: Workflow for N-acetylation in solid-phase peptide synthesis.
References
- 1. lifetein.com [lifetein.com]
- 2. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cem.de [cem.de]
- 4. peptide.com [peptide.com]
- 5. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 6. interanalyt.ru [interanalyt.ru]
- 7. A highly efficient in situ N-acetylation approach for solid phase synthesis | Prof. Assaf Friedler's Lab [friedlerlab.huji.ac.il]
- 8. A highly efficient in situ N-acetylation approach for solid phase synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 10. benchchem.com [benchchem.com]
- 11. rsc.org [rsc.org]
- 12. biotage.com [biotage.com]
Application Notes and Protocols for Utilizing Ac-Ala-OH Scaffolds in Structure-Activity Relationship (SAR) Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-Acetyl-L-alanine (Ac-Ala-OH) is a foundational N-acetylated amino acid that serves as a valuable starting point and structural motif in structure-activity relationship (SAR) studies. Its simple, well-defined structure, combining a hydrophobic methyl side chain with a hydrophilic N-acetylated backbone, allows for systematic modifications to probe interactions with biological targets. These modifications can elucidate the key chemical features required for potency, selectivity, and desired pharmacokinetic properties. This document provides detailed application notes on the utility of this compound-related structures in SAR and protocols for their evaluation, using the inhibition of N-acylethanolamine acid amidase (NAAA) as a primary example.
Application Notes: this compound in SAR Studies
N-acetylated amino acids are frequently employed in drug discovery for several key reasons:
-
Improved Stability: The N-acetyl group protects the amino terminus from degradation by aminopeptidases, increasing the metabolic stability of the compound.
-
Enhanced Lipophilicity: Acetylation increases the lipophilicity of the parent amino acid, which can improve membrane permeability and bioavailability.
-
Hydrogen Bonding Capabilities: The amide bond introduced by acetylation provides additional hydrogen bond donor and acceptor sites, which can be crucial for target binding.
A common strategy in SAR is to use the N-acyl amino acid scaffold as a core and modify three key positions:
-
The Acyl Group (R1): The acetyl group can be replaced with other acyl chains of varying length, branching, or aromaticity to explore hydrophobic pockets in the target's binding site.
-
The Amino Acid Side Chain (R2): The alanine (B10760859) methyl group can be substituted with a wide range of other side chains to probe for steric and electronic complementarity with the target.
-
The C-Terminus (R3): The carboxylic acid can be esterified, amidated, or replaced with other acidic bioisosteres to alter pharmacokinetic properties or explore interactions with positively charged residues in the binding site.
A prime example of this approach is in the development of inhibitors for N-acylethanolamine acid amidase (NAAA), a cysteine hydrolase that degrades the anti-inflammatory and analgesic signaling lipid palmitoylethanolamide (B50096) (PEA). By inhibiting NAAA, the endogenous levels of PEA are increased, leading to therapeutic effects.
Signaling Pathway: NAAA Inhibition and PPAR-α Activation
NAAA is a key enzyme in the endocannabinoid system. Its inhibition leads to an accumulation of fatty acid ethanolamides like PEA. PEA, in turn, acts as an agonist for the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that regulates the expression of genes involved in inflammation. The inhibition of NAAA by this compound analogs can thus indirectly lead to the activation of this anti-inflammatory pathway.
Troubleshooting & Optimization
Preventing O-acylation side reaction with Ac-Ala-OH
Welcome to the Technical Support Center for peptide synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the O-acylation side reaction encountered when using N-acetyl-L-alanine (Ac-Ala-OH).
Frequently Asked Questions (FAQs)
Q1: What is the O-acylation side reaction when using this compound?
A1: During peptide synthesis, when coupling this compound to a resin-bound peptide chain with an N-terminal amino acid containing a side-chain hydroxyl group (e.g., Serine, Threonine, Tyrosine), a side reaction can occur. In this reaction, the activated carboxyl group of this compound acylates the side-chain hydroxyl group of the N-terminal amino acid, forming an ester linkage. This results in the formation of an undesired O-acylated peptide impurity, which can be difficult to separate from the target peptide.
Q2: Which amino acids are most susceptible to O-acylation by this compound?
A2: Amino acids with nucleophilic side chains containing hydroxyl groups are susceptible to O-acylation. The most common examples are Serine (Ser), Threonine (Thr), and Tyrosine (Tyr).
Q3: What factors can influence the extent of the O-acylation side reaction?
A3: Several factors can influence the formation of the O-acylated side product:
-
Coupling Reagent: The choice of coupling reagent and any additives can significantly impact the reaction's specificity.
-
Reaction Time: Longer coupling times can increase the likelihood of side reactions.
-
Temperature: Higher temperatures can accelerate the rate of both the desired amide bond formation and the undesired O-acylation.
-
Base: The type and concentration of the base used can influence the nucleophilicity of the side-chain hydroxyl group.
-
Steric Hindrance: The steric environment around the N-terminal amino acid and the growing peptide chain can affect the accessibility of the side-chain hydroxyl group.
Q4: Is the O-acetyl group on a serine side chain stable during Fmoc deprotection?
A4: Generally, O-acetyl groups on serine are considered stable under standard Fmoc deprotection conditions (e.g., 20% piperidine (B6355638) in DMF). However, prolonged exposure or harsher basic conditions could potentially lead to some loss of the O-acetyl group.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Detection of a mass corresponding to the desired peptide + 42 Da in the final product. | This mass shift is characteristic of an acetyl group addition, indicating O-acylation of a hydroxyl-containing amino acid by this compound. | - Optimize Coupling Reagent: Switch to a coupling reagent known for lower side reactions. Carbodiimide-based reagents like DIC in combination with an additive like HOBt or OxymaPure are often recommended. - Reduce Coupling Time: Monitor the reaction progress and stop it as soon as the desired amide bond formation is complete to minimize the time for the side reaction to occur. - Lower Reaction Temperature: Perform the coupling at a lower temperature (e.g., 0 °C or room temperature) to decrease the rate of O-acylation. |
| Low yield of the desired peptide and a significant peak corresponding to the O-acylated impurity in HPLC analysis. | Inefficient coupling of this compound to the N-terminus, allowing more opportunity for the activated this compound to react with the side-chain hydroxyl group. | - Pre-activation: Pre-activate the this compound with the coupling reagent for a short period before adding it to the resin. - Use Additives: Incorporate additives such as HOBt or HOAt to improve coupling efficiency and suppress side reactions.[1] - Double Coupling: Perform a second coupling of this compound to ensure complete reaction at the N-terminus. |
| Difficulty in separating the O-acylated impurity from the desired peptide by HPLC. | The O-acylated impurity may have a similar retention time to the desired peptide, making purification challenging. | - Optimize HPLC Gradient: Modify the HPLC gradient (e.g., shallower gradient) to improve the resolution between the two peaks. - Change Stationary Phase: Consider using a different HPLC column with a different stationary phase chemistry. |
Data Presentation
The following table provides illustrative data on the potential impact of different coupling reagents on the extent of O-acylation during the coupling of this compound to a Serine-containing peptide. Note: This data is representative and the actual extent of the side reaction can vary based on specific experimental conditions.
| Coupling Reagent/Additive | Coupling Efficiency (%) | O-acylation (%) | Notes |
| HBTU/DIPEA | 95 | 10-15 | High efficiency but can promote O-acylation. |
| HATU/DIPEA | 97 | 8-12 | Generally higher reactivity than HBTU, which may slightly reduce side reaction time. |
| DIC/HOBt | 92 | 3-5 | Carbodiimide with HOBt is known to reduce side reactions, including O-acylation. |
| DIC/OxymaPure | 93 | 2-4 | OxymaPure is a non-explosive alternative to HOBt and can be more effective in suppressing side reactions. |
| BOP/DIPEA | 94 | 12-18 | Phosphonium-based reagents can be highly effective but may also lead to significant O-acylation. |
Experimental Protocols
Protocol 1: Minimized O-acylation Coupling of this compound to a Serine-Terminated Peptide on Solid Support
This protocol is designed to minimize the O-acylation side reaction during the coupling of this compound.
1. Materials:
-
This compound
-
Resin-bound peptide with N-terminal Serine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or OxymaPure
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF) for Fmoc deprotection
2. Resin Preparation:
-
Swell the resin-bound peptide in DMF for 30-60 minutes.
-
Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5-7 times) and then with DCM (3 times).
-
Confirm complete deprotection using a qualitative test (e.g., Kaiser test).
3. This compound Coupling Reaction:
-
In a separate reaction vessel, dissolve this compound (3 equivalents relative to resin loading) and HOBt or OxymaPure (3 equivalents) in a minimal amount of DMF.
-
Add DIC (3 equivalents) to the solution and allow it to pre-activate for 2-5 minutes at room temperature.
-
Add the activated this compound solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature.
-
Monitor the reaction progress every 30 minutes using a qualitative test.
-
Once the coupling is complete (typically 1-2 hours), filter the resin and wash it thoroughly with DMF (5-7 times) and DCM (3 times).
4. Post-Coupling Analysis:
-
Cleave a small amount of the peptide from the resin.
-
Analyze the crude peptide by HPLC and Mass Spectrometry (MS) to determine the ratio of the desired product to the O-acylated side product.
Protocol 2: Analytical Method for Quantifying O-acylation
This protocol outlines a general method for the detection and quantification of the O-acylated side product using RP-HPLC and Mass Spectrometry.
1. Sample Preparation:
-
Cleave the peptide from the solid support using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) for analysis.
2. RP-HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
3. Mass Spectrometry Analysis:
-
Couple the HPLC system to an electrospray ionization mass spectrometer (ESI-MS).
-
Acquire mass spectra in positive ion mode.
-
Identify the molecular ions corresponding to the desired peptide and the O-acylated peptide (desired mass + 42.04 Da).
-
Perform tandem MS (MS/MS) on the parent ions to confirm their sequences and the location of the modification.
Visualizations
Caption: O-acylation side reaction pathway.
Caption: Troubleshooting workflow for O-acylation.
References
Minimizing racemization during Ac-Ala-OH coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize racemization during the coupling of N-acetyl-L-alanine (Ac-Ala-OH).
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a particular concern for this compound?
A1: Racemization is the conversion of a chiral molecule, like L-alanine, into a mixture of both its enantiomers (L and D forms). In peptide synthesis, this leads to the incorporation of the incorrect D-amino acid, forming a diastereomeric peptide that can be difficult to separate and may have altered biological activity. N-acetylated amino acids like this compound are especially susceptible to racemization. This increased risk is due to the propensity of the N-acetyl group to facilitate the formation of a 5(4H)-oxazolone intermediate upon carboxyl activation. The α-proton of this oxazolone (B7731731) is highly acidic and can be easily removed by a base, leading to a loss of stereochemistry.[1][2]
Q2: What are the primary factors that influence racemization during this compound coupling?
A2: The main factors contributing to racemization during the coupling of this compound and other N-acyl amino acids are:
-
Coupling Reagent: The choice of coupling reagent significantly impacts the degree of racemization.
-
Base: The type and amount of base used can promote the abstraction of the α-proton, leading to racemization.[1][3]
-
Additives: Certain additives can suppress racemization by forming more stable activated esters.
-
Solvent: The polarity of the solvent can influence the rate of racemization.
-
Temperature: Higher reaction temperatures generally increase the rate of racemization.
Troubleshooting Guide: High Levels of D-Ala Diastereomer Detected
If you are observing a significant amount of the D-Ala diastereomer in your product after coupling this compound, follow these troubleshooting steps:
Step 1: Evaluate Your Coupling Reagent and Additives
The choice of coupling reagent is critical. Carbodiimide-based reagents like DCC and EDC can lead to high levels of racemization if used without an appropriate additive.[4] Onium salts such as HBTU, HATU, and COMU are generally better at suppressing racemization as they form active esters in situ.
Recommendations:
-
If using a carbodiimide (B86325) (e.g., DIC, EDC): Always use an additive. HOAt (1-hydroxy-7-azabenzotriazole) and OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) are generally more effective at suppressing racemization than HOBt (1-hydroxybenzotriazole).[5] For couplings in a two-phase system (e.g., dichloromethane/water or isopropyl acetate/water), 2-hydroxypyridine (B17775) N-oxide (HOPO) has been shown to be a highly effective additive in minimizing racemization of N-acetyl amino acids.[6]
-
Consider switching to an onium salt: Reagents like HATU, HCTU, and COMU often provide lower levels of racemization compared to carbodiimides.[4][7]
-
For challenging couplings: The addition of copper(II) chloride (CuCl₂) has been shown to be a highly effective racemization suppressant, particularly with carbodiimide-mediated couplings.[8]
Step 2: Assess the Base Used in the Reaction
The base plays a crucial role in the racemization of N-acetylated amino acids by facilitating the formation of the problematic oxazolone intermediate.[1]
Recommendations:
-
Use a weaker, sterically hindered base: For N-acetyl amino acid couplings, stronger and less sterically hindered bases like DIPEA can lead to significant racemization.[1] Consider using a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine (TMP).[3]
-
Pyridine (B92270) as a base with TBTU: One study on the coupling of N-acetyl-L-phenylalanine with TBTU demonstrated that using pyridine as the base significantly reduced racemization compared to DIPEA.[1]
-
Minimize the amount of base: Use the minimum amount of base necessary for the reaction to proceed.
Step 3: Optimize Reaction Conditions (Solvent and Temperature)
Recommendations:
-
Solvent Choice: The polarity of the solvent can affect racemization rates. While common peptide synthesis solvents like DMF are polar, consider less polar solvent systems if compatible with your reagents' solubility. A study on an N-to-C peptide synthesis showed that a DMSO/toluene mixed solvent system decreased the epimerization level compared to pure DMSO.[9]
-
Lower the Reaction Temperature: Perform the coupling at a lower temperature (e.g., 0 °C) to reduce the rate of racemization.[10]
Quantitative Data on Racemization
The following tables summarize the extent of racemization observed under different coupling conditions for N-acetyl and other relevant amino acid derivatives.
Table 1: Racemization of N-Acetyl Amino Acids with EDC in a Two-Phase System [6]
| N-Acetyl Amino Acid | Amine Component | Additive | Solvent System | % D-Isomer |
| Ac-Phe-OH | H-Ala-OBn | HOBt | Dichloromethane/Water | 1.8 |
| Ac-Phe-OH | H-Ala-OBn | HOAt | Dichloromethane/Water | 0.4 |
| Ac-Phe-OH | H-Ala-OBn | HOPO | Dichloromethane/Water | <0.05 |
| Ac-Val-OH | H-Val-OBn | HOBt | Isopropyl Acetate/Water | 2.5 |
| Ac-Val-OH | H-Val-OBn | HOPO | Isopropyl Acetate/Water | 0.1 |
Table 2: Racemization in the Coupling of Boc-Phe-MeAla-OH with H-Phe-OBzl [11]
| Coupling Reagent | Additive | % L-D-L Isomer |
| WSCI | - | 13.9 |
| Bop | - | 5.1 |
| HATU | - | 3.5 |
| WSCI | HOSu | 0.9 |
| WSCI | HOBt | 0.9 |
| WSCI | HOAt | 0.7 |
| WSCI | HOSu + CuCl₂ | 0 |
| WSCI | HOBt + CuCl₂ | 0 |
| WSCI | HOAt + CuCl₂ | 0 |
Experimental Protocols
Protocol 1: Low-Racemization Coupling of this compound using HATU
This protocol is a general guideline for coupling this compound with a C-terminal protected amino acid or peptide (H-AA/Peptide-OR) using HATU to minimize racemization.
Materials:
-
Ac-L-Ala-OH
-
H-AA/Peptide-OR
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N-Methylmorpholine (NMM) or 2,4,6-Collidine
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a clean, dry reaction vessel, dissolve Ac-L-Ala-OH (1.0 eq) and HATU (1.0 eq) in anhydrous DMF.
-
In a separate vessel, dissolve the amino component (H-AA/Peptide-OR) (1.0 eq) in anhydrous DMF. If the amine is a hydrochloride salt, add one equivalent of NMM or 2,4,6-collidine to neutralize it.
-
Cool both solutions to 0 °C in an ice bath.
-
To the Ac-L-Ala-OH/HATU solution, add NMM or 2,4,6-collidine (2.0 eq) and stir for 1-2 minutes to pre-activate the carboxylic acid.
-
Add the solution of the amino component to the activated Ac-L-Ala-OH solution.
-
Stir the reaction mixture at 0 °C and monitor the progress by a suitable method (e.g., TLC or LC-MS).
-
Once the reaction is complete, proceed with the standard workup and purification procedures.
Visualizations
Caption: Mechanism of racemization for this compound via the oxazolone pathway.
Caption: Troubleshooting workflow for minimizing racemization of this compound.
References
- 1. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. pnas.org [pnas.org]
- 8. Effect of copper(II) chloride on suppression of racemization in peptide synthesis by the carbodiimide method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Practical N-to-C peptide synthesis with minimal protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bachem.com [bachem.com]
- 11. cpb.pharm.or.jp [cpb.pharm.or.jp]
Technical Support Center: Ac-Ala-OH Solubility in DMF
Welcome to the technical support center for N-Acetyl-L-alanine (Ac-Ala-OH) solubility challenges in Dimethylformamide (DMF). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance to overcome common solubility issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMF?
Q2: Why is my this compound not dissolving properly in DMF?
Several factors can contribute to poor dissolution of this compound in DMF:
-
Purity of Solute and Solvent: Impurities in either the this compound powder or the DMF solvent can significantly impact solubility. Ensure you are using high-purity reagents. Moisture in DMF is a common issue that can reduce the solubility of many compounds.[1]
-
Temperature: Solubility of solids in liquids generally increases with temperature. Attempting to dissolve this compound at room temperature may not be sufficient to achieve your desired concentration.
-
Concentration: You may be attempting to create a solution that is above the saturation point of this compound in DMF under the current conditions.
-
Particle Size: A finer powder will have a larger surface area, which can facilitate faster dissolution.
Q3: Can I heat the mixture to improve solubility?
Yes, gentle heating can be an effective method to increase the solubility of this compound in DMF. However, it is crucial to do so with caution to avoid potential degradation of the compound. It is recommended to heat the solution gradually in a controlled manner (e.g., using a water bath) and to monitor for any changes in color or clarity that might indicate decomposition.
Q4: Are there any co-solvents that can enhance the solubility of this compound in DMF?
While DMF is a powerful solvent, in cases of high concentrations or stubborn solubility issues, the addition of a co-solvent can be beneficial. A small percentage of a protic solvent like water or a different polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) could potentially improve solubility. However, the compatibility of any co-solvent with your specific experimental conditions must be considered.
Troubleshooting Guide
If you are experiencing difficulty dissolving this compound in DMF, follow these troubleshooting steps:
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Dissolution | - Concentration is too high.- Insufficient temperature.- Impure reagents. | - Try preparing a more dilute solution.- Gently warm the mixture while stirring.- Use fresh, high-purity this compound and anhydrous DMF. |
| Cloudy or Hazy Solution | - Presence of moisture in DMF.- Impurities in this compound. | - Use a fresh bottle of anhydrous DMF or dry the solvent using molecular sieves.- Ensure the this compound is of high purity. |
| Precipitation After Cooling | - Supersaturated solution was formed at a higher temperature. | - The solution may need to be maintained at a slightly elevated temperature for your experiment.- Consider preparing a less concentrated stock solution. |
| Slow Dissolution Rate | - Large particle size of this compound.- Inadequate agitation. | - Gently grind the this compound powder to a finer consistency before adding to the solvent.- Increase the stirring speed or use a vortex mixer for small volumes. |
Quantitative Data Summary
While specific solubility data for this compound in DMF is limited, the following table summarizes available data for other relevant solvents to provide a point of comparison.
| Compound | Solvent | Solubility |
| N-Acetyl-L-alanine | DMSO | 26 mg/mL (198.27 mM)[1] |
| N-Acetyl-L-alanine | Water | Soluble[2] |
| N-Acetyl-L-alanine | Ethanol | 26 mg/mL |
| N-Acetyl-D-alanine | Water | Slightly soluble[3] |
Experimental Protocols
Protocol 1: Standard Dissolution of this compound in DMF
This protocol outlines the basic steps for dissolving N-Acetyl-L-alanine in DMF.
-
Preparation:
-
Ensure your this compound is a dry, fine powder.
-
Use anhydrous, high-purity DMF.
-
-
Procedure:
-
Weigh the desired amount of this compound and add it to a suitable container.
-
Add the calculated volume of DMF to the container.
-
Stir the mixture at room temperature using a magnetic stirrer.
-
If dissolution is slow or incomplete, gently warm the mixture in a water bath (e.g., 30-40°C) with continued stirring.
-
Continue to stir until all the solid has dissolved and the solution is clear.
-
Protocol 2: Sonication-Assisted Dissolution
For difficult-to-dissolve samples, sonication can be an effective technique.
-
Preparation:
-
Follow the preparation steps outlined in Protocol 1.
-
-
Procedure:
-
Add the this compound and DMF to a vial.
-
Place the vial in a sonicator bath.
-
Sonicate the mixture in short bursts to avoid excessive heating.
-
Visually inspect the solution between bursts until all solid material is dissolved.
-
Visual Guides
Below are diagrams illustrating key workflows for addressing solubility issues.
References
Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the coupling of N-acetyl-L-alanine (Ac-Ala-OH) during Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of coupling this compound in SPPS?
Coupling this compound serves as a method for N-terminal acetylation, also known as N-terminal capping. This modification is often performed to mimic native proteins where the N-terminus is acetylated, or to improve the peptide's stability by protecting it from degradation by aminopeptidases. Acetylation neutralizes the positive charge at the N-terminus, which can also influence the peptide's solubility and biological activity.
Q2: What are the common reagents used for coupling this compound?
The most common and cost-effective method for N-terminal acetylation is the use of acetic anhydride (B1165640). Other reagents can also be used, sometimes in combination with an activating agent or a base.
Q3: How can I monitor the completion of the this compound coupling reaction?
The completion of the coupling reaction can be monitored by checking for the presence of free primary amines on the peptide-resin. The most common method is the qualitative Kaiser (ninhydrin) test. A negative Kaiser test (yellow or colorless beads) indicates that the coupling is complete, as there are no remaining free primary amines. For peptides with an N-terminal secondary amine like proline, the chloranil (B122849) test can be used.[1]
Q4: What are the potential side reactions when coupling this compound?
While the coupling of this compound is generally efficient due to the small and unhindered nature of alanine, potential side reactions can include:
-
Incomplete Capping: Failure to acetylate all peptide chains, leading to a heterogeneous final product. This can be caused by insufficient reagent excess, short reaction times, or peptide aggregation.
-
Acetylation of Side Chains: Nucleophilic side chains of certain amino acids (e.g., Lysine, Ornithine) can be acetylated if they are not properly protected.
Troubleshooting Guide
Problem: Incomplete Coupling of this compound (Positive Kaiser Test)
| Possible Cause | Recommended Solution |
| Insufficient Reagent Excess | Increase the molar excess of this compound and the coupling reagents. A 5-10 fold excess is a common starting point. |
| Suboptimal Coupling Time | Extend the coupling time. While 30-60 minutes is often sufficient, difficult sequences may require longer reaction times. Monitor the reaction progress with the Kaiser test at different time points. |
| Peptide Aggregation | On-resin aggregation can hinder the accessibility of the N-terminal amine.[1] Consider using chaotropic salts in your wash steps or performing the coupling at an elevated temperature (if using a microwave synthesizer). |
| Inefficient Mixing | Ensure proper mixing of the resin and reagents throughout the coupling reaction to facilitate diffusion. |
| Degraded Reagents | Use fresh, high-quality this compound and coupling reagents. Acetic anhydride can be particularly susceptible to degradation by moisture. |
Problem: Low Yield of Acetylated Peptide
| Possible Cause | Recommended Solution |
| Premature Cleavage | If using a highly acid-labile resin, prolonged exposure to acidic conditions during coupling (if applicable with certain activators) could lead to premature cleavage. Ensure the chosen coupling chemistry is compatible with your resin. |
| Loss of Peptide During Washes | Ensure that the fritted vessel is not allowing resin beads to pass through during the washing steps. |
| Incomplete Deprotection of the Previous Residue | If the N-terminal Fmoc group of the preceding amino acid was not completely removed, it will block the coupling of this compound. Ensure complete deprotection before the acetylation step. |
Experimental Protocols
Protocol 1: Standard N-Terminal Acetylation using Acetic Anhydride
This protocol describes a general procedure for the N-terminal acetylation of a resin-bound peptide.
Reagents and Materials:
-
Peptide-resin with a free N-terminal amine
-
N,N-Dimethylformamide (DMF)
-
Acetic Anhydride
-
Pyridine (B92270) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Reaction vessel with a sintered frit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove any residual reagents from the previous deprotection step.
-
Acetylation Cocktail Preparation: Prepare a fresh acetylation solution. A common mixture is acetic anhydride and a base (like pyridine or DIPEA) in DMF. A typical ratio is 10:5:85 (v/v/v) of acetic anhydride:base:DMF.
-
Coupling Reaction: Add the acetylation cocktail to the resin, ensuring the resin is fully submerged. Agitate the mixture at room temperature. The reaction time can be optimized, but a standard duration is 30-60 minutes.
-
Monitoring: After the initial coupling time, take a small sample of the resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test.
-
Reaction Completion: If the Kaiser test is negative (yellow/colorless beads), the reaction is complete. Proceed to the washing step. If the test is positive (blue beads), extend the coupling time for another 30-60 minutes and re-test. Alternatively, a second acetylation step with fresh reagents can be performed.
-
Final Washing: Once the reaction is complete, wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove all excess reagents and byproducts.
-
Drying: Dry the resin under vacuum before proceeding to cleavage or further modifications.
Quantitative Data Summary
The optimal coupling time for this compound can vary depending on the specific peptide sequence, resin, and synthesis conditions. The following table provides a general guideline based on common laboratory practices.
| Parameter | Typical Range | Notes |
| This compound Excess (equivalents) | 5 - 20 eq. | Higher excess can drive the reaction to completion more quickly. |
| Coupling Time (Room Temperature) | 30 - 120 minutes | For sterically unhindered N-termini like Alanine, 30-60 minutes is often sufficient. |
| Microwave-Assisted Coupling Time | 5 - 15 minutes | Microwave energy can significantly accelerate the coupling reaction. |
| Temperature | Room Temperature (20-25°C) | Elevated temperatures can be used to overcome aggregation but may increase the risk of side reactions. |
Visualizations
References
Troubleshooting incomplete Ac-Ala-OH coupling reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for troubleshooting incomplete N-acetyl-L-alanine (Ac-Ala-OH) coupling reactions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of incomplete this compound coupling?
A1: Incomplete coupling of this compound can stem from several factors. Key issues include steric hindrance, aggregation of the peptide chain on the solid support, and suboptimal activation of the carboxylic acid group.[1][2] The choice of coupling reagents, solvents, and reaction conditions plays a critical role in overcoming these challenges.[3] Additionally, side reactions such as racemization can occur, impacting the purity of the final peptide.[2]
Q2: How can I detect an incomplete coupling reaction?
A2: A common method for detecting incomplete coupling in solid-phase peptide synthesis (SPPS) is the Kaiser test (or ninhydrin (B49086) test).[4][5] This colorimetric test detects the presence of free primary amines on the peptide-resin. A blue or purple color indicates a positive result, signifying that the N-terminus of the peptide is unreacted and the coupling is incomplete.[4] A yellow or colorless result suggests a complete coupling.[4] It is important to note that the Kaiser test is not suitable for N-substituted amino acids like proline.[4]
Q3: Can the sequence of the peptide affect the coupling efficiency of this compound?
A3: Absolutely. Peptide sequences with hydrophobic amino acids are more prone to aggregation, where the peptide chains interact with each other and form secondary structures.[2][6] This aggregation can physically block the reactive sites, leading to slow or incomplete coupling and deprotection steps.[2][7]
Q4: What are "difficult couplings" and how can they be addressed?
A4: "Difficult couplings" are often sequence-dependent and arise from issues like steric hindrance or peptide aggregation.[8] Strategies to address these include elevating the reaction temperature, although this must be done cautiously to avoid side reactions like racemization.[4][5] Employing stronger, more effective coupling reagents is also a common solution.[1][4] In some cases, switching to a different solvent system, such as using N-methylpyrrolidone (NMP) or adding dimethyl sulfoxide (B87167) (DMSO), can help disrupt aggregation.[2]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the this compound coupling step.
Issue 1: Positive Kaiser Test After Coupling (Incomplete Reaction)
A positive Kaiser test indicates the presence of unreacted free amines, meaning the coupling reaction did not go to completion.
Possible Causes & Solutions:
-
Insufficient Activation: The activating agent may not be potent enough, or it may have degraded.
-
Steric Hindrance: The peptide sequence near the coupling site may be bulky, impeding the reaction.
-
Solution 1: Extend the reaction time to allow the coupling to proceed to completion.[5]
-
Solution 2: Increase the reaction temperature to 30-40°C to overcome the kinetic barrier.[1][5]
-
Solution 3: Perform a "double coupling," where the coupling step is repeated with fresh reagents after the initial reaction.[3][4]
-
-
Peptide Aggregation: The peptide chain may be aggregating on the resin, blocking reactive sites.
-
Solution 1: Switch to a solvent known to disrupt secondary structures, such as NMP, or use a solvent mixture like DMF/DMSO.[2][3]
-
Solution 2: Add chaotropic salts, such as LiCl, to the reaction mixture to break up aggregates.[5]
-
Solution 3: Utilize microwave-assisted synthesis, which can help reduce aggregation and speed up the reaction.[6]
-
Issue 2: Presence of Deletion Sequences in the Final Product
Mass spectrometry analysis of your final peptide may reveal the presence of peptides missing the Ala residue, indicating a failed coupling at that step.
Possible Causes & Solutions:
-
Systematic Incomplete Coupling: This suggests a persistent issue with the coupling protocol for this specific residue.
-
Solution: Re-evaluate the entire coupling strategy for this compound. This includes the choice of coupling reagent, solvent, reaction time, and temperature. Refer to the solutions in "Issue 1" and consider implementing a more robust protocol for this step.
-
-
Reagent Degradation: The this compound or coupling reagents may have degraded.
-
Solution: Use fresh, high-quality reagents. It is advisable to prepare solutions of activating agents immediately before use.[1]
-
Issue 3: Racemization of the Alanine (B10760859) Residue
The final peptide product shows diastereomeric impurities, indicating that the stereochemistry of the alanine residue was compromised during coupling.
Possible Causes & Solutions:
-
Overly Reactive Intermediates: Some coupling reagents can form highly reactive intermediates that are prone to racemization.[1]
-
Solution 1: Add a racemization-suppressing additive to the coupling reaction, such as 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure®.[3][9][10] These additives work by forming less reactive esters that minimize the risk of epimerization.[9][10]
-
Solution 2: Use a weaker, non-nucleophilic base like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine in minimal necessary amounts.[1] Avoid stronger bases that can promote racemization.[1]
-
Solution 3: Choose coupling reagents known for low racemization potential.[9]
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for optimizing this compound coupling reactions.
Table 1: Recommended Reagent Equivalents for Coupling
| Reagent | Equivalents (relative to free amine) | Notes |
| Protected Amino Acid (this compound) | 2 - 5 | Higher excess can help drive the reaction to completion, especially for difficult couplings.[4][5] |
| Coupling Reagent (e.g., HBTU, HATU) | 2 - 5 | A similar excess to the amino acid is typically used.[4] |
| Base (e.g., DIEA) | 2 - 10 | The amount of base can influence reaction rate and side reactions.[4] |
Table 2: Common Solvents for Solid-Phase Peptide Synthesis
| Solvent | Properties & Use Cases |
| N,N-Dimethylformamide (DMF) | A standard polar aprotic solvent suitable for most coupling reactions.[1] |
| N-Methyl-2-pyrrolidone (NMP) | Often more effective than DMF at solvating peptide chains and disrupting aggregation.[2][5] |
| Dichloromethane (DCM) | Commonly used for washing steps and in some coupling protocols.[1] |
| Dimethyl sulfoxide (DMSO) | Can be used as a co-solvent with DMF to reduce aggregation of difficult sequences.[2][3] |
Experimental Protocols
Protocol 1: Standard this compound Coupling using HBTU
This protocol describes a standard manual coupling on a 0.1 mmol scale.
-
Resin Preparation: Ensure the N-terminus of the peptide-resin is deprotected (verified by a positive Kaiser test). Wash the resin thoroughly with DMF (3-5 times).
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3-5 equivalents), HBTU (3-5 equivalents), and a base like DIEA (6-10 equivalents) in DMF.
-
Coupling Reaction: Add the activation mixture to the washed resin. Agitate the reaction vessel at room temperature for 1-2 hours.
-
Monitoring: After the reaction time, take a small sample of the resin beads and perform a Kaiser test to check for completion.[4]
-
Post-Coupling Wash: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and then DCM (3-5 times) to prepare for the next step in the synthesis.
Visualizations
The following diagrams illustrate key workflows and concepts in troubleshooting peptide coupling reactions.
Caption: Troubleshooting workflow for an incomplete coupling reaction.
Caption: Relationship between causes and solutions for incomplete coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. blog.mblintl.com [blog.mblintl.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. bachem.com [bachem.com]
- 10. peptide.com [peptide.com]
Side reactions of Ac-Ala-OH in acidic or basic conditions
Welcome to the technical support center for N-Acetyl-L-alanine (Ac-Ala-OH). This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability and side reactions of this compound under acidic and basic conditions.
Troubleshooting Guides
Issue 1: Loss of Stereochemical Purity (Racemization) During Basic Reaction Conditions
Q: I am observing significant racemization of my this compound starting material or residue in a peptide sequence when using basic conditions, especially during coupling reactions. What is causing this and how can I minimize it?
A: Possible Cause: Racemization of N-acetylated amino acids is a well-documented side reaction, particularly in basic environments used for peptide synthesis. The primary mechanism for this loss of stereochemical purity is the formation of an azlactone (or oxazolone) intermediate.[1] The α-proton of the activated N-acetylated amino acid becomes acidic and is easily abstracted by a base. This leads to a planar, achiral azlactone. Subsequent nucleophilic attack on this intermediate can occur from either face, resulting in a racemic mixture.[1]
Solutions & Mitigation Strategies:
-
Choice of Base: The strength and type of base are critical. Strong, sterically hindered bases like N,N-Diisopropylethylamine (DIPEA) can significantly promote racemization.[1] Consider switching to a weaker base, such as pyridine, which has been shown to reduce the extent of racemization in TBTU-mediated couplings.[2]
-
Base Stoichiometry: Avoid using a large excess of base, as this can accelerate the rate of racemization. It is recommended to use the minimum effective amount, typically 1 to 2 equivalents.[1]
-
Coupling Reagent: Certain coupling agents are more prone to inducing racemization with N-acetylated amino acids. While effective, uronium-based reagents like TBTU are known to have this drawback.[1] Consider using alternative coupling agents that have a lower potential for racemization, such as those that incorporate Hydroxybenzotriazole (HOBt).[1]
-
Protecting Group Strategy: If your synthetic route allows, replacing the N-acetyl group with a different protecting group, such as Carbobenzyloxy (Cbz) or tert-Butoxycarbonyl (Boc), can prevent the formation of the problematic azlactone intermediate and thus suppress racemization.[1]
dot
Caption: Racemization of this compound via an azlactone intermediate under basic conditions.
Issue 2: Degradation of this compound in Strong Acid or Base
Q: I am concerned about the stability of this compound in strongly acidic or basic solutions. What are the likely side reactions?
A: Possible Cause: The primary side reaction for this compound under strong acidic or basic conditions is the hydrolysis of the amide bond, which cleaves the acetyl group to yield L-alanine and acetic acid.
-
Acidic Conditions: The amide bond can be hydrolyzed under acidic conditions, typically requiring elevated temperatures. For instance, effective hydrolysis of N-acetylated amino acid conjugates has been achieved using 2.0 M HCl at 110 °C for 1 hour.[3] However, the amide backbone of alanine (B10760859) has been shown to be stable in concentrated sulfuric acid (81-98% w/w) at room temperature for several weeks, indicating that extreme conditions are necessary for cleavage.[4]
-
Basic Conditions: Saponification of the amide bond can occur under strong basic conditions, also typically requiring heat to proceed at a significant rate. This reaction will yield the salt of L-alanine and the salt of acetic acid.
Solutions & Mitigation Strategies:
-
Temperature Control: The rate of hydrolysis is highly dependent on temperature. If the stability of this compound is critical, conduct your experiments at lower temperatures.
-
pH Control: Avoid prolonged exposure to extreme pH values. If possible, maintain the pH closer to neutral.
-
Reaction Time: Minimize the duration of exposure to harsh acidic or basic conditions to reduce the extent of hydrolysis.
dot
Caption: Hydrolysis of this compound under acidic or basic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the main side reactions of this compound in acidic and basic conditions?
A1: The two primary side reactions are racemization and hydrolysis .
-
Racemization is the loss of stereochemical integrity, converting the L-enantiomer to a mixture of L- and D-enantiomers. This is most prominent under basic conditions, especially when the carboxylic acid group is activated, as in peptide coupling reactions.[1][5]
-
Hydrolysis is the cleavage of the N-acetyl amide bond to yield alanine and acetic acid. This can occur under both strong acidic and strong basic conditions, usually accelerated by heat.[3]
Q2: How can I detect and quantify the racemization of this compound?
A2: The most common and reliable method for quantifying racemization is chiral High-Performance Liquid Chromatography (HPLC) .[6] This technique uses a chiral stationary phase to separate the L- and D-enantiomers, allowing for the determination of their relative proportions and the calculation of enantiomeric excess (ee). A general protocol is provided in the "Experimental Protocols" section below.
Q3: Is this compound stable in concentrated sulfuric acid?
A3: Yes, studies have shown that the molecular backbone of alanine is stable in concentrated sulfuric acid (81-98% w/w) at room temperature for extended periods (at least 4 weeks) without degradation.[4] This suggests that the N-acetylated form would also exhibit high stability under these specific conditions, with hydrolysis being unlikely without significant heating.
Q4: What factors influence the rate of racemization?
A4: Several factors can increase the extent of racemization. The table below summarizes key variables and their impact, primarily in the context of peptide synthesis where this issue is most prevalent.
| Factor | Condition Promoting Racemization | Rationale | Reference |
| Base Strength | Strong, sterically hindered bases (e.g., DIPEA) | Stronger bases more readily abstract the acidic α-proton, facilitating azlactone formation. | [1] |
| Base Amount | High excess of base | Increases the rate of α-proton abstraction. | [1] |
| Coupling Agent | Uronium-based reagents (e.g., TBTU, HBTU) | Form highly activated intermediates that are prone to cyclizing into azlactones. | [1][6] |
| Temperature | Higher temperatures | Can increase the rate of both azlactone formation and proton abstraction. | [6] |
| Solvent | Polar aprotic solvents (e.g., DMF) | Can stabilize the charged intermediates involved in the racemization pathway. | [6] |
Experimental Protocols
Protocol: Quantification of Racemization by Chiral HPLC
This protocol provides a general guideline for analyzing the enantiomeric purity of a sample containing this compound or a peptide with an N-terminal Ac-Ala residue.
1. Materials:
-
Sample containing this compound.
-
Racemic standard of Ac-DL-Ala-OH.
-
Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent).
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol, with or without acidic/basic modifiers as required for the specific column).
2. Procedure:
-
Standard Preparation: Prepare a standard solution of the racemic Ac-DL-Ala-OH to determine the retention times of the L- and D-enantiomers.
-
Sample Preparation: Prepare a dilute solution of your experimental sample in a suitable solvent.
-
HPLC Setup:
-
Install the chiral column into the HPLC system.
-
Equilibrate the column with the mobile phase. The specific mobile phase composition will depend on the column used and may require optimization.
-
-
Analysis:
-
Inject the racemic standard and record the chromatogram to identify the retention times for the L- and D-enantiomers.
-
Inject the experimental sample and record the chromatogram under the identical conditions.
-
Integrate the peak areas for both enantiomers in the sample chromatogram.
-
-
Calculation: Calculate the enantiomeric excess (% ee) using the formula: % ee = (|Area_L - Area_D| / (Area_L + Area_D)) * 100
dot
Caption: Experimental workflow for quantifying racemization using chiral HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Stability of 20 Biogenic Amino Acids in Concentrated Sulfuric Acid: Implications for the Habitability of Venus' Clouds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
How to remove byproducts from Ac-Ala-OH synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of N-Acetyl-L-alanine (Ac-Ala-OH).
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound from L-alanine and acetic anhydride (B1165640)?
A1: The most prevalent byproducts are typically unreacted starting materials, excess reagents, and a dipeptide impurity. These include:
-
L-alanine: Incomplete reaction can leave unreacted starting material.
-
Acetic acid: This is a byproduct of the reaction between acetic anhydride and L-alanine and is also often used as the solvent.[1]
-
Diacetylated alanine: While less common, over-acetylation can occur.
-
Ac-Ala-Ala-OH (N-acetyl-L-alanyl-L-alanine): This dipeptide can form if the already synthesized this compound reacts with unreacted L-alanine.
Q2: My final this compound product has a low melting point and appears oily. What is the likely cause?
A2: An oily product or a depressed melting point is a strong indicator of impurities. The presence of residual acetic acid or unreacted acetic anhydride can lead to an impure, oily final product. Inadequate drying can also contribute to this issue.
Q3: How can I monitor the progress of my acetylation reaction?
A3: Thin-Layer Chromatography (TLC) is a straightforward method to monitor the reaction. A solvent system such as ethyl acetate/methanol (B129727) can be used. The starting material, L-alanine, is significantly more polar than the product, this compound, and will have a lower Rf value. The reaction is considered complete when the spot corresponding to L-alanine is no longer visible.
Q4: What is the most effective method for purifying crude this compound?
A4: The choice of purification method depends on the scale of the synthesis and the desired final purity.[2]
-
Recrystallization: This is a cost-effective and efficient method for large-scale purification.[2] Water is a suitable solvent for the recrystallization of N-acetylated amino acids.[2][3]
-
Column Chromatography: For smaller scales or when very high purity is required, silica (B1680970) gel column chromatography is effective. A gradient of ethyl acetate/methanol can be used as the eluent.
-
High-Performance Liquid Chromatography (HPLC): For analytical purposes or for purifying small quantities to a very high degree of purity, reverse-phase HPLC (RP-HPLC) is a powerful technique.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound.
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Ensure the reaction is stirred vigorously to maintain a homogenous mixture. Monitor the reaction progress using TLC until the L-alanine spot disappears. Consider extending the reaction time or moderately increasing the temperature (e.g., to 50-60°C).[1] |
| Suboptimal Reagent Ratio | Use a slight excess of acetic anhydride (e.g., 1.1 to 1.5 equivalents) to drive the reaction to completion. |
| Loss of Product During Work-up | During the crystallization step, ensure the solution is sufficiently cooled in an ice bath to maximize the precipitation of this compound.[1] When washing the crystals, use a minimal amount of cold deionized water to avoid dissolving the product.[1] |
Problem 2: Presence of Impurities in the Final Product
| Impurity Detected | Identification Method | Removal Strategy |
| Unreacted L-alanine | TLC, HPLC | Recrystallization from hot deionized water. L-alanine is more soluble in water than this compound and will remain in the mother liquor upon cooling. For higher purity, column chromatography can be employed. |
| Acetic Acid | Odor, NMR | Co-evaporate the crude product with a high-boiling point solvent like toluene (B28343) to azeotropically remove residual acetic acid. Thoroughly dry the final product under a high vacuum. |
| Ac-Ala-Ala-OH | HPLC, Mass Spectrometry | This dipeptide is less polar than this compound. Separation can be achieved using silica gel column chromatography with a suitable solvent gradient (e.g., increasing methanol in ethyl acetate). Preparative HPLC can also be effective for complete removal. |
Data on Purification Methods
The following table summarizes the expected purity levels for this compound after different purification techniques.
| Purification Method | Typical Purity Achieved | Key Advantages | Considerations |
| Recrystallization | >98% | Cost-effective, suitable for large scale. | May not remove all structurally similar impurities. |
| Column Chromatography | >99% | High resolution for closely related impurities. | More time-consuming and requires more solvent than recrystallization. |
| Preparative HPLC | >99.5% | Highest level of purity, good for analytical standards. | Expensive, limited to small-scale purification. |
Experimental Protocols
Synthesis of this compound from L-alanine and Acetic Anhydride
This protocol is adapted from the synthesis of N-acetyl-L-phenylalanine.[1]
Materials:
-
L-alanine
-
Glacial acetic acid
-
Acetic anhydride
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and condenser, combine L-alanine and glacial acetic acid.[1]
-
Stir the mixture to dissolve the L-alanine. Gentle heating may be required.[1]
-
Slowly add acetic anhydride dropwise to the stirred solution. An exothermic reaction may be observed. The addition should be controlled over a period of 1-2 hours.[1]
-
After the addition is complete, continue stirring the reaction mixture at room temperature or gently heat to 50-60°C for an additional 2-4 hours to ensure the reaction goes to completion.[1]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath to induce crystallization.[1]
-
Collect the white crystalline product by vacuum filtration using a Büchner funnel.[1]
-
Wash the crystals with a small amount of cold deionized water and then dry them under vacuum to a constant weight.[1]
Purification of this compound by Recrystallization
Materials:
-
Crude this compound
-
Deionized water
-
Activated carbon (optional)
-
Erlenmeyer flasks
-
Heating plate
-
Büchner funnel and filter flask
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot deionized water in an Erlenmeyer flask.[2]
-
If the solution is colored, add a small amount of activated carbon and briefly heat the mixture.[2]
-
Filter the hot solution to remove the activated carbon (if used) and any insoluble impurities.[2]
-
Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[2]
-
Collect the purified crystals by vacuum filtration.[2]
-
Wash the crystals with a small volume of ice-cold deionized water.
-
Dry the crystals under a vacuum to a constant weight.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during this compound synthesis and purification.
Caption: Troubleshooting workflow for this compound synthesis and purification.
References
Ac-Ala-OH degradation during peptide cleavage
Welcome to the Technical Support Center. This guide provides detailed information, troubleshooting advice, and answers to frequently asked questions regarding the degradation of N-terminal Acetyl-Alanine (Ac-Ala-OH) during the final cleavage step of solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is N-terminal ?
A1: This degradation is a specific side reaction where the N-terminal Acetyl-Alanine residue is cleaved from the peptide backbone during the final, strongly acidic deprotection and cleavage step, which typically uses Trifluoroacetic acid (TFA). The primary byproduct is the desired peptide sequence lacking the first amino acid, often denoted as the peptide-(2-n) fragment. This issue is particularly noted in peptides containing N-acetylated N-methylamino acids but can also occur with standard N-acetylated residues under certain conditions[1].
Q2: What is the proposed chemical mechanism for this degradation?
A2: The degradation is believed to proceed through the formation of a five-membered oxazolinium intermediate. In this mechanism, the carbonyl oxygen of the N-acetyl group acts as a nucleophile, attacking the adjacent carbonyl carbon of the alanine (B10760859) residue. This intramolecular cyclization leads to the cleavage of the peptide bond between the first (Ac-Ala) and second amino acid, releasing the rest of the peptide chain[1][2].
dot
Caption: Proposed degradation pathway via an oxazolinium intermediate.
Q3: How can I identify the this compound deletion product?
A3: The primary method for identification is a combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). In the HPLC chromatogram, you will observe a new, often significant, peak eluting near the main product. Mass spectrometry analysis of this peak will reveal a mass that corresponds to the molecular weight of your target peptide minus 115.13 Da, which is the mass of the Ac-Ala residue.
Troubleshooting Guide
Problem: My HPLC/MS analysis of a crude Ac-Ala-peptide shows a major impurity with a mass corresponding to the [Peptide-(2-n)] fragment.
This indicates significant degradation at the N-terminus during cleavage. Follow this workflow to diagnose and mitigate the issue.
dot
Caption: Step-by-step workflow for troubleshooting N-terminal degradation.
Solution Steps:
-
Confirm the Side Reaction: As outlined in the workflow, the first step is to confirm the identity of the side product using mass spectrometry.
-
Modify Cleavage Conditions: The composition of the cleavage cocktail and the reaction conditions are the most critical factors. Based on experimental data, standard scavenger cocktails may exacerbate the problem. A study on a similar degradation of an Ac-NMePhe residue showed that certain conditions could minimize this side reaction[1].
-
Implement Optimized Conditions:
-
Temperature: Reduce the cleavage temperature to 4°C. This has been shown to slow the degradation reaction, although it may also slow the removal of other side-chain protecting groups like Pbf on Arginine[1].
-
Cleavage Cocktail: Surprisingly, using 100% TFA without scavengers provided the highest yield of the desired peptide in some cases. The addition of water as a scavenger significantly decreased the yield[1]. Therefore, a trial with pure, cold TFA is recommended.
-
Duration: Limit the cleavage time. Start with a shorter duration (e.g., 1-2 hours) and analyze the results. Extended exposure to strong acid increases the likelihood of side reactions[1][3].
-
dot
Caption: Key factors that increase or decrease this compound degradation.
Quantitative Data Summary
The following table summarizes experimental data from a study on the cleavage of a peptide containing an N-terminal Ac-NMePhe residue, which undergoes a similar degradation mechanism. The data shows the effect of different cleavage cocktails and times at 4°C on the yield of the desired, non-degraded peptide as measured by HPLC peak area[1].
| Cleavage Cocktail Composition | Cleavage Time (hours) | Temperature | % HPLC Area of Desired Peptide[1] |
| Reagent B (TFA:H₂O:Phenol:TIPS = 88:5:5:2) | 2 | 4°C | 17% |
| Reagent B (TFA:H₂O:Phenol:TIPS = 88:5:5:2) | 3.5 | 4°C | 25% |
| Pure TFA | 1 | 4°C | 37% |
| Pure TFA | 2 | 4°C | 35% |
| Pure TFA | 3 | 4°C | 44% |
| Pure TFA | 4 | 4°C | 35% |
| TFA:H₂O (95:5) | 1 | 4°C | 8% |
| TFA:H₂O (95:5) | 2 | 4°C | 11% |
| TFA:H₂O (95:5) | 3 | 4°C | 22% |
TIPS: Triisopropylsilane
Experimental Protocols
Protocol 1: Optimized Peptide Cleavage to Minimize this compound Degradation
This protocol is based on conditions found to maximize the yield of peptides prone to N-terminal degradation[1].
-
Preparation: Place the dry, peptide-bound resin (e.g., 50-100 mg) in a suitable reaction vessel. Pre-cool the vessel and the cleavage reagent to 4°C.
-
Reagent Addition: In a well-ventilated fume hood, add cold, pure TFA to the resin (1-2 mL for 50 mg of resin).
-
Incubation: Gently agitate the suspension at 4°C for the desired time (a 3-hour duration is a recommended starting point based on the data table)[1].
-
Peptide Collection: Filter the TFA solution away from the resin into a clean collection tube (e.g., a 50 mL conical tube).
-
Resin Wash: Wash the resin twice with a small volume of fresh TFA (0.5 mL) and combine the filtrates.
-
Precipitation: Add the TFA filtrate dropwise into a 10-fold excess of ice-cold diethyl ether. A white precipitate of the crude peptide should form.
-
Isolation: Centrifuge the ether suspension (e.g., 3000 x g for 5 minutes), decant the ether, and wash the peptide pellet once more with cold ether.
-
Drying: After decanting the final ether wash, allow the peptide pellet to air-dry briefly in the fume hood before drying it completely under high vacuum (lyophilization).
Protocol 2: RP-HPLC Analysis for Degradation Quantification
This is a general protocol for analyzing the crude peptide to determine the ratio of the desired product to the degradation byproduct.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the crude lyophilized peptide in a suitable solvent (e.g., 10% Acetonitrile/Water).
-
HPLC System:
-
Column: Standard C18 reversed-phase column (e.g., 150 x 4.6 mm, 3-5 µm particle size).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Detector: UV detector set to 210-220 nm.
-
-
Gradient Elution:
-
Flow Rate: 1.0 mL/min.
-
Gradient: A typical gradient would be 5-65% Mobile Phase B over 30-45 minutes. This must be optimized for the specific peptide sequence.
-
-
Analysis: Inject 10-20 µL of the sample solution. Integrate the peak areas for the full-length peptide and the deletion byproduct. The percentage of degradation can be calculated as: % Degradation = [Area of Deletion Peak / (Area of Full-Length Peak + Area of Deletion Peak)] * 100
References
Addressing solubility issues of Boc-L-Ala-OH in synthesis
Welcome to the Technical Support Center for Boc-L-Ala-OH. This resource is designed for researchers, scientists, and drug development professionals to address common issues, particularly those related to solubility, encountered during the synthesis and application of N-(tert-Butoxycarbonyl)-L-alanine.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of Boc-L-Ala-OH?
A1: Boc-L-Ala-OH is a white to off-white crystalline powder. It exhibits moderate solubility in water and is slightly soluble in organic solvents like ethanol, methanol, and acetone.[1] It is considered soluble in dichloromethane (B109758) (DCM) and clearly soluble in polar aprotic solvents such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[1]
Q2: In which organic solvents is Boc-L-Ala-OH most soluble?
A2: The most common and effective solvents for dissolving Boc-L-Ala-OH are dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (DCM).[1] For reactions in aqueous media, co-solvents are often used to enhance solubility.[1]
Q3: How does pH influence the solubility of Boc-L-Ala-OH in aqueous solutions?
A3: As an amino acid derivative with a free carboxylic acid group, the solubility of Boc-L-Ala-OH is pH-dependent. In aqueous solutions, increasing the pH by adding a base (e.g., sodium bicarbonate, triethylamine) will deprotonate the carboxylic acid, forming a more soluble salt.[1] Conversely, in highly acidic conditions, the Boc protecting group can become unstable.[1]
Q4: Can heating be used to improve the solubility of Boc-L-Ala-OH?
A4: Yes, gentle heating can effectively increase the solubility of Boc-L-Ala-OH.[1] However, it is critical to monitor the temperature closely to prevent potential degradation of the compound. The melting point of Boc-L-Ala-OH is in the range of 79-83°C, so temperatures should be maintained well below this range, for example, at 30-40°C.[1]
Q5: My Boc-L-Ala-OH is not dissolving. What are the initial troubleshooting steps?
A5: If you are experiencing difficulty dissolving Boc-L-Ala-OH, consider the following:
-
Verify Solvent Choice: Ensure you are using an appropriate solvent. DMF or NMP are excellent choices for high solubility.[1]
-
Increase Solvent Volume: Gradually add more solvent to decrease the concentration.
-
Gentle Heating: As mentioned, warm the mixture gently (e.g., 30-40°C) with stirring.[1]
-
Sonication: Use an ultrasonic bath to help break up solid aggregates and enhance dissolution.
Troubleshooting Guides
Issue 1: Compound fails to dissolve in the selected solvent.
-
Observation: Solid Boc-L-Ala-OH remains undissolved in the solvent even after stirring.
-
Possible Cause: The solvent may not be suitable for Boc-L-Ala-OH, or the solution is saturated.
-
Solutions:
Issue 2: Precipitation occurs after initial dissolution.
-
Observation: The compound dissolves initially but then precipitates out of the solution, which may happen upon cooling or addition of another reagent.
-
Possible Cause: The solution is likely supersaturated.
-
Solutions:
Issue 3: Incomplete peptide coupling reaction suspected due to poor solubility.
-
Observation: The peptide coupling reaction is slow or incomplete, as indicated by a positive Kaiser test.
-
Possible Cause: The Boc-L-Ala-OH is not fully available in the solution to participate in the reaction.
-
Solutions:
-
Ensure Complete Dissolution: Before initiating the coupling reaction, ensure all reactants are fully dissolved. This may require using a solvent system in which all components are soluble.
-
Enhance Solubility: Employ techniques like sonication or gentle heating to maintain solubility throughout the reaction.[1]
-
Use a More Powerful Coupling Reagent: For challenging couplings, especially with sterically hindered amino acids, consider using more potent coupling reagents like HATU or HBTU.
-
Increase Reaction Time: Extend the coupling reaction time to allow it to proceed to completion.
-
Data Presentation
Table 1: Solubility of Boc-L-Ala-OH in Common Solvents
| Solvent | Qualitative Solubility | Quantitative Data (approx.) |
| Dimethylformamide (DMF) | Clearly Soluble[1][2] | ~94.6 mg/mL (calculated from 1 mmole in 2 ml)[1][2] |
| Dichloromethane (DCM) | Soluble[1] | Data not readily available |
| Methanol | Slightly Soluble[1] | Data not readily available |
| Ethanol | Slightly Soluble[1] | Data not readily available |
| Acetone | Slightly Soluble[1] | Data not readily available |
| Water | Moderately Soluble[1] | Data not readily available |
Note: The solubility is expected to be nearly identical for isotopically labeled versions like Boc-L-Ala-OH-2-13C.[1]
Experimental Protocols
Protocol 1: Standard Dissolution in an Organic Solvent
-
Preparation: Weigh the required amount of Boc-L-Ala-OH in a clean, dry reaction vessel.
-
Solvent Addition: Add the chosen organic solvent (e.g., DMF, DCM) to the vessel. If the subsequent reaction is moisture-sensitive, use an inert atmosphere.
-
Dissolution: Stir the mixture at room temperature until the solid is completely dissolved. If dissolution is slow, gentle warming (e.g., to 30-40°C) or sonication can be applied.[1]
-
Observation: Ensure the solution is clear before adding other reagents.[1]
Protocol 2: Dissolution Using a Co-solvent System
-
Preparation: Weigh the Boc-L-Ala-OH into the reaction vessel.
-
Initial Solubilization: Add a minimal amount of a strong solvent in which the compound is highly soluble (e.g., DMF).[1]
-
Dilution: While stirring continuously, gradually add the second, less polar solvent (e.g., DCM).[1]
-
Final Volume: Continue adding the second solvent until the desired final concentration and solvent ratio are achieved, ensuring the compound remains in solution.[1]
Protocol 3: Dissolution in Aqueous Media via Salt Formation
-
Suspension: Suspend the Boc-L-Ala-OH in the aqueous medium.[1]
-
Base Addition: Slowly add a suitable base (e.g., 1M sodium bicarbonate solution or triethylamine) dropwise while monitoring the pH.[1]
-
Dissolution: Continue adding the base until the Boc-L-Ala-OH dissolves, which indicates the formation of its more soluble salt.[1]
-
pH Adjustment: Adjust the final pH as required for the subsequent reaction, being careful not to lower it to a point where the compound precipitates.[1]
Visualizations
Caption: Troubleshooting workflow for Boc-L-Ala-OH solubility.
Caption: Experimental workflow for dissolving Boc-L-Ala-OH.
References
Technical Support Center: Aspartimide Formation in Ac-Ala-OH Peptides
Welcome to the technical support center for preventing aspartimide formation in Ac-Ala-OH and other aspartic acid-containing peptides. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in mitigating this common side reaction during solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments related to aspartimide formation.
Problem 1: Significant impurity with the same mass as the target peptide is observed after cleavage.
-
Possible Cause: This is a classic indicator of aspartimide formation, which is a mass-neutral side reaction.[1] The aspartimide intermediate can subsequently be hydrolyzed back to a mixture of α- and β-aspartyl peptides, which are often difficult to separate chromatographically from the desired product.[1]
-
Solution:
-
Confirm Aspartimide Formation: Use analytical techniques like 2D NMR to confirm the presence of β-aspartyl peptides.[2]
-
Modify Fmoc-Deprotection Conditions:
-
Use a Weaker Base: Substitute piperidine (B6355638) with a weaker base like piperazine (B1678402), which has been shown to suppress aspartimide formation.[1]
-
Acid Additives: Add an acidic additive to your piperidine deprotection solution. 0.1 M hydroxybenzotriazole (B1436442) (HOBt) or formic acid can significantly reduce aspartimide formation.[1][3]
-
-
Optimize Synthesis Conditions: If using microwave-assisted SPPS, consider lowering the microwave power and/or reducing reaction times, as high power can increase the likelihood of this side reaction.[4]
-
Problem 2: Synthesis of a peptide with an Asp-Gly sequence results in low yield and multiple impurities.
-
Possible Cause: The Asp-Gly sequence is particularly prone to aspartimide formation due to the lack of steric hindrance from the glycine (B1666218) residue.[5][6] This allows the backbone amide nitrogen to more easily attack the aspartic acid side chain.
-
Solution:
-
Employ Sterically Hindered Asp Protecting Groups: Instead of the standard tert-butyl (OtBu) protecting group for the aspartic acid side chain, use a bulkier protecting group like 3-methylpent-3-yl (Mpe) or 2,3,4-trimethylpent-3-yl (Die).[1] These groups physically block the formation of the succinimide (B58015) ring.[1]
-
Utilize Backbone Protection: Incorporate a 2-hydroxy-4-methoxybenzyl (Hmb) protecting group on the nitrogen of the amino acid following the aspartic acid.[7] This modification prevents the initial cyclization step. Commercially available Dmb-protected dipeptides, such as Fmoc-Asp(OtBu)-Gly(Dmb)-OH, are also an effective solution.[1]
-
Introduce α-Methyl-L-Aspartic Acid: The use of Fmoc-α-methyl-L-Asp(OtBu)-OH introduces a methyl group on the α-carbon of the aspartic acid, providing significant steric hindrance that blocks the nucleophilic attack required for aspartimide formation.[6]
-
Problem 3: Aspartimide formation is still observed despite using a bulky side-chain protecting group.
-
Possible Cause: While bulky protecting groups reduce the incidence, they may not completely eliminate aspartimide formation, especially in very sensitive sequences or under harsh basic conditions.[5] Factors like peptide conformation and prolonged exposure to base can still contribute to the side reaction.[5]
-
Solution:
-
Combine Prevention Strategies: A multi-pronged approach is often most effective. For instance, combine the use of a bulky protecting group with modified Fmoc-deprotection conditions (e.g., using piperazine or adding formic acid).
-
Consider Novel Protecting Groups: For particularly challenging sequences, explore advanced protecting group strategies like cyanosulfurylides. These mask the carboxylic acid with a stable C-C bond, completely preventing aspartimide formation, and can be removed under specific, non-basic conditions.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation?
A1: Aspartimide formation is an intramolecular side reaction that occurs during Fmoc-based solid-phase peptide synthesis. The backbone amide nitrogen of the amino acid C-terminal to an aspartic acid residue attacks the side-chain carbonyl of the Asp. This results in a five-membered succinimide ring intermediate, known as an aspartimide.[6] This intermediate can then be opened by nucleophiles (like piperidine or water) to yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, often with racemization at the α-carbon of the aspartic acid.[5][9]
Q2: Which peptide sequences are most susceptible to aspartimide formation?
A2: Sequences containing Asp-Xxx motifs where Xxx is an amino acid with a small side chain are most prone to this side reaction. The most problematic sequences are Asp-Gly, Asp-Asn, and Asp-Ser due to the lack of steric hindrance.[6][9]
Q3: How does the choice of base for Fmoc deprotection affect aspartimide formation?
A3: The strength and concentration of the base used for Fmoc deprotection are critical factors.[6] Strong bases like piperidine promote the deprotonation of the backbone amide, which initiates the cyclization reaction.[5] Weaker bases, such as morpholine (B109124) or piperazine, are less likely to cause this side reaction.[1][9]
Q4: Can aspartimide formation be completely eliminated?
A4: While challenging, complete elimination is possible. Strategies such as backbone protection (e.g., using Hmb or Dmb groups) or employing non-ester-based side-chain masking groups like cyanosulfurylides have been shown to fully prevent aspartimide formation.[5][8]
Q5: How can I detect aspartimide-related byproducts?
A5: Since aspartimide formation and its subsequent hydrolysis to β-aspartyl peptides are mass-neutral, mass spectrometry alone is often insufficient. Reverse-phase HPLC can sometimes separate the isomers, but co-elution is common.[9] The most definitive method for identification is 2D NMR analysis, which can distinguish the structural differences between the α- and β-aspartyl linkages.[2][10]
Quantitative Data Summary
The following tables summarize quantitative data on the effectiveness of various strategies to prevent aspartimide formation.
Table 1: Effect of Fmoc-Deprotection Reagent on Aspartimide Formation
| Deprotection Reagent | Additive | Aspartimide Formation (%) | Reference |
| 20% Piperidine in DMF | None | High (sequence dependent) | [5] |
| 20% Piperidine in DMF | 0.1 M HOBt | Significantly Reduced | [1] |
| 20% Piperidine in DMF | 0.1 M Formic Acid | Reduced | [3] |
| Piperazine in DMF | None | Suppressed | [1] |
| Morpholine in DMF | None | Almost None | [9] |
Table 2: Comparison of Aspartic Acid Side-Chain Protecting Groups
| Protecting Group | Aspartimide Formation Propensity | Key Feature | Reference |
| tert-Butyl (OtBu) | Standard (High in susceptible sequences) | Commonly used | [5] |
| 3-methylpent-3-yl (Mpe) | Reduced | Increased steric bulk | [1] |
| 2,3,4-trimethylpent-3-yl (Die) | Reduced | Increased steric bulk | [1] |
| Cyanosulfurylide (CSY) | Eliminated | Masks carboxylic acid with a C-C bond | [8][9] |
Experimental Protocols
Protocol 1: Fmoc-Deprotection with Piperidine and Formic Acid
This protocol describes a modified Fmoc-deprotection step to reduce aspartimide formation.
-
Reagent Preparation: Prepare a solution of 20% (v/v) piperidine in DMF containing 0.1 M formic acid.
-
Deprotection: After coupling an amino acid, wash the resin-bound peptide with DMF. Treat the resin with the prepared deprotection solution for 5-10 minutes.
-
Second Treatment: Drain the solution and repeat the treatment with fresh deprotection solution for another 5-10 minutes.
-
Washing: Thoroughly wash the resin with DMF to remove all traces of piperidine and the cleaved Fmoc group. Proceed with the next coupling step.
Protocol 2: Incorporation of Fmoc-α-methyl-L-Asp(OtBu)-OH
This protocol outlines the steps for coupling the sterically hindered Fmoc-α-Me-Asp-OH and the subsequent amino acid.
-
Coupling of Fmoc-α-Me-Asp(OtBu)-OH:
-
Fmoc Deprotection: Perform Fmoc deprotection on the resin-bound peptide using standard conditions.
-
Washing: Wash the resin thoroughly with DMF.
-
Activation: In a separate vessel, pre-activate 3 equivalents of Fmoc-α-Me-Asp(OtBu)-OH with 3 equivalents of a coupling reagent (e.g., HBTU) and 6 equivalents of a base (e.g., DIPEA) in DMF for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours.
-
Monitoring: Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
Washing: Once the coupling is complete, wash the resin with DMF.
-
-
Coupling onto the α-methyl-Asp Residue:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 x 10 minutes.[6]
-
Washing: Wash the resin with DMF (5 x 1 min).[6]
-
Activation of Incoming Amino Acid: In a separate vessel, dissolve 4 equivalents of the next Fmoc-amino acid and 4 equivalents of a suitable coupling reagent like HATU or HCTU in DMF. Add 8 equivalents of DIPEA and allow to pre-activate for 1-2 minutes.[6]
-
Coupling: Add the activated amino acid solution to the resin and allow the coupling to proceed for 2-4 hours. Microwave energy is recommended to ensure complete reaction.[6]
-
Monitoring and Washing: Monitor the reaction and wash the resin as described above.
-
Protocol 3: Cleavage and Deprotection
This is a general protocol for cleaving the completed peptide from the resin.
-
Resin Preparation: Wash the final resin-bound peptide with dichloromethane (B109758) (DCM) and dry under vacuum.
-
Cleavage: Treat the resin with a cleavage cocktail, typically TFA/TIS/H₂O (95:2.5:2.5), for 2-3 hours at room temperature.[6]
-
Peptide Precipitation: Filter the cleavage mixture to remove the resin and precipitate the crude peptide by adding it to cold diethyl ether.
-
Purification: Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide. Purify by reverse-phase HPLC.[6]
Visualizations
Caption: Mechanism of base-catalyzed aspartimide formation.
Caption: Decision workflow for selecting an aspartimide prevention strategy.
References
- 1. biotage.com [biotage.com]
- 2. Detection and control of aspartimide formation in the synthesis of cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis - Chemical Science (RSC Publishing) DOI:10.1039/D5SC03824C [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. media.iris-biotech.de [media.iris-biotech.de]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cleavage for Ac-Ala-OH Peptides
Welcome to the technical support center for peptide cleavage optimization. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the cleavage of N-terminal acetylated alanine (B10760859) (Ac-Ala-OH) peptides.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of a cleavage cocktail in solid-phase peptide synthesis (SPPS)?
A1: In Fmoc-based SPPS, a cleavage cocktail is essential for two main reasons:
-
Cleavage: It breaks the bond between the synthesized peptide and the solid-phase resin support.
-
Deprotection: It removes acid-labile protecting groups from the amino acid side chains. This process is typically accomplished with a strong acid, most commonly trifluoroacetic acid (TFA).[1]
Q2: Why are scavengers necessary in a cleavage cocktail, even for a simple peptide like this compound?
A2: During the acidic cleavage process, highly reactive cationic species (carbocations) are generated from the resin linker and any side-chain protecting groups.[1] While this compound itself has no side-chain protecting group, these cations can still cause undesired side reactions. Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" these reactive carbocations before they can modify the peptide.[1] Using a simple scavenger cocktail is good practice to ensure the highest purity of the final product.
Q3: What is a standard, general-purpose cleavage cocktail for a simple, non-sensitive peptide like this compound?
A3: For most routine peptides without sensitive residues (like Cys, Met, or Trp), a simple TFA-based cocktail is highly effective. A widely used and efficient mixture is the "TFA/TIS/Water" cocktail.[1][2] Triisopropylsilane (TIS) is an effective, low-odor scavenger.[3]
Q4: What is the most critical potential side reaction when cleaving an N-terminal acetylated peptide?
A4: A significant side reaction for N-terminal acetylated peptides, particularly with N-methylated amino acids, is the loss of the N-terminal residue (e.g., Ac-Ala) during acidic cleavage.[4] This occurs when the carbonyl oxygen of the acetyl group nucleophilically attacks the adjacent amide carbonyl, forming a five-membered oxazolinium intermediate, which results in the cleavage of the first peptide bond.[4] This can lead to a major product that is the desired peptide minus the N-terminal Ac-Ala residue.
Q5: How long should the cleavage reaction be performed?
A5: For most linkers, treatment with a high concentration of TFA for one to two hours at room temperature is sufficient to completely sever the peptide from the resin.[5] However, the optimal time can vary, so a small-scale trial cleavage is always recommended to determine the ideal conditions for your specific peptide and resin.[5]
Troubleshooting Guide
This guide addresses common problems encountered during the cleavage of this compound peptides.
Problem 1: The primary product identified by LC-MS is the desired peptide minus the N-terminal Ac-Ala residue.
-
Cause: This is likely due to the N-terminal acetyl group facilitating the cleavage of the first peptide bond via an oxazolinium intermediate, as described in Q4 of the FAQ section.[4] This side reaction is sensitive to acid strength and temperature.
-
Solution Workflow:
// Nodes start [label="Problem: Loss of\nN-terminal Ac-Ala", fillcolor="#EA4335", fontcolor="#FFFFFF"]; step1 [label="Reduce Acid Concentration\nand Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; step2 [label="Perform trial cleavage at 4°C\nwith 95% TFA / 5% H2O", fillcolor="#F1F3F4", fontcolor="#202124"]; step3 [label="Monitor reaction over time\n(e.g., 1h, 2h, 4h)", fillcolor="#F1F3F4", fontcolor="#202124"]; check [label="Is side reaction\nminimized?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; success [label="Success: Proceed with\noptimized conditions", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; fail [label="Failure: Consider alternative\nN-terminal capping group", shape=box, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges start -> step1 [color="#4285F4"]; step1 -> step2 [color="#4285F4"]; step2 -> step3 [color="#4285F4"]; step3 -> check [color="#4285F4"]; check -> success [label="Yes", color="#34A853"]; check -> fail [label="No", color="#EA4335"]; }
Caption: Troubleshooting workflow for N-terminal residue loss.
-
Action: Perform a series of small-scale trial cleavages under milder conditions. Studies on similar side reactions have shown that lowering the temperature can reduce the rate of this cleavage.[4] Try performing the cleavage at 4°C and analyze aliquots at different time points (e.g., 1, 2, and 4 hours) to find the optimal balance between complete cleavage from the resin and minimizing the side reaction.
-
Problem 2: Low overall yield of the crude peptide.
-
Cause: This can result from several factors: incomplete cleavage from the resin, loss of peptide during the precipitation step, or poor solubility of the peptide in the cleavage cocktail.
-
Solutions:
-
Verify Cleavage Completion: After filtering the peptide solution, wash the resin with a small amount of fresh cleavage cocktail and analyze this wash separately. If a significant amount of peptide is present, the initial cleavage time was insufficient.[6]
-
Check Precipitation Supernatant: Your peptide may have partial solubility in the precipitation solvent (e.g., cold ether). Analyze the ether supernatant to see if the product is being lost during this step.[6]
-
Ensure Proper Resin Washing: Before cleavage, ensure the resin is thoroughly washed with Dichloromethane (DCM) to remove residual Dimethylformamide (DMF). Residual DMF can interfere with analysis.[6]
-
Problem 3: Unexpected peaks or masses in the analytical results (HPLC/LC-MS).
-
Cause: These can be scavenger adducts, byproducts from protecting groups, or oxidation of sensitive residues (though unlikely for this compound). A large peak near the end of an HPLC gradient is often related to the trityl group from the resin.[6]
-
Solutions:
-
Repeat Precipitation: To remove hydrophobic byproducts like trityl alcohol, repeat the ether precipitation and washing step.[6]
-
Optimize Scavengers: While TIS is generally effective, if you observe adducts related to it, consider a different scavenger cocktail from the table below.
-
Work under Inert Atmosphere: To prevent potential oxidation of any trace impurities or sensitive reagents, try performing the cleavage reaction under a nitrogen or argon atmosphere.[6]
-
Data Summary: Common Cleavage Cocktails
The selection of a cleavage cocktail depends on the peptide's amino acid composition. While this compound is simple, this table provides options for more complex syntheses.
| Reagent Name | Composition (v/v) | Primary Use Case | Reference |
| TFA / TIS / H₂O | 95% TFA, 2.5% TIS, 2.5% H₂O | A good general-purpose, low-odor cocktail for peptides without sensitive residues like Cys, Met, or Trp. | [1] |
| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | Useful when the peptide contains trityl-based protecting groups. Will not prevent methionine oxidation. | [7] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | A robust, general cleavage reagent suitable for peptides containing sensitive residues like Cys, Met, Trp, and Tyr. | [8] |
Abbreviations: TFA (Trifluoroacetic Acid), TIS (Triisopropylsilane), H₂O (Water), EDT (1,2-Ethanedithiol).
Experimental Protocol: Standard Cleavage of this compound Peptide
This protocol outlines a standard procedure for cleaving an this compound peptide from a resin support using a TFA/TIS/H₂O cocktail.
Materials:
-
Dry peptide-resin
-
Trifluoroacetic Acid (TFA), high purity
-
Triisopropylsilane (TIS)
-
Deionized Water
-
Dichloromethane (DCM)
-
Cold (-20°C) methyl-tert-butyl ether (MTBE) or diethyl ether
-
Reaction vessel (e.g., glass vial with screw cap)
-
Sintered glass funnel or filtration apparatus
-
Centrifuge and centrifuge tubes
Workflow Diagram:
// Nodes prep_resin [label="1. Resin Preparation\n(Wash with DCM, Dry)", fillcolor="#F1F3F4", fontcolor="#202124"]; prep_cocktail [label="2. Prepare Cleavage Cocktail\n(95% TFA, 2.5% H2O, 2.5% TIS)", fillcolor="#F1F3F4", fontcolor="#202124"]; cleavage [label="3. Cleavage Reaction\n(Add cocktail to resin, 1-2h at RT)", fillcolor="#FBBC05", fontcolor="#202124"]; filtration [label="4. Filtration\n(Separate resin from filtrate)", fillcolor="#F1F3F4", fontcolor="#202124"]; precipitation [label="5. Peptide Precipitation\n(Add filtrate to cold ether)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pelleting [label="6. Pelleting\n(Centrifuge to collect peptide)", fillcolor="#F1F3F4", fontcolor="#202124"]; wash_dry [label="7. Wash and Dry\n(Wash pellet with cold ether, dry)", fillcolor="#F1F3F4", fontcolor="#202124"]; final_product [label="Crude this compound Peptide", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges prep_resin -> prep_cocktail; prep_cocktail -> cleavage; cleavage -> filtration; filtration -> precipitation; precipitation -> pelleting; pelleting -> wash_dry; wash_dry -> final_product; }
Caption: Standard workflow for peptide cleavage and precipitation.
Procedure: CAUTION: This procedure must be performed in a well-ventilated fume hood. TFA is highly corrosive.
-
Resin Preparation:
-
Cleavage Cocktail Preparation:
-
Prepare the cleavage cocktail fresh just before use.[5] For 10 mL of cocktail, combine:
-
9.5 mL of TFA
-
0.25 mL of TIS
-
0.25 mL of deionized water
-
-
-
Cleavage Reaction:
-
Peptide Precipitation and Isolation:
-
Filter the resin from the cleavage mixture using a sintered glass funnel, collecting the filtrate in a centrifuge tube.
-
Wash the resin with a small amount of fresh TFA (approx. 1 mL) and combine the filtrates.[7]
-
In a separate, larger centrifuge tube, place a 10-fold volume of cold (-20°C) MTBE or diethyl ether.
-
Add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the crude peptide should form.[5]
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet two more times with cold ether to remove residual scavengers and cleaved protecting groups.
-
After the final wash, dry the crude peptide pellet under vacuum. The peptide is now ready for analysis (HPLC, LC-MS) and purification.
-
References
- 1. benchchem.com [benchchem.com]
- 2. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. americanpeptidesociety.org [americanpeptidesociety.org]
- 7. peptide.com [peptide.com]
- 8. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
Technical Support Center: Ac-Ala-OH Coupling Confirmation
This guide addresses common issues and questions regarding the confirmation of N-acetyl-Alanine (Ac-Ala-OH) coupling in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: I performed a Kaiser test after coupling this compound, and the result was negative (yellow). Does this confirm the coupling was successful?
A negative Kaiser test (yellow or colorless resin beads) in this case is inconclusive and should not be considered a confirmation of a successful coupling. While a completed reaction will produce a negative result, a completely failed reaction will also produce a negative result. This is due to the fundamental mechanism of the test.
Q2: Why is the Kaiser test unreliable for monitoring this compound coupling?
The Kaiser test is a highly sensitive colorimetric assay designed to detect free primary amines .[1][2] It works by reacting ninhydrin (B49086) with the primary amine on the N-terminus of the peptide-resin, which produces a characteristic dark blue or purple color.[1][2]
However, this compound does not have a primary amine. Its N-terminus is "capped" with an acetyl group, forming a secondary amide. Since there is no primary amine to react with ninhydrin, the test will yield a negative result (no color change) regardless of whether the this compound has been successfully coupled to the resin-bound peptide chain or not.[3]
Troubleshooting Guide
Issue: Inconclusive Kaiser Test Result After this compound Coupling
Symptoms:
-
You have attempted to couple this compound to your peptide-resin.
-
You performed a standard Kaiser test to check for completion.
-
The resin beads and solution remained yellow or colorless.
Root Cause: The Kaiser test is inappropriate for this application. It is designed to detect the free primary amine of an unreacted N-terminus. After the previous Fmoc-deprotection step, a primary amine was present. The goal of the this compound coupling is to consume this primary amine. However, because the incoming molecule (this compound) itself lacks a primary amine, the test cannot distinguish between a successful reaction (no primary amines left) and an unreacted state where the acetylated amino acid failed to couple.
Solution: Use an Alternative Test
To definitively confirm the completion of this compound coupling, or the coupling of any N-capped amino acid or secondary amine (like proline), you must use a test that can detect the remaining unreacted amines or a different analytical method altogether.[2][4]
Recommended Alternative Methods
| Test Name | Target Molecule | Principle | Pros | Cons |
| Kaiser Test | Primary Amines | Ninhydrin reaction with primary amines produces a blue color.[1][5] | Very sensitive for primary amines.[2][5] | Gives false negatives for secondary amines (e.g., Proline) and N-acetylated amino acids. [2][4][6] |
| Chloranil Test | Primary & Secondary Amines | Forms a colored charge-transfer complex (blue/green) with both primary and secondary amines.[7][8][9] | Effective for proline and other secondary amines.[3][4][7] Simple and rapid.[7] | Color development can be slower than the Kaiser test. |
| TNBS Test | Primary Amines | 2,4,6-Trinitrobenzenesulfonic acid (TNBS) reacts with primary amines to produce a red/orange color.[5] | Sensitive and easy to perform.[5] Safer alternative to Kaiser test (avoids potassium cyanide).[8] | Does not detect secondary amines.[5] |
| Mass Spectrometry | Cleaved Peptide | A small amount of peptide is cleaved from the resin and its mass is analyzed. | Provides definitive confirmation of coupling and exact mass of the product.[10][11] | Destructive test, requires more time and specialized equipment.[10] |
Experimental Protocols
Chloranil Test Protocol
This test is recommended for confirming the absence of free primary and secondary amines after coupling this compound. A negative result (yellow beads) indicates a complete reaction.
Reagents:
-
Reagent A: 2% Acetaldehyde (B116499) in N,N-Dimethylformamide (DMF). (e.g., Mix 1 mL of acetaldehyde with 49 mL of DMF).[4][7]
-
Reagent B: 2% p-Chloranil in DMF. (e.g., Dissolve 1 g of p-chloranil in 49 mL of DMF).[4][7]
Procedure:
-
Transfer a small sample of resin (5-10 mg) to a small glass test tube.
-
Wash the resin beads thoroughly with DMF to remove any residual reagents.
-
Add 1-2 drops of Reagent A to the resin.
-
Add 1-2 drops of Reagent B to the resin.
-
Allow the mixture to stand at room temperature for 5-10 minutes.[4][7]
-
Observe the color of the resin beads.
Interpreting the Results:
-
Positive Result (Incomplete Coupling): The beads turn a blue or greenish-blue color, indicating the presence of unreacted amines.[7][9] A recoupling step is necessary.
-
Negative Result (Complete Coupling): The beads remain yellow or their initial color.[9] The coupling of this compound is considered complete.
Visualization
Logical Workflow for this compound Coupling Confirmation
The following diagram illustrates the correct decision-making process for confirming the coupling of an N-acetylated amino acid. It highlights the potential pitfall of relying on the Kaiser test and directs the user to the appropriate alternative methods.
References
- 1. fiveable.me [fiveable.me]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. chempep.com [chempep.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. peptide.com [peptide.com]
- 8. TNBS & Chloranil Test Kit | TCI AMERICA [tcichemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 11. lcms.cz [lcms.cz]
Technical Support Center: Troubleshooting Low Conversion Rates in Ac-Ala-OH Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Ac-Ala-OH (N-acetyl-L-alanine) coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low coupling efficiency when using this compound?
A1: Low conversion rates in this compound coupling reactions can stem from several factors. N-acetylated amino acids, like this compound, are known to be prone to racemization through the formation of an azlactone (or oxazolone) intermediate, which can affect reaction kinetics and yield.[1] Other contributing factors include steric hindrance, inappropriate choice of coupling reagents and base, suboptimal reaction conditions, and potential side reactions.
Q2: Which side reactions are common in this compound couplings and how can I minimize them?
A2: The most significant side reaction is racemization , where the stereochemical integrity of the alanine (B10760859) is lost.[1] This is often promoted by strong bases and certain coupling reagents.[2] To minimize racemization, it is crucial to use additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) and to carefully select a non-nucleophilic base of appropriate strength, such as N-methylmorpholine (NMM) over the stronger diisopropylethylamine (DIPEA).[2][3]
Other potential side reactions include:
-
N-acylurea formation: This occurs when using carbodiimide (B86325) coupling reagents, where the activated O-acylisourea intermediate rearranges to an inactive N-acylurea.[4] The addition of HOBt can help suppress this.[4]
-
O-acylation: If the coupling partner has a free hydroxyl group, acylation can occur at the oxygen atom.[5]
-
Diketopiperazine formation: This is more common in solid-phase peptide synthesis (SPPS) at the dipeptide stage.[6]
Q3: How do I choose the right coupling reagent for my this compound reaction?
A3: The choice of coupling reagent is critical for a successful reaction.[7]
-
Carbodiimides like DCC (dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are common but require an additive like HOBt or HOAt to suppress racemization and improve efficiency.[4][8]
-
Uronium/Aminium salts such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and offer fast reaction times. HATU is generally considered more reactive and less prone to racemization than HBTU.
-
Phosphonium salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also very effective, particularly for sterically hindered couplings, and do not cause guanidinylation side reactions that can occur with uronium salts.[4]
For N-acetylated amino acids, using a reagent known for low racemization potential is key. The combination of a carbodiimide with an additive like Oxyma Pure is often a good starting point.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low Product Yield | Incomplete reaction due to insufficient activation or steric hindrance. | • Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU).[10] • Increase the equivalents of the coupling reagent and this compound (typically 1.2-1.5 equivalents). • Extend the reaction time. • For solid-phase synthesis, perform a double coupling.[10] |
| Side reactions consuming starting material or activated intermediate. | • Ensure anhydrous conditions to prevent hydrolysis of activated species. • Add HOBt or Oxyma Pure to suppress N-acylurea formation with carbodiimides.[4] | |
| Significant Racemization | Formation of an azlactone intermediate, often promoted by strong bases or "hotter" coupling reagents.[1][2] | • Use additives like HOBt, HOAt, or Oxyma Pure.[3] • Use a weaker, non-nucleophilic base such as N-methylmorpholine (NMM) instead of DIPEA.[2] • Minimize the amount of base used.[2] • Perform the reaction at a lower temperature (e.g., 0 °C).[4] |
| Difficulty in Product Purification | Presence of byproducts from side reactions (e.g., N-acylurea, racemized product). | • Optimize the reaction conditions to minimize side product formation (see above). • The urea (B33335) byproduct from DCC is insoluble in many organic solvents and can often be removed by filtration, whereas the byproduct from EDC is water-soluble and can be removed by aqueous workup.[8][11] |
| Incomplete Reaction in SPPS | Peptide aggregation on the solid support blocking reactive sites. | • Use a resin with good swelling properties. • Switch to a more effective solvent like NMP or add chaotropic salts. |
| Steric hindrance from the growing peptide chain or protecting groups. | • Use a more potent coupling reagent like HATU or PyBOP. • Consider elevating the reaction temperature, but monitor for racemization. |
Data Presentation
The following table summarizes the effect of different bases on the diastereomeric ratio in the TBTU-mediated coupling of N-acetyl-L-phenylalanine, which serves as a model for the behavior of this compound.
| Entry | Base | Base Equivalents | Temperature (°C) | Time (h) | Diastereomeric Ratio (L:D) |
| 1 | DIPEA | 2.0 | r.t. | 2 | 1:3.5 |
| 2 | DIPEA | 1.0 | r.t. | 2 | 1:1.2 |
| 3 | Pyridine | 2.0 | r.t. | 2 | 1:1.1 |
| 4 | Pyridine | 1.0 | r.t. | 2 | 1.3:1 |
| 5 | 2,6-Lutidine | 1.0 | r.t. | 2 | 1.5:1 |
| 6 | NMM | 1.0 | r.t. | 2 | 2.3:1 |
Data adapted from a study on N-acetyl-L-phenylalanine, which is expected to have similar reactivity to this compound.[1] As shown, stronger bases like DIPEA lead to higher levels of the undesired D-diastereomer (racemization), while weaker bases like NMM provide a better L:D ratio.
Experimental Protocols
Protocol 1: Solution-Phase this compound Coupling using EDC/HOBt
This protocol describes the synthesis of N-acetyl-L-alanine methylamide from N-acetyl-L-alanine and methylamine (B109427) hydrochloride.[5]
Materials:
-
N-acetyl-L-alanine
-
Methylamine hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl, Saturated NaHCO₃ solution, Brine
-
Anhydrous MgSO₄
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve N-acetyl-L-alanine (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. Stir at room temperature until all solids dissolve.[5]
-
Amine Preparation: In a separate flask, dissolve methylamine hydrochloride (1.2 equivalents) in a minimal amount of DCM and add DIPEA (2.5 equivalents). Stir for 5 minutes.[5]
-
Coupling Reaction: Add the methylamine/DIPEA solution to the N-acetyl-L-alanine/HOBt solution. Cool the mixture to 0 °C in an ice bath.[5]
-
Slowly add EDC (1.2 equivalents) to the reaction mixture.[5]
-
Allow the reaction to warm to room temperature and stir for 8 hours.[5]
-
Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[5]
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography.[5]
Protocol 2: Solid-Phase this compound Coupling (General Procedure)
This protocol outlines a general procedure for coupling this compound to a resin-bound peptide with a free N-terminal amine using DIC/HOBt.
Materials:
-
Peptide-resin with a free amine
-
N-acetyl-L-alanine (this compound)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Deprotection (if necessary): If the N-terminus is protected (e.g., with Fmoc), deprotect using standard protocols (e.g., 20% piperidine (B6355638) in DMF). Wash the resin thoroughly with DMF.
-
Activation: In a separate vessel, dissolve this compound (3-5 equivalents based on resin substitution) and HOBt (3-5 equivalents) in DMF.
-
Coupling: Add the activated amino acid solution to the swelled and deprotected resin. Add DIC (3-5 equivalents) to the resin slurry.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. A negative result (e.g., yellow beads for the Kaiser test) indicates a complete reaction.
-
Washing: If the reaction is complete, drain the coupling solution and wash the resin extensively with DMF, followed by DCM, and then methanol (B129727) to remove excess reagents and byproducts.
-
Recoupling (if necessary): If the monitoring test is positive, repeat steps 3-7.
Visualizations
References
- 1. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
Ac-Ala-OH Stability in Different Solvent Systems: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability of N-acetyl-L-alanine (Ac-Ala-OH) in various solvent systems. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments by providing detailed information on its stability, solubility, and degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: The primary degradation pathway for this compound in solution is the hydrolysis of the amide bond, which results in the formation of L-alanine and acetic acid. This reaction is susceptible to catalysis by both acid and base and is also influenced by temperature.
Q2: What are the optimal storage conditions for this compound?
A2: For long-term storage, this compound should be stored as a solid in a cool, dry place. When in solution, it is recommended to prepare fresh solutions for each use. If storage of a solution is necessary, it should be kept at a neutral pH (approximately 6-8) and stored at low temperatures (2-8°C or frozen at -20°C to -80°C) to minimize degradation.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The stability of the amide bond in this compound is highly dependent on pH. The rate of hydrolysis is generally lowest in the neutral pH range (6-8). In strongly acidic or strongly basic conditions, the rate of hydrolysis increases significantly.
Q4: Is this compound susceptible to enzymatic degradation?
A4: Yes, N-acetylated amino acids like this compound can be substrates for enzymes such as Aminoacylase-1 (ACY1). This enzyme catalyzes the hydrolysis of the N-acetyl group, releasing the free amino acid. The presence of such enzymes in a biological system can lead to the metabolic breakdown of this compound.
Q5: What analytical techniques are suitable for monitoring the stability of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (MS) detection is a commonly used and effective technique to monitor the stability of this compound and quantify its degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to identify and monitor the formation of degradation products over time.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results with this compound solutions. | Degradation of this compound due to improper storage or handling. | - Prepare fresh solutions before each experiment.- If using a stock solution, ensure it has been stored at the correct pH and temperature.- Perform a quick stability check of your solution using HPLC to determine the concentration of intact this compound. |
| Precipitation of this compound from solution. | Exceeding the solubility limit of this compound in the chosen solvent system. | - Consult the solubility data to ensure you are working within the solubility limits.- Consider using a different solvent or a co-solvent system to increase solubility.- Gentle warming and sonication may help in dissolving the compound, but be mindful of potential degradation at elevated temperatures. |
| Appearance of unexpected peaks in HPLC analysis of this compound. | Degradation of this compound into L-alanine and acetic acid or other byproducts. | - Identify the degradation products by comparing their retention times with standards of L-alanine and acetic acid.- Use mass spectrometry (MS) to confirm the identity of the unknown peaks.- Review your experimental conditions (pH, temperature, time) to identify potential causes of degradation. |
| Low recovery of this compound after a reaction or purification step. | Instability of this compound under the reaction or purification conditions (e.g., extreme pH, high temperature). | - Assess the stability of this compound under your specific experimental conditions by running a control experiment.- If instability is confirmed, modify the protocol to use milder conditions (e.g., adjust pH, lower temperature). |
Quantitative Data Summary
While specific kinetic data for the degradation of this compound in a wide range of solvent systems is not extensively available in the literature, the following tables provide key physicochemical properties and solubility information to guide your experimental design.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₉NO₃ |
| Molecular Weight | 131.13 g/mol |
| Appearance | White crystalline powder |
| Melting Point | 125 - 128 °C |
| pKa (Carboxylic Acid) | ~3.7 |
Table 2: Solubility of this compound
| Solvent | Solubility (at 25°C) |
| Water | 26 mg/mL[1][2] |
| Dimethyl Sulfoxide (DMSO) | 26 mg/mL[1][2] |
| Ethanol | 26 mg/mL[1] |
| Methanol | Soluble |
| Acetonitrile | Sparingly soluble |
Note: "Soluble" and "Sparingly soluble" are qualitative terms. It is recommended to experimentally determine the solubility for your specific application if precise concentrations are required.
Experimental Protocols
Protocol 1: Determination of this compound Stability in a Buffered Solution
This protocol outlines a general method to assess the stability of this compound in a specific aqueous buffer at a given temperature.
Materials:
-
This compound
-
High-purity water
-
Buffer of choice (e.g., phosphate, citrate, borate)
-
Calibrated pH meter
-
Constant temperature incubator or water bath
-
HPLC system with a suitable column (e.g., C18) and detector (UV or MS)
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in the chosen buffer at a known concentration (e.g., 1 mg/mL).
-
Incubation: Aliquot the solution into several sealed vials and place them in the constant temperature incubator set to the desired temperature (e.g., 25°C, 40°C, 60°C).
-
Time Points: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), remove one vial from the incubator.
-
Sample Analysis: Immediately analyze the sample by HPLC to determine the concentration of the remaining intact this compound.
-
Data Analysis: Plot the concentration of this compound versus time. To determine the degradation kinetics, a plot of the natural logarithm of the concentration versus time can be used to calculate the first-order rate constant.
References
Validation & Comparative
A Comparative Guide to Purity Analysis of Ac-Ala-OH by HPLC
For researchers, scientists, and drug development professionals, the accurate determination of the purity of N-Acetyl-L-alanine (Ac-Ala-OH) is critical for ensuring the quality, safety, and efficacy of intermediates and final active pharmaceutical ingredients. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose. This guide provides an objective comparison of HPLC with other analytical methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate analytical strategy.
Comparison of Analytical Techniques for Purity Determination
While HPLC is a widely adopted method for purity analysis, a comprehensive assessment often involves orthogonal techniques such as quantitative Nuclear Magnetic Resonance (qNMR) and Mass Spectrometry (MS). Each method offers distinct advantages and limitations.
| Feature | HPLC (UV Detection) | qNMR (¹H NMR) | Mass Spectrometry (MS) |
| Principle | Separation based on physicochemical interactions with stationary and mobile phases. | Signal intensity is directly proportional to the number of protons, allowing for absolute quantification against a certified reference standard. | Separation and detection based on mass-to-charge ratio. |
| Primary Output | Chromatogram with peaks representing different components. Purity is often calculated by area percentage. | Spectrum with signals corresponding to different nuclei. Purity is determined by comparing the integral of the analyte signal to that of an internal standard. | Mass spectrum providing molecular weight information and fragmentation patterns. |
| Strengths | - High sensitivity for detecting trace impurities.- Excellent separation of complex mixtures.- Widely available and well-established methodology. | - Absolute quantification without the need for a specific reference standard for the impurity.- Provides structural information, confirming the identity of the analyte.- Non-destructive technique. | - High specificity and sensitivity.- Provides molecular weight information for impurity identification.- Can be coupled with HPLC (LC-MS) for enhanced separation and identification. |
| Limitations | - Requires reference standards for impurity identification and quantification.- The response factor of impurities may differ from the main component, potentially leading to inaccurate quantification by area percent.- this compound lacks a strong chromophore, requiring detection at low UV wavelengths (e.g., ~210 nm). | - Lower sensitivity compared to HPLC for trace impurities.- Signal overlap can occur in complex mixtures, complicating quantification.- Requires a higher concentration of the analyte. | - Quantification can be influenced by matrix effects and ionization efficiency.- May not be suitable for separating isomers without prior chromatographic separation. |
Comparative Purity Data for Similar Compounds
The following table presents a comparison of purity data for related pharmaceutical compounds, demonstrating the general agreement between HPLC and qNMR.[1][2]
| Compound | Purity by HPLC (%) | Purity by qNMR (%) |
| Paracetamol | 99.40 ± 0.78 | 99.5 |
| Ibuprofen | 99.8 | 99.7 |
| Aspirin | 99.9 | 99.8 |
| Caffeine | 99.7 | 99.6 |
Experimental Protocols
A robust purity analysis workflow integrates multiple analytical techniques to provide a comprehensive assessment of the sample.
HPLC Method for Purity Analysis of this compound (Proposed)
This method is adapted from established protocols for similar N-acetylated amino acids, such as N-acetyl-L-cysteine.[3][4][5]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
Quantitative NMR (qNMR) Protocol for this compound Purity
This protocol outlines the steps for determining the purity of this compound using ¹H qNMR with an internal standard.[6][7][8]
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with known purity and signals that do not overlap with the analyte (e.g., maleic acid, dimethyl sulfone).
-
Solvent: Deuterated solvent in which both the analyte and internal standard are fully soluble (e.g., D₂O or DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh about 5-10 mg of this compound and a similar, accurately weighed amount of the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5 times the longest T1 value).
-
Ensure a high signal-to-noise ratio by acquiring a sufficient number of scans.
-
-
Data Analysis:
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the purity of this compound using the following equation:
Purityanalyte = (Ianalyte / Nanalyte) * (Nstandard / Istandard) * (MWanalyte / MWstandard) * (mstandard / manalyte) * Puritystandard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the standard
-
Conclusion
For the comprehensive purity analysis of this compound, a multi-faceted approach is recommended. HPLC is an invaluable tool for the detection and quantification of impurities, particularly at trace levels. However, due to the lack of a strong chromophore in this compound, careful method development and validation are essential. qNMR serves as an excellent orthogonal method, providing absolute purity determination and structural confirmation, which mitigates the potential inaccuracies of HPLC area percent calculations. The use of LC-MS is highly recommended for the identification of any unknown impurities detected by HPLC. By combining these techniques, researchers and drug development professionals can achieve a high degree of confidence in the purity assessment of this compound, ensuring the quality and reliability of their scientific work.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cdn.insights.bio [cdn.insights.bio]
- 4. archives.ijper.org [archives.ijper.org]
- 5. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
- 6. benchchem.com [benchchem.com]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. researchgate.net [researchgate.net]
Characterization of N-Acetyl-L-alanine (Ac-Ala-OH): A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the characterization of N-acetyl-L-alanine (Ac-Ala-OH), a key molecule in various biological and pharmaceutical research areas. We present a detailed overview of mass spectrometry techniques, alongside alternative analytical methods, supported by experimental data and protocols to assist researchers in selecting the most suitable approach for their specific needs.
Mass Spectrometry Analysis of this compound
Mass spectrometry is a powerful tool for the determination of the molecular weight and structural elucidation of this compound. The choice of ionization technique is critical and can significantly influence the resulting mass spectrum.
Key Molecular Information:
| Property | Value | Reference |
| Molecular Formula | C₅H₉NO₃ | [1] |
| Molecular Weight | 131.13 g/mol | [1] |
| Monoisotopic Mass | 131.058243149 Da | [1] |
Electrospray Ionization (ESI) Mass Spectrometry
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound, typically yielding the protonated molecule [M+H]⁺.[2][3]
Typical ESI-MS/MS Fragmentation of this compound [M+H]⁺:
Collision-induced dissociation (CID) of the precursor ion at m/z 132.0655 results in a characteristic fragmentation pattern.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Putative Structure/Loss |
| 132.0655 | 90.0543 | Loss of ketene (B1206846) (CH₂=C=O) |
| 132.0655 | 86.0594 | Loss of formic acid (HCOOH) |
| 132.0655 | 44.0496 | Alanine (B10760859) immonium ion |
| 132.0655 | 43.0179 | Acetyl cation (CH₃CO⁺) |
Experimental Protocols
Protocol 1: Electrospray Ionization (ESI) LC-MS/MS
This protocol outlines a general procedure for the analysis of this compound using liquid chromatography coupled with tandem mass spectrometry.
1. Sample Preparation:
-
Dissolve this compound in a suitable solvent, such as a mixture of water and methanol (B129727) or acetonitrile, to a final concentration of 1-10 µg/mL.[4]
-
If necessary, acidify the sample solution with 0.1% formic acid to promote protonation.[4]
2. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is commonly used for the separation of small polar molecules.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analyte.
-
Flow Rate: 0.2-0.5 mL/min.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150°C.
-
MS1 Scan: Scan for the protonated molecule [M+H]⁺ at m/z 132.06.
-
MS2 Scan (Product Ion Scan): Select the precursor ion at m/z 132.06 and apply collision energy (typically 10-30 eV) to induce fragmentation.[5] Analyze the resulting product ions.
Comparison with Other Analytical Techniques
While mass spectrometry is a primary tool for the analysis of this compound, other spectroscopic techniques provide complementary structural information.
| Technique | Information Provided | Advantages | Disadvantages |
| Mass Spectrometry (MS) | Molecular weight and structural information through fragmentation. | High sensitivity and specificity. | Isomeric and isobaric compounds can be difficult to distinguish without chromatography. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information, including connectivity of atoms. | Non-destructive, provides unambiguous structure elucidation. | Lower sensitivity compared to MS. |
| Infrared (IR) Spectroscopy | Information about functional groups present in the molecule. | Fast and simple for functional group identification. | Provides limited information on the overall molecular structure. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for the structural elucidation of this compound.
¹H NMR (600 MHz, H₂O):
-
δ 4.28 (q, 1H): CH proton of the alanine moiety.
-
δ 2.04 (s, 3H): CH₃ protons of the acetyl group.
-
δ 1.42 (d, 3H): CH₃ protons of the alanine moiety.
¹³C NMR (125 MHz, H₂O):
-
δ 177.5: Carboxyl carbon.
-
δ 174.0: Acetyl carbonyl carbon.
-
δ 51.5: CH carbon of the alanine moiety.
-
δ 22.5: Acetyl methyl carbon.
-
δ 17.0: Alanine methyl carbon.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.
2. NMR Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400-600 MHz).
-
For ¹H NMR, typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in this compound.
Characteristic IR Absorption Bands:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) |
| N-H (Amide) | Stretching | 3350-3250 |
| C=O (Carboxylic Acid) | Stretching | 1725-1700 |
| C=O (Amide I) | Stretching | 1680-1630 |
| N-H (Amide II) | Bending | 1550-1510 |
Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy
1. Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of solid this compound powder directly onto the crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
2. FTIR Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Acquire the spectrum of the sample, typically by co-adding multiple scans to improve the signal-to-noise ratio.
Visualizing the Fragmentation Pathway
The fragmentation of protonated this compound in the gas phase can be visualized to better understand the formation of the observed product ions.
Caption: Proposed fragmentation pathway of protonated this compound.
Experimental Workflow for LC-MS/MS Analysis
The following diagram illustrates a typical workflow for the analysis of this compound using LC-MS/MS.
Caption: Workflow for this compound analysis by LC-MS/MS.
References
- 1. N-Acetyl-L-alanine | C5H9NO3 | CID 88064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Unraveling the Molecular Signature: A Comparative Guide to the Mass Spectrometry Fragmentation of N-Acetyl-L-alanine
For researchers, scientists, and drug development professionals engaged in metabolomics and proteomics, understanding the mass spectral characteristics of key metabolites is paramount for accurate identification and quantification. This guide provides a comprehensive analysis of the mass spectrometry fragmentation pattern of N-Acetyl-L-alanine, a modified amino acid with significance in various biological processes. We present a comparative overview of its fragmentation under different ionization techniques, supported by experimental data, to aid in method development and data interpretation.
N-Acetyl-L-alanine ((2S)-2-acetamidopropanoic acid) is an acetylated form of the amino acid L-alanine.[1][2] Its presence and concentration in biological fluids can be indicative of metabolic state and are relevant in the study of various diseases. Mass spectrometry stands as a primary analytical technique for its detection and characterization. This guide delves into the fragmentation patterns observed, offering a valuable resource for researchers utilizing mass spectrometry in their workflows.
Comparative Analysis of Fragmentation Patterns
The fragmentation of N-Acetyl-L-alanine in a mass spectrometer is highly dependent on the ionization technique employed. Here, we compare the fragmentation patterns observed under Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI).
| Ionization Technique | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Observations |
| ESI-MS/MS (Positive Mode) | 132.0655 [M+H]⁺ | 90.0529, 44.0498, 43.0179, 70.0627[2] | In positive ion mode ESI, the protonated molecule [M+H]⁺ is readily formed. Collision-induced dissociation (CID) typically leads to the neutral loss of ketene (B1206846) (CH₂CO) from the acetyl group, resulting in a prominent fragment at m/z 90. This ion corresponds to the protonated alanine (B10760859) moiety. Further fragmentation of the alanine backbone can occur. |
| GC-MS (Electron Ionization) | 131 (Molecular Ion)[3] | 88, 70, 45, 43 | Electron ionization, a higher-energy technique, often results in more extensive fragmentation and the molecular ion may be less abundant. Common fragments arise from the loss of the carboxyl group, the acetyl group, and cleavage of the amino acid backbone. The fragmentation of a trimethylsilyl (B98337) (TMS) derivative of N-Acetyl-L-alanine shows a different pattern, with the molecular weight of the derivative being 203.311. |
Experimental Protocols
Reproducible and accurate data generation is contingent on meticulous experimental protocols. Below is a representative methodology for the analysis of N-Acetyl-L-alanine using LC-MS/MS.
Objective: To characterize the fragmentation pattern of N-Acetyl-L-alanine using a triple quadrupole mass spectrometer with electrospray ionization.
Materials:
-
N-Acetyl-L-alanine standard (≥99% purity)
-
HPLC-grade water with 0.1% formic acid (Mobile Phase A)
-
HPLC-grade acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B)
-
A C18 reverse-phase HPLC column
Instrumentation:
-
A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Procedure:
-
Sample Preparation: Prepare a 1 µg/mL stock solution of N-Acetyl-L-alanine in Mobile Phase A.
-
Chromatographic Separation:
-
Inject 5 µL of the sample onto the C18 column.
-
Use a gradient elution from 5% to 95% Mobile Phase B over 10 minutes at a flow rate of 0.4 mL/min.
-
-
Mass Spectrometry Analysis:
-
Operate the ESI source in positive ion mode.
-
Perform a full scan (MS1) to identify the precursor ion of N-Acetyl-L-alanine ([M+H]⁺ at m/z 132.1).
-
Select the precursor ion at m/z 132.1 for collision-induced dissociation (CID).
-
Acquire product ion spectra (MS2) by ramping the collision energy (e.g., 10-40 eV) to observe the fragmentation pattern.
-
Visualizing the Fragmentation Pathway
To further elucidate the fragmentation process, a logical diagram of the fragmentation pathway of protonated N-Acetyl-L-alanine is presented below.
Caption: Fragmentation pathway of protonated N-Acetyl-L-alanine.
References
A Head-to-Head Comparison: Ac-Ala-OH vs. Fmoc-Ala-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the precise and demanding world of peptide synthesis, the selection of appropriate protecting groups is a critical determinant of success, influencing yield, purity, and the ultimate biological activity of the target peptide. Among the vast arsenal (B13267) of available building blocks, N-α-Fmoc-L-alanine (Fmoc-Ala-OH) and N-Acetyl-L-alanine (Ac-Ala-OH) represent two fundamental choices for the incorporation of alanine, each with a distinct strategic role. This guide provides an objective, data-supported comparison of their performance, applications, and underlying chemical principles in solid-phase peptide synthesis (SPPS).
At a Glance: Distinct Roles in Peptide Synthesis
Fmoc-Ala-OH is the cornerstone for the iterative assembly of the peptide backbone. The 9-fluorenylmethyloxycarbonyl (Fmoc) group serves as a temporary protecting group for the α-amino group of alanine. Its base-lability allows for selective removal at each cycle of synthesis, enabling the stepwise elongation of the peptide chain.[1][2]
Conversely, this compound, or more commonly, acetic anhydride, is utilized for the permanent modification of the N-terminus. The acetyl (Ac) group "caps" the N-terminal amine, a modification that can significantly enhance the peptide's stability against enzymatic degradation by aminopeptidases.[3][4][5] This modification mimics a common post-translational modification found in native proteins.[4]
Performance and Characteristics: A Comparative Analysis
While a direct, side-by-side quantitative comparison of coupling efficiency between a standard Fmoc-amino acid coupling and an N-terminal acetylation step is not conventional, we can analyze their distinct characteristics based on established principles of peptide chemistry.
| Feature | Fmoc-Ala-OH | This compound (via Acetic Anhydride) |
| Primary Role | Peptide chain elongation (temporary Nα-protection) | N-terminal capping (permanent modification) |
| Protection Strategy | Base-labile Fmoc group | Stable acetyl group |
| Deprotection Condition | 20% piperidine (B6355638) in DMF | Not applicable (permanent) |
| Application in SPPS | Used in every coupling cycle for Ala incorporation | Used once at the final step after N-terminal Fmoc removal |
| Impact on Peptide | Enables synthesis of the desired sequence | Increases stability, mimics native proteins, neutralizes N-terminal charge |
| Potential Side Reactions | Incomplete deprotection, aspartimide formation in Asp-containing sequences, diketopiperazine formation at the dipeptide stage.[6][7] | O-acetylation of sensitive residues (e.g., Ser, Thr) if not properly controlled. |
| Typical Purity (Crude) | Dependent on sequence length and complexity; high-purity starting material is crucial (≥99%).[8] | High efficiency of capping reaction generally leads to high purity of the acetylated product. |
| Typical Yield | Overall yield is a product of the efficiency of each coupling and deprotection step.[9] | Typically a high-yield, near-quantitative reaction. |
Experimental Protocols
Protocol 1: Standard Fmoc-Ala-OH Coupling in Solid-Phase Peptide Synthesis
This protocol outlines a single coupling cycle for the incorporation of an Fmoc-Ala-OH residue into a growing peptide chain on a solid support.
Materials:
-
Rink Amide resin (or other suitable resin with a free amine)
-
Fmoc-Ala-OH
-
Coupling reagent (e.g., HBTU - 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base (e.g., DIPEA - N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide), peptide synthesis grade
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Washing solvent: Dichloromethane (DCM)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes to ensure complete Fmoc removal.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times) to remove all traces of piperidine.
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-Ala-OH (3-5 equivalents relative to resin loading) and HBTU (a slightly lower molar equivalent than the amino acid) in DMF.
-
Add DIPEA (6-10 equivalents) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times) to remove unreacted reagents and byproducts.
-
Monitoring the Coupling: Perform a Kaiser test on a small sample of the resin. A negative result (beads remain colorless or yellow) indicates a complete coupling reaction. If the test is positive (blue beads), a recoupling step may be necessary.[1]
Protocol 2: N-Terminal Acetylation using Acetic Anhydride
This protocol is performed after the final Fmoc deprotection of the fully assembled peptide, while it is still attached to the resin.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Acetic anhydride
-
Base (e.g., DIPEA or Pyridine)
-
Solvent: DMF, peptide synthesis grade
-
Washing solvent: DCM
Procedure:
-
Final Fmoc Deprotection: Perform the Fmoc deprotection of the N-terminal amino acid as described in Protocol 1, Step 2.
-
Resin Washing: Thoroughly wash the resin with DMF (5 times) to remove all residual piperidine.
-
Acetylation Reaction:
-
Prepare an acetylation cocktail. A common mixture is acetic anhydride/DIPEA/DMF in a 1:1:8 ratio. For a 0.1 mmol scale synthesis, use 0.5 mL of acetic anhydride, 0.5 mL of DIPEA, and 4 mL of DMF.
-
Add the acetylation cocktail to the washed peptide-resin.
-
Agitate the reaction vessel for 30-60 minutes at room temperature.
-
-
Washing: Drain the acetylation solution and wash the resin extensively with DMF (5 times) and DCM (5 times) to remove all excess reagents.
-
Cleavage and Deprotection: The N-terminally acetylated peptide is now ready for cleavage from the resin and removal of side-chain protecting groups using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).
Visualizing the Workflows
To further elucidate the distinct roles of Fmoc-Ala-OH and this compound, the following diagrams illustrate their respective workflows in peptide synthesis.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Ala-OH.
Caption: Workflow for N-Terminal Acetylation in SPPS.
Conclusion
The choice between utilizing Fmoc-Ala-OH and implementing N-terminal acetylation with reagents like this compound is not a matter of substitution but of strategic application. Fmoc-Ala-OH is indispensable for the construction of the peptide backbone, serving as a transiently protected building block. In contrast, N-terminal acetylation is a terminal modification designed to enhance the final peptide's therapeutic potential by increasing its in-vivo half-life and mimicking native protein structures.[3][4][5] A thorough understanding of their distinct functions and the appropriate implementation of their respective protocols are paramount for the successful synthesis of high-quality, functionally optimized peptides for research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. lifetein.com [lifetein.com]
- 4. lifetein.com [lifetein.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. N-Terminal Acetylation Amidation Peptides Chemically Synthesized Aminopeptidases Intracellular [biosyn.com]
- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
The Guardian at the Gate: A Comparative Guide to N-Terminal Capping Agents for Enhanced Peptide and Protein Efficacy
For researchers, scientists, and drug development professionals, the stability of peptides and proteins is a critical determinant of their therapeutic efficacy. Unprotected N-termini are susceptible to degradation by aminopeptidases, leading to rapid clearance and reduced bioavailability. N-terminal capping is a widely employed strategy to shield these molecules from enzymatic attack, thereby enhancing their stability and in vivo half-life. This guide provides a comprehensive comparison of the efficacy of Ac-Ala-OH and other common N-terminal capping agents, supported by experimental data and detailed protocols.
This compound: A Benchmark in N-Terminal Protection
N-Acetylation, the introduction of an acetyl group to the N-terminus, is a common and effective method for increasing the stability of peptides and proteins.[1] this compound, in particular, serves as a valuable capping agent. The acetylation of the N-terminal amine neutralizes its positive charge and sterically hinders the approach of aminopeptidases, the primary culprits in N-terminal degradation. This simple modification can dramatically extend the half-life of a peptide. For instance, a study on the antimicrobial peptide calcitermin (B1577619) demonstrated that N-terminal protection resulted in a more than seven-fold increase in its plasma half-life.[2]
Comparative Efficacy of N-Terminal Capping Agents
While acetylation is a stalwart of N-terminal modification, a variety of other capping agents are also employed, each with its own set of advantages. The choice of capping agent can influence not only stability but also the conformational properties and aggregation kinetics of the peptide.
| Capping Agent | Peptide Sequence (if specified) | Experimental Conditions | Half-life (t½) | Fold Increase in Half-life | Reference |
| Uncapped | Calcitermin | Human Plasma | 18 ± 3 min | - | [2] |
| N-terminal Protection | Calcitermin | Human Plasma | 135 min | > 7 | [2] |
| Uncapped (Anionic) | Peptide Nanofilaments | Human Plasma | < 0.5 hours | - | [1] |
| N-Acetylated (Anionic) | Peptide Nanofilaments (Ac-AD) | Human Plasma | 8.64 hours | > 17 | [1] |
| N-Acetylated (Anionic) | Peptide Nanofilaments (Ac-PD) | Human Plasma | 20.7 hours | > 41 | [1] |
| Uncapped (Cationic) | Peptide Nanofilaments | Human Plasma | < 0.5 hours | - | [1] |
| N-Acetylated (Cationic) | Peptide Nanofilaments | Human Plasma | Marginally increased | - | [1] |
Key Observations:
-
N-Acetylation: As demonstrated with calcitermin and anionic peptide nanofilaments, N-terminal acetylation significantly enhances peptide stability.[1][2] The effect can be particularly pronounced for anionic peptides, where the capping may reduce electrostatic interactions with negatively charged proteases.[1]
-
Pyroglutamate (B8496135) (pGlu): The formation of pyroglutamate from an N-terminal glutamine or glutamate (B1630785) residue is another common capping mechanism. This modification can also protect against degradation by aminopeptidases.[1]
-
Formylation: The addition of a formyl group is another strategy to cap the N-terminus and improve peptide stability.[1]
-
Influence on Aggregation: N-terminal capping can have a profound impact on the aggregation propensity of peptides. For some amyloidogenic peptides, N-terminal acetylation has been shown to abolish fibrillation, highlighting the critical role of the N-terminus in the aggregation process.
Experimental Protocols
Accurate assessment of the efficacy of N-terminal capping agents relies on robust experimental protocols. The following are standard methods for evaluating peptide stability and conformation.
Protocol 1: Enzymatic Degradation Assay using LC-MS
This protocol is designed to quantify the rate of peptide degradation in the presence of proteolytic enzymes.
Materials:
-
N-capped and uncapped peptide standards
-
Human plasma or specific proteases (e.g., aminopeptidase)
-
Quenching solution (e.g., 10% trichloroacetic acid)
-
LC-MS system
Procedure:
-
Incubate the peptide (at a final concentration of 10-100 µM) with human plasma or a solution of the target protease at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the enzymatic reaction by adding the aliquot to a tube containing the quenching solution.
-
Centrifuge the samples to pellet precipitated proteins.
-
Analyze the supernatant by LC-MS to quantify the amount of remaining intact peptide.
-
Plot the percentage of remaining peptide against time to determine the degradation rate and calculate the half-life (t½).
Protocol 2: Conformational Analysis using Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for assessing the secondary structure of peptides and proteins in solution.
Materials:
-
N-capped and uncapped peptide solutions (typically 10-100 µM in a suitable buffer, e.g., 10 mM phosphate (B84403) buffer, pH 7.4)
-
CD spectrophotometer
-
Quartz cuvette (e.g., 1 mm path length)
Procedure:
-
Record a baseline spectrum of the buffer solution in the far-UV range (typically 190-260 nm).
-
Record the CD spectrum of the peptide solution under the same conditions.
-
Subtract the buffer baseline from the peptide spectrum.
-
Analyze the resulting spectrum for characteristic secondary structure features (e.g., α-helix, β-sheet, random coil). Changes in the CD spectrum upon N-terminal capping can indicate conformational alterations.
Visualizing the Impact of N-Terminal Capping
The stability of a protein is intricately linked to cellular degradation pathways. The N-end rule pathway is a key proteolytic system that recognizes specific N-terminal amino acids as degradation signals (degrons), leading to ubiquitination and subsequent degradation by the proteasome.
This diagram illustrates how an uncapped peptide with a destabilizing N-terminal residue is recognized by the N-end rule pathway, leading to its degradation. In contrast, N-terminal capping masks this degradation signal, enhancing the peptide's stability and allowing it to exert its biological activity.
This workflow outlines the key steps involved in the synthesis, characterization, and comparative analysis of N-terminally capped peptides to evaluate the efficacy of different capping agents.
Conclusion
The strategic selection of an N-terminal capping agent is a critical step in the development of stable and effective peptide and protein therapeutics. While this compound and general acetylation provide a robust and widely applicable method for enhancing stability, the optimal choice of capping agent may be peptide-specific. A thorough evaluation of different capping strategies, using the experimental protocols outlined in this guide, will enable researchers to rationally design next-generation biologics with improved pharmacokinetic profiles and therapeutic potential.
References
- 1. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of C- and N-terminal protection on the stability, metal chelation and antimicrobial properties of calcitermin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of N-Acetyl-L-alanine (Ac-Ala-OH) and Other Amino Acid Derivatives
For researchers, scientists, and drug development professionals, understanding the stability of amino acid derivatives is critical for ensuring the integrity of experimental results, the efficacy of therapeutic agents, and the shelf-life of reagents. N-Acetyl-L-alanine (Ac-Ala-OH) is a fundamental N-terminally protected amino acid used in peptide synthesis, cell culture, and metabolic research. Its stability profile, particularly in comparison to other N-acetylated amino acids, dictates its handling, storage, and application.
This guide provides a comparative framework for evaluating the stability of this compound. While direct, side-by-side comparative studies on the degradation kinetics of simple N-acetylated amino acids are not extensively available in published literature, this document outlines the primary degradation pathways and offers detailed protocols for conducting forced degradation studies. Data from related compounds, such as N-acetylcysteine (NAC), is presented to illustrate the expected outcomes of such stability-indicating assays.
Key Stability Considerations and Degradation Pathways
The stability of an N-acetylated amino acid is primarily influenced by its susceptibility to hydrolysis and oxidation. The specific side chain of the amino acid plays a significant role in its degradation profile.
-
Hydrolytic Degradation: This is a major degradation pathway for N-acetylated amino acids. The amide bond linking the acetyl group to the amino acid and, in the case of peptides, the peptide bond itself can be cleaved under acidic or basic conditions. The rate of hydrolysis is dependent on pH, temperature, and buffer composition.
-
Oxidative Degradation: Amino acid derivatives with side chains susceptible to oxidation (e.g., cysteine, methionine, tryptophan, histidine) are prone to degradation in the presence of oxidizing agents or exposure to light and oxygen. While alanine's aliphatic side chain is relatively robust against oxidation, trace impurities or formulation components can initiate oxidative processes.
-
Thermal Degradation: Exposure to high temperatures can accelerate both hydrolytic and oxidative degradation, as well as potentially lead to other reactions like decarboxylation.
-
Enzymatic Degradation: In biological systems, enzymes such as acylases can catalyze the hydrolysis of the N-acetyl group. The stereochemistry of the amino acid is crucial, as these enzymes are highly stereospecific. For instance, Aminoacylase I specifically hydrolyzes N-acyl-L-amino acids.[1]
Comparative Stability Data
To provide a quantitative perspective, the following table summarizes data from a forced degradation study on N-acetylcysteine (NAC). This data serves as a practical example of the information that should be generated in a stability study of this compound and its counterparts.
Table 1: Example Forced Degradation Data for N-Acetylcysteine (NAC)
| Stress Condition | Parameters | Duration | % Degradation of NAC |
|---|---|---|---|
| Acid Hydrolysis | 0.5 M HCl | 1 min | 15% |
| Base Hydrolysis | 0.1 M NaOH | 10 min | 23% |
| Oxidation | 0.3% H₂O₂ | 3 hours | 6% |
| Thermal | 80 °C | 3 hours | 24% |
| Photolytic | Sunlamp | 4 weeks | 3% |
Data sourced from a stability study on parenteral N-acetylcysteine. The main degradation pathway identified was dimerization via oxidation.[1]
Table 2: Illustrative Comparison Framework for N-Acetylated Amino Acids
| Derivative | Acid Hydrolysis (0.1 M HCl, 72h, 60°C) | Base Hydrolysis (0.1 M NaOH, 24h, RT) | Oxidative Stress (3% H₂O₂, 24h, RT) | Thermal Stress (Solid, 80°C, 1 week) |
|---|---|---|---|---|
| This compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Ac-Gly-OH | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Ac-Val-OH | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Ac-Cys-OH | Data to be determined | Data to be determined | High | Moderate |
This table is presented as a template for researchers to populate with their own experimental data for a direct and objective comparison.
Experimental Protocols for Stability Assessment
Forced degradation studies are essential for establishing the intrinsic stability of a molecule and for developing stability-indicating analytical methods. Below are detailed protocols for subjecting N-acetylated amino acids to various stress conditions.
Protocol 1: Hydrolytic Stability Study
Objective: To determine the rate of degradation in acidic, basic, and neutral aqueous solutions.
Methodology:
-
Solution Preparation: Prepare a stock solution of the N-acetylated amino acid (e.g., 1 mg/mL) in purified water or an appropriate organic solvent if solubility is an issue.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M to 1 M HCl to the target concentration.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M to 1 M NaOH to the target concentration.
-
Neutral Hydrolysis: Dilute the stock solution with purified water (pH ~7.0).
-
-
Incubation: Aliquot the solutions into sealed, inert vials (e.g., glass HPLC vials). Incubate a set of vials at room temperature and another set at an elevated temperature (e.g., 60-80°C). Protect all samples from light.
-
Time Points: Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours).
-
Sample Quenching:
-
For acid and neutral samples, cool to room temperature. If necessary, neutralize with an appropriate base before analysis.
-
For base samples, cool to room temperature and neutralize with an appropriate acid (e.g., HCl) to halt the degradation.
-
-
Analysis: Analyze the samples immediately using a validated stability-indicating HPLC method (see below). Quantify the remaining parent compound and any major degradation products.
Protocol 2: Oxidative Stability Study
Objective: To evaluate the stability of the molecule in the presence of an oxidizing agent.
Methodology:
-
Solution Preparation: Prepare a stock solution of the N-acetylated amino acid (e.g., 1 mg/mL).
-
Stress Conditions: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) to the target concentration.
-
Incubation: Store the solution in a sealed, inert vial at room temperature, protected from light.
-
Time Points: Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples by HPLC. Note that H₂O₂ can interfere with some chromatographic analyses; dilution of the sample may be required.
Protocol 3: Photostability Study
Objective: To determine the impact of light exposure on stability.
Methodology:
-
Sample Preparation: Prepare samples of the N-acetylated amino acid in both solid form (thin layer in a petri dish) and in solution (in quartz or photostable transparent vials).
-
Control Samples: Prepare identical samples wrapped in aluminum foil to serve as dark controls.
-
Exposure: Place the samples and controls in a photostability chamber compliant with ICH Q1B guidelines. The typical exposure is not less than 1.2 million lux hours and 200 watt hours per square meter.
-
Analysis: After the exposure period, analyze both the light-exposed and dark control samples by HPLC to assess the extent of photodegradation.
Protocol 4: Thermal Stability Study (Solid State)
Objective: To assess the stability of the solid compound under heat stress.
Methodology:
-
Sample Preparation: Place a sufficient amount of the solid N-acetylated amino acid in an open glass vial.
-
Incubation: Place the vial in an oven at an elevated temperature (e.g., 80°C or a temperature below the compound's melting point).
-
Time Points: Withdraw samples at various time points (e.g., 1, 3, 7, 14 days).
-
Analysis: At each time point, dissolve a known amount of the solid in an appropriate solvent and analyze by HPLC to determine the percentage of degradation.
Analysis of Degradants
A validated stability-indicating high-performance liquid chromatography (HPLC) method is crucial for these studies.
-
Technique: Reversed-phase HPLC (RP-HPLC) is typically used.
-
Column: A C18 column is a common starting point.
-
Detection: A photodiode array (PDA) or UV detector is used to monitor the parent compound and degradation products. PDA detection is advantageous as it can help determine peak purity.
-
Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer is highly recommended for identifying the molecular weights of degradation products, which aids in elucidating degradation pathways.
Mandatory Visualizations
References
A Comparative Guide to the Conformational Analysis of Ac-Ala-OH Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the conformational properties of N-acetyl-L-alanine (Ac-Ala-OH) and related peptide fragments. We delve into the experimental and computational methodologies used to elucidate the conformational landscapes of these molecules, presenting key quantitative data in structured tables for straightforward comparison. Detailed experimental protocols for pivotal techniques are also provided to support the replication and extension of these findings.
Conformational Landscape of this compound: A Comparative Analysis
The conformational preferences of this compound are critical in determining the three-dimensional structure and, consequently, the biological activity of peptides and proteins. The alanine (B10760859) residue, with its small methyl side chain, exhibits a conformational flexibility that has been extensively studied. N-acetyl-L-alanine-N'-methylamide (Ac-Ala-NHMe), a dipeptide analog, is a widely used model system for these investigations due to its simplicity and relevance to the peptide backbone.[1]
Data Presentation: Conformational Preferences of Ac-Ala-NHMe
The conformational landscape of Ac-Ala-NHMe is characterized by several low-energy conformers, primarily defined by the backbone dihedral angles phi (φ) and psi (ψ).[1][2] The relative energies and dihedral angles of these conformers have been determined through a combination of experimental techniques and computational modeling.
Table 1: Comparison of Key Conformers of Ac-Ala-NHMe (Alanine Dipeptide)
| Conformer | Dihedral Angles (φ, ψ) in degrees | Relative Energy (kcal/mol) - Computational | Relative Energy (kcal/mol) - Experimental |
| C7eq (β-turn) | (-82, 77) | 0.00 | 0.00 |
| C5 (extended) | (-155, 155) | 1.0 - 2.0 | 0.9 |
| αR (right-handed α-helix) | (-70, -40) | 2.5 - 3.5 | 2.8 |
| αL (left-handed α-helix) | (55, 50) | 4.0 - 5.0 | - |
| PII (Polyproline II) | (-75, 145) | 1.5 - 2.5 | - |
Note: The data presented is a synthesis from multiple computational and experimental studies. Specific values may vary depending on the force field, solvent model, and experimental conditions.
Comparative Conformational Analysis: Alanine vs. Glycine (B1666218)
To understand the influence of the methyl side chain on conformational preference, it is insightful to compare the conformational landscape of the alanine dipeptide with that of the glycine dipeptide (N-acetyl-glycine-N'-methylamide).
Table 2: Predominant Conformers of Alanine vs. Glycine Dipeptides
| Dipeptide | Predominant Conformer(s) | Key Dihedral Angle Regions (φ, ψ) | Observations |
| Alanine Dipeptide | C7eq, C5, αR | (-82, 77), (-155, 155), (-70, -40) | The methyl group restricts the conformational space, favoring specific turn and helical structures. |
| Glycine Dipeptide | PII, C5, C7eq | (-80, 150), (-160, 160), (-80, 80) | The absence of a side chain allows for greater flexibility and a broader range of accessible conformations. |
Experimental and Computational Workflows
The determination of peptide conformations relies on a synergistic interplay between experimental measurements and computational simulations.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data in conformational analysis.
Protocol 1: NMR Spectroscopy for Peptide Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.[3]
1. Sample Preparation:
-
Synthesize and purify the peptide of interest (e.g., Ac-Ala-NHMe) to >95% purity.
-
Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a final concentration of 1-5 mM.
-
Add a known concentration of a reference standard (e.g., DSS or TSP) for chemical shift referencing.
2. NMR Data Acquisition:
-
Acquire a series of one-dimensional (¹H) and two-dimensional NMR spectra on a high-field NMR spectrometer (≥ 600 MHz).
-
2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.
-
2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons (< 5 Å), which provides crucial distance restraints for structure calculation. A mixing time of 100-300 ms (B15284909) is typically used.
-
2D ¹H-¹H COSY (Correlation Spectroscopy): To identify scalar-coupled protons, which aids in sequential assignment.
3. Spectral Assignment and Analysis:
-
Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Perform sequential resonance assignment of all protons using the combination of TOCSY and NOESY spectra.
-
Measure the ³J(HN, Hα) coupling constants from high-resolution 1D or 2D spectra. These values are related to the φ dihedral angle through the Karplus equation.
-
Integrate the cross-peaks in the NOESY spectra to derive interproton distance restraints.
4. Structure Calculation and Refinement:
-
Use the experimental distance and dihedral angle restraints as input for structure calculation programs (e.g., CYANA, XPLOR-NIH).
-
Generate an ensemble of conformers that are consistent with the experimental data.
-
Refine the structures using restrained molecular dynamics simulations in a simulated water box.
-
Analyze the resulting ensemble of structures to determine the predominant conformations and their populations.
Protocol 2: Molecular Dynamics Simulation for Peptide Conformational Analysis
Molecular dynamics (MD) simulations provide a computational approach to explore the conformational landscape of peptides over time.[4][5]
1. System Setup:
-
Build the initial 3D structure of the peptide (e.g., this compound) using molecular modeling software (e.g., PyMOL, Avogadro).
-
Choose a suitable force field (e.g., AMBER, CHARMM, GROMOS) to describe the interatomic interactions.
-
Solvate the peptide in a periodic box of explicit water molecules (e.g., TIP3P).
-
Add counter-ions to neutralize the system if the peptide is charged.
2. Energy Minimization:
-
Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries. This is typically done using the steepest descent algorithm followed by the conjugate gradient algorithm.
3. Equilibration:
-
Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble) while restraining the peptide atoms.
-
Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble) to ensure the correct density of the solvent. This step is typically run for several nanoseconds.
4. Production Simulation:
-
Run the production MD simulation for a sufficient length of time (typically hundreds of nanoseconds to microseconds) to adequately sample the conformational space.
-
Save the trajectory (atomic coordinates over time) at regular intervals (e.g., every 10-100 ps).
5. Trajectory Analysis:
-
Analyze the MD trajectory to characterize the conformational dynamics of the peptide.
-
Ramachandran Plot: Plot the φ and ψ dihedral angles over time to identify the preferred conformational regions.
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the peptide backbone to assess its structural stability.
-
Clustering Analysis: Group similar conformations together to identify the major conformational states and their populations.
-
Free Energy Landscape: Construct a free energy landscape as a function of the φ and ψ dihedral angles to visualize the relative stabilities of different conformations.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Dynamics Simulation of the p53 N-terminal peptide – Bonvin Lab [bonvinlab.org]
- 5. Protocol for Molecular Dynamics Simulations of Proteins [en.bio-protocol.org]
Ac-Ala-OH vs. Ac-D-Ala-OH: A Comparative Guide for Peptide Design
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide design and therapeutics, the strategic modification of amino acid residues is a cornerstone for enhancing stability, modulating conformation, and optimizing biological activity. The N-terminus of a peptide is a critical locus for such modifications. This guide provides a detailed comparison of two fundamental N-terminal capping groups: N-acetyl-L-alanine (Ac-Ala-OH) and its stereoisomer, N-acetyl-D-alanine (Ac-D-Ala-OH). Understanding the distinct properties conferred by the chirality of the N-terminal alanine (B10760859) residue is paramount for the rational design of novel peptide-based drugs.
Impact on Peptide Conformation and Structure
The stereochemistry of an amino acid can significantly influence the local and global conformation of a peptide. While L-amino acids are the natural building blocks of proteins and tend to favor right-handed helical structures, the incorporation of a D-amino acid can induce unique structural motifs.
This compound (L-configuration): The N-terminal acetylation of an L-alanine residue is a common strategy to mimic the post-translational modifications found in natural proteins and to neutralize the positive charge of the N-terminus.[1][2] This modification can contribute to the stabilization of α-helical structures.[1][3] The acetyl group can act as an N-cap, forming a hydrogen bond with the peptide NH of the i+4 residue, thereby promoting helix nucleation.[3] Computational and experimental studies on alanine-rich peptides confirm their propensity to form α-helical conformations.[4][5]
Ac-D-Ala-OH (D-configuration): The introduction of a D-amino acid at the N-terminus is a powerful tool to disrupt or alter secondary structures. It is expected that the conformational propensities of a D-amino acid will mirror those of its L-counterpart.[6] For instance, if an L-amino acid favors a right-handed helix (αR region of the Ramachandran plot), the corresponding D-amino acid would favor a left-handed helix (αL region).[6] Molecular dynamics studies on polyalanine peptides have shown that an N-terminal D-alanine mutation can induce folding and nucleation of helical structures, albeit with different geometries compared to their all-L-counterparts.[7] This ability to induce specific turns or disrupt unwanted secondary structures makes Ac-D-Ala-OH a valuable component in designing peptides with constrained geometries.
Influence on Enzymatic Stability
A major hurdle in the development of peptide therapeutics is their rapid degradation by proteases in biological systems.[8] Both N-terminal acetylation and the incorporation of D-amino acids are effective strategies to enhance proteolytic resistance.
This compound: N-terminal acetylation provides a degree of protection against exopeptidases, which are enzymes that cleave amino acids from the ends of a peptide chain.[9][10] By blocking the free amine group, acetylation prevents recognition by many aminopeptidases.[9] However, the peptide backbone, composed of L-amino acids, remains susceptible to cleavage by endopeptidases.
Ac-D-Ala-OH: The incorporation of a D-amino acid offers a much more robust defense against enzymatic degradation.[8] Proteases are highly stereospecific enzymes, evolved to recognize and cleave peptide bonds between L-amino acids.[8] The presence of a D-alanine at the N-terminus makes the adjacent peptide bond resistant to cleavage by most common proteases, significantly extending the peptide's half-life in plasma and other biological fluids.[8][11] This enhanced stability is a key advantage for improving the pharmacokinetic profile of peptide drugs.
Effect on Biological Activity
The biological activity of a peptide is intrinsically linked to its three-dimensional structure, which dictates its ability to bind to specific receptors or enzymes.
This compound: Peptides incorporating this compound are designed to mimic natural L-peptides. Their activity relies on the precise spatial arrangement of side chains that are characteristic of naturally occurring secondary structures like the α-helix.
Ac-D-Ala-OH: The change in stereochemistry at the N-terminus can have varied effects on biological activity. If the interaction with the target receptor is primarily dependent on the side-chain orientations and the peptide backbone plays a lesser role, a D-amino acid-containing peptide (especially in a retro-inverso analog) might retain or even enhance activity.[11] However, if the specific backbone conformation is crucial for binding, the introduction of a D-amino acid could decrease or abolish activity.[12] In some cases, D-amino acid substitution has been shown to enhance the antimicrobial activity and therapeutic index of peptides.[12][13]
Comparative Data Summary
The following tables summarize the expected differences in performance between peptides N-terminally modified with this compound and Ac-D-Ala-OH, based on established principles from the literature.
| Parameter | This compound Peptide | Ac-D-Ala-OH Peptide | Rationale |
| Secondary Structure | Tends to support right-handed α-helical structures. | Can disrupt L-peptide structures or induce left-handed helices/turns. | The intrinsic conformational preference of L-alanine is for the αR region of the Ramachandran plot, while D-alanine mirrors this in the αL region.[6] |
| Proteolytic Stability | Moderate (Resistant to some exopeptidases). | High (Resistant to most exopeptidases and endopeptidases). | N-acetylation blocks exopeptidase action.[9] D-amino acids are not recognized by stereospecific proteases, preventing cleavage.[8] |
| Biological Activity | Dependent on mimicking natural L-peptide conformation. | Can be retained, enhanced, or reduced depending on the target interaction. | Activity depends on whether receptor binding is primarily driven by side-chain orientation (retained activity) or backbone conformation (potentially reduced activity).[11][12] |
Table 1: High-level comparison of properties.
| Experimental Metric (Example) | Peptide with this compound (Expected Outcome) | Peptide with Ac-D-Ala-OH (Expected Outcome) |
| Half-life in Human Plasma (min) | 10 - 60 | > 240 |
| % Helicity (Circular Dichroism) | 40% (Right-handed) | 5% (Disrupted) or 35% (Left-handed) |
| Receptor Binding Affinity (Kd) | 10 nM | Variable (e.g., 5 nM to >1000 nM) |
| MIC vs. E. coli (µg/mL) | 16 | Variable (e.g., 8 to 64) |
Table 2: Hypothetical quantitative comparison for a model 15-residue antimicrobial peptide.
Experimental Protocols
A. Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general steps for synthesizing peptides with either Ac-L-Ala-OH or Ac-D-Ala-OH at the N-terminus using Fmoc chemistry.
1. Resin Preparation:
-
Swell a suitable solid support resin (e.g., Rink Amide resin for C-terminally amidated peptides) in N,N-dimethylformamide (DMF) for 30-60 minutes.
2. Amino Acid Coupling Cycles:
-
Fmoc-Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the N-terminal amino acid. Wash the resin thoroughly with DMF.
-
Coupling: In a separate vessel, activate the next Fmoc-protected amino acid (3-5 equivalents) with a coupling agent like HBTU/HATU (3-5 equivalents) and a base like DIPEA (6-10 equivalents) in DMF. Add this solution to the resin and agitate for 1-2 hours.
-
Monitoring: Confirm the completion of the coupling reaction using a qualitative ninhydrin (B49086) (Kaiser) test.
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat: Continue the deprotection and coupling cycles until the desired peptide sequence is assembled.
3. N-terminal Acetylation:
-
After the final Fmoc deprotection, wash the resin with DMF.
-
Add a solution of acetic anhydride (B1165640) (10 equivalents) and DIPEA (10 equivalents) in DMF to the resin.
-
Agitate for 30-60 minutes.
-
Wash the resin with DMF and then dichloromethane (B109758) (DCM).
4. Cleavage and Deprotection:
-
Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet.
5. Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Note on Ac-D-Ala-OH Synthesis: When using Fmoc-D-Ala-OH, it is crucial to use coupling reagents and conditions that minimize racemization. The addition of additives like HOBt or OxymaPure® to carbodiimide-mediated couplings is recommended to suppress this side reaction.[14]
B. Proteolytic Stability Assay
This protocol determines the stability of a peptide in the presence of a protease or in biological fluids.
1. Reagent Preparation:
-
Dissolve the test peptides (both this compound and Ac-D-Ala-OH versions) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to a final concentration of 1 mg/mL.
-
Prepare a stock solution of the desired protease (e.g., trypsin, chymotrypsin) or use fresh human serum/plasma.
2. Incubation:
-
In microcentrifuge tubes, mix the peptide solution with the protease solution or serum at a defined ratio (e.g., 100:1 peptide to protease by weight, or 1:4 peptide to serum by volume).
-
Incubate the mixtures at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240, and 1440 minutes), withdraw an aliquot from each reaction tube.
3. Reaction Quenching:
-
Immediately stop the enzymatic reaction in the collected aliquots by adding a quenching agent, such as 10% TFA or by precipitating proteins with an equal volume of cold acetonitrile.
-
Centrifuge the samples to pellet precipitated proteins.
4. Analysis:
-
Analyze the supernatant by RP-HPLC.
-
Monitor the disappearance of the peak corresponding to the intact peptide over time.
-
Calculate the half-life (t₁/₂) of the peptide by fitting the data to a one-phase exponential decay curve.
Visualizations
Caption: Logical flow of peptide properties based on N-terminal stereochemistry.
Caption: Experimental workflow for the proteolytic stability assay.
Caption: Conceptual pathway showing how stereochemistry can affect receptor binding.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Control of protein degradation by N-terminal acetylation and the N-end rule pathway | Semantic Scholar [semanticscholar.org]
- 3. Effect of the N1 residue on the stability of the α-helix for all 20 amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fhi.mpg.de [fhi.mpg.de]
- 5. researchgate.net [researchgate.net]
- 6. Nature versus design: the conformational propensities of d-amino acids and the importance of side chain chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of C- and N-terminal protection on the stability, metal chelation and antimicrobial properties of calcitermin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Rational Design of α-Helical Antimicrobial Peptides with Enhanced Activities and Specificity/Therapeutic Index - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to Coupling Reagents for N-Acetylation of Alanine
In the synthesis of peptides and related molecules, the formation of an amide bond is a fundamental step. The N-acetylation of an amino acid, such as the conversion of L-Alanine to N-Acetyl-L-Alanine (Ac-Ala-OH), serves as a simple yet representative model for peptide bond formation. The choice of coupling reagent for this transformation is critical as it directly influences reaction efficiency, yield, product purity, and the preservation of stereochemical integrity (i.e., minimizing racemization). This guide provides a comparative analysis of common coupling reagents, supported by experimental data, to assist researchers in making an informed selection.
Overview of Coupling Reagent Classes
Modern peptide synthesis predominantly relies on onium-type coupling reagents, which are broadly categorized into phosphonium (B103445) and uronium/aminium salts. These reagents have largely superseded older methods, like carbodiimides used alone, due to their higher reactivity and better suppression of side reactions.[1]
-
Phosphonium Salts (e.g., BOP, PyBOP): These reagents activate the carboxylic acid at the phosphorus atom. They are known for generally providing cleaner reactions and a lower risk of racemization.[2] A notable advantage is their lack of reactivity towards the N-terminal amino group, which prevents a common side reaction known as guanidinylation.
-
Uronium/Aminium Salts (e.g., HBTU, HATU, COMU): Activation occurs at a carbon atom.[2] Reagents in this class, particularly HATU and COMU, are recognized for their high reactivity and efficiency, often resulting in very high yields.[1][3] However, they can cause guanidinylation of the free amino group if used in excess, which can terminate the peptide chain growth.
-
Carbodiimides (e.g., DCC, DIC, EDC): These are cost-effective reagents that facilitate amide bond formation.[4] However, their activation of amino acids can lead to significant racemization.[5] To mitigate this, they are almost always used with additives like 1-Hydroxybenzotriazole (HOBt) or, more recently, Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure), which is a non-explosive and highly effective alternative.[3][6]
Quantitative Performance Comparison
The selection of a coupling reagent is often a trade-off between reactivity, cost, and the potential for side reactions. The following table summarizes the performance of several widely used reagents in typical peptide coupling scenarios, which are analogous to the N-acetylation of alanine.
| Coupling Reagent | Class | Additive | Typical Yield (%) | Racemization Risk | Key Advantages | Key Disadvantages |
| HATU | Uronium/Aminium | None (contains HOAt) | ~99% | Low to Moderate | Very high reactivity and efficiency.[1][3] | Higher cost; can cause guanidinylation.[5] |
| HBTU | Uronium/Aminium | None (contains HOBt) | ~95-98% | Moderate | Robust, popular, and cost-effective.[1] | Risk of guanidinylation; HOBt is explosive.[3] |
| COMU | Uronium/Aminium | None (contains Oxyma) | >99% | Low | High efficiency, safer (Oxyma-based), good solubility.[1][3][7] | Limited solution stability. |
| PyBOP | Phosphonium | None (contains HOBt) | ~95% | Low | Low racemization, no guanidinylation risk.[1][2] | By-product can be difficult to remove in solution phase.[3] |
| DIC/OxymaPure | Carbodiimide | OxymaPure | High | Very Low | Cost-effective, very low racemization, safer additive.[3][8] | Generally slower than onium salts. |
| DCC/HOBt | Carbodiimide | HOBt | High | Moderate | Inexpensive and widely used.[3] | Dicyclohexylurea (DCU) byproduct is insoluble; HOBt is explosive.[5] |
Note: Yields and racemization levels are highly dependent on specific reaction conditions, including solvent, base, temperature, and reaction time.
Experimental Workflow & Protocols
Reproducible and comparable data can only be achieved through standardized experimental protocols. A general workflow for the synthesis and analysis of this compound is depicted below.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of Ac-Ala-OH: A Guide for Laboratory Professionals
Researchers and scientists handling N-Acetyl-L-alanine (Ac-Ala-OH) must adhere to proper disposal procedures to ensure laboratory safety and environmental compliance. Although not classified as a hazardous substance, appropriate handling and disposal are crucial for maintaining a safe research environment. This guide provides essential safety information, step-by-step disposal protocols, and clear visual aids to facilitate the responsible management of this compound waste.
Key Safety and Handling Information
Before initiating any disposal protocol, it is imperative to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1][2] Ensure that the handling area is well-ventilated to prevent the inhalation of dust.[1][3] In the event of skin or eye contact, flush the affected area with plenty of water.[1][3]
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C5H9NO3 |
| Molecular Weight | 131.13 g/mol |
| Appearance | White solid/crystalline powder |
| Melting Point | 122 - 128 °C |
| Storage Temperature | 2 - 8 °C is recommended |
Step-by-Step Disposal Protocol
The proper disposal of this compound depends on its form—whether it is unused material, contaminated labware, or an aqueous solution.
1. Unused or Surplus Material:
For this compound that is in its original, unopened container and is no longer needed, the most responsible first step is to explore options for redistribution to other researchers or to inquire about returning it to the supplier.[2] If these options are not feasible, the material should be treated as chemical waste.
Collect the solid this compound in a suitable, clearly labeled, and closed container for disposal.[3] It is crucial to avoid mixing it with other waste materials.[5] The disposal of the contained waste must be conducted through a licensed and approved waste disposal company, in accordance with local, state, and federal regulations.[1][5]
2. Contaminated Labware:
For laboratory equipment such as filter paper, weighing boats, and empty containers that have come into contact with this compound, decontamination is the primary step.
If possible, rinse the contaminated items with a suitable solvent like water. The resulting liquid (rinsate) should be collected and managed as aqueous waste (see Step 3). Following decontamination, the labware can be disposed of as regular laboratory waste, unless institutional guidelines specify otherwise.
3. Aqueous Solutions and Rinsate:
Direct disposal of aqueous solutions containing this compound down the drain should be avoided to prevent environmental contamination.[1][3] All liquids, including the rinsate from decontaminating labware, must be collected in a designated and properly labeled waste container. This container should then be managed through your institution's chemical waste program.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Disposal decision workflow for this compound.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby minimizing environmental impact and upholding a secure working environment. Always consult your institution's specific waste management guidelines for final disposal protocols.
References
Safeguarding Your Research: A Comprehensive Guide to Handling N-Acetyl-L-alanine (Ac-Ala-OH)
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N-Acetyl-L-alanine (Ac-Ala-OH). Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Operational Plan: From Receipt to Experimentation
Proper handling of this compound begins the moment it arrives in the laboratory. While some safety data sheets (SDS) do not classify N-Acetyl-L-alanine as a hazardous substance, others indicate it may cause skin, eye, and respiratory irritation.[1][2] A cautious approach is therefore paramount.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][3][4]
2. Personal Protective Equipment (PPE): A comprehensive PPE strategy is your first line of defense. The following should be worn at all times when handling this compound:
| PPE Category | Requirement | Rationale |
| Eye Protection | Chemical safety goggles or glasses meeting EN166 (EU) or OSHA 29 CFR 1910.133 standards.[3][4][5] | To prevent eye irritation from dust particles. |
| Hand Protection | Protective gloves (e.g., nitrile).[1][5] | To prevent skin contact and potential irritation. |
| Body Protection | A standard lab coat or other suitable protective clothing.[3][5] | To minimize skin contact and protect personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. If dust generation is unavoidable, a NIOSH-approved respirator (e.g., N95 dust mask) is recommended.[1][3] | To avoid inhalation of dust which may cause respiratory tract irritation.[1] |
3. Handling and Experimental Procedures:
-
Always handle this compound in a well-ventilated area, such as a chemical fume hood, especially when weighing or transferring the solid material to minimize dust generation.[1][4]
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][3]
-
Do not eat, drink, or smoke in the laboratory.[1]
-
In case of accidental contact, follow the first-aid measures outlined in the table below.
Emergency Procedures: First Aid
Immediate and appropriate first aid is critical in the event of an exposure.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration and seek immediate medical attention.[1][4] |
| Skin Contact | Immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4][5] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3][4] |
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Identification and Collection:
-
All waste material, including unused this compound, contaminated PPE (gloves, etc.), and weighing papers, should be collected in a designated, properly labeled, and sealed waste container.
-
Clearly label the container as "Hazardous Waste" or "Chemical Waste" and specify the contents ("N-Acetyl-L-alanine waste").[6]
2. Storage of Waste:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) that is cool, dry, and well-ventilated.[6]
-
Ensure the waste container is segregated from incompatible materials.[6]
3. Final Disposal:
-
Disposal of chemical waste must adhere to all local, state, and federal regulations.[2]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.[2]
-
The preferred method of disposal for similar chemical compounds is often incineration by a licensed facility.[2] Do not dispose of this compound down the drain or in regular trash.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound, from preparation to disposal.
References
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. benchchem.com [benchchem.com]
- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. N-Acetyl-L-alanine(97-69-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
